molecular formula C20H22N10Na2O10P2S2 B605194 ADU-S100 CAS No. 1638750-95-4

ADU-S100

Cat. No.: B605194
CAS No.: 1638750-95-4
M. Wt: 734.5 g/mol
InChI Key: GDWOOOCBNOMMTL-QYUKNOIISA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ADU-S100 (also known as MIW815) is a synthetic cyclic dinucleotide (CDN) agonist of the Stimulator of Interferon Genes (STING) protein, a key receptor in the innate immune system . Its primary research value lies in the field of cancer immunotherapy, where it is investigated for its ability to initiate a potent and durable antigen-specific T-cell response against cancer cells . The compound is designed to activate all known human and mouse STING variants, making it a versatile tool for preclinical and clinical research models . The mechanism of action of this compound involves direct binding to and activation of the STING protein on the endoplasmic reticulum . This activation triggers a downstream signaling cascade that includes the phosphorylation of TANK-binding kinase 1 (TBK1) and interferon regulatory factor 3 (IRF3), leading to the production of type I interferons (IFN-α and IFN-β) and other pro-inflammatory cytokines . This response creates an immunogenic tumor microenvironment, promoting the maturation of dendritic cells and the subsequent priming and recruitment of tumor-specific CD8+ T cells, which can mediate the regression of both locally treated and distant, non-injected tumors . While this compound has demonstrated robust immune activation, clinical studies have revealed that its efficacy as a single-agent therapy is limited, with minimal antitumor responses observed in patients with advanced solid tumors or lymphomas . Consequently, its main research application has shifted toward combination therapies. It has been clinically evaluated in combination with immune checkpoint inhibitors, such as the anti-PD-1 antibody spartalizumab, with the rationale that STING activation can initiate an immune response which checkpoint inhibitors can then amplify . Preclinical research continues to explore other synergistic combinations, such as with anti-Tim-3 antibodies, to overcome immunosuppressive barriers in the tumor microenvironment and enhance antitumor immunity . Therefore, this compound serves as a critical research tool for investigating the biology of the STING pathway and for developing novel combinatorial immunotherapeutic strategies for cancer .

Properties

IUPAC Name

disodium;(1R,6R,8R,9R,10S,15R,17R,18R)-8,17-bis(6-aminopurin-9-yl)-3-oxido-12-oxo-3-sulfanylidene-12-sulfido-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.2.1.06,10]octadecane-9,18-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N10O10P2S2.2Na/c21-15-9-17(25-3-23-15)29(5-27-9)19-12(32)13-8(38-19)2-36-42(34,44)40-14-11(31)7(1-35-41(33,43)39-13)37-20(14)30-6-28-10-16(22)24-4-26-18(10)30;;/h3-8,11-14,19-20,31-32H,1-2H2,(H,33,43)(H,34,44)(H2,21,23,25)(H2,22,24,26);;/q;2*+1/p-2/t7-,8-,11-,12-,13-,14-,19-,20-,41?,42?;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDWOOOCBNOMMTL-QYUKNOIISA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)OP(=S)(OCC5C(C(C(O5)N6C=NC7=C(N=CN=C76)N)O)OP(=O)(O1)[S-])[O-])O.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)OP(=S)(OC[C@@H]5[C@H]([C@H]([C@@H](O5)N6C=NC7=C(N=CN=C76)N)O)OP(=O)(O1)[S-])[O-])O.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N10Na2O10P2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

734.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1638750-95-4
Record name ADU-S100
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1638750954
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ADU-S100
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FMW9ZVF53N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Introduction: The cGAS-STING Pathway in Immuno-Oncology

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the STING Pathway Activation Mechanism of ADU-S100 (MIW815)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound (also known as MIW815), a synthetic cyclic dinucleotide (CDN) designed to activate the Stimulator of Interferon Genes (STING) pathway. This document details its core mechanism of action, summarizes key quantitative data from preclinical and clinical studies, and provides detailed protocols for essential experiments relevant to its evaluation.

The innate immune system is the body's first line of defense against pathogens and cellular damage.[1] A critical component of this system is the cyclic GMP-AMP synthase (cGAS)-STING signaling pathway, which functions as a primary sensor for cytosolic DNA. Under normal physiological conditions, the presence of DNA in the cytoplasm—a sign of infection or cell damage—is detected by cGAS.[2] Upon binding DNA, cGAS synthesizes the endogenous second messenger 2'3'-cyclic GMP-AMP (cGAMP).[2][3]

This cGAMP molecule then binds directly to the STING protein, an adaptor protein located on the membrane of the endoplasmic reticulum (ER).[2][4] This binding event triggers a conformational change in STING, leading to its translocation from the ER through the Golgi apparatus to perinuclear vesicles.[3][4][5] In these vesicles, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates the transcription factor Interferon Regulatory Factor 3 (IRF3).[3][6][7] Dimerized and activated IRF3 then moves into the nucleus to drive the expression of potent pro-inflammatory cytokines, most notably Type I interferons (IFN-α/β).[7]

The production of Type I IFNs is a crucial bridge between the innate and adaptive immune systems. It promotes the maturation and activation of antigen-presenting cells (APCs) like dendritic cells (DCs), enhances the cytotoxic activity of NK cells and CD8+ T cells, and ultimately fosters a robust, targeted anti-tumor immune response.[8][9] Given its central role in initiating anti-tumor immunity, therapeutic activation of the STING pathway has become a high-priority strategy in cancer immunotherapy.[5]

This compound: A Potent, Synthetic STING Agonist

This compound (MIW815) is a synthetic cyclic dinucleotide developed to directly and potently activate the STING pathway.[6][10] As a CDN, it functions as an analogue of the natural STING ligand, cGAMP, thereby bypassing the need for cGAS activation.[7]

Key structural features distinguish this compound from natural CDNs:

  • Mixed Linkage: It possesses a 2'-5', 3'-5' mixed phosphodiester linkage, similar to that found in human cGAMP, which results in an enhanced binding affinity for the STING protein compared to bacterially derived CDNs.[2]

  • Bisphosphorothioate Modification: this compound incorporates two phosphorothioate (B77711) (PS) linkages, where a non-bridging oxygen atom is replaced by sulfur.[2] This modification confers significant resistance to degradation by phosphodiesterases, such as ENPP1, which are prevalent in tissues and circulation, thereby increasing its biological stability.[2]

Due to these properties, this compound is capable of activating all known human and murine STING alleles, leading to the induction of a durable, antigen-specific T-cell mediated immune response.[6] It is administered intratumorally to maximize its concentration within the tumor microenvironment, activating local immune cells and generating a systemic anti-tumor effect.[5][10]

Core Activation Mechanism and Downstream Effects

The mechanism of action of this compound is direct and potent. Upon intratumoral injection, this compound is taken up by host cells within the tumor microenvironment, particularly APCs. The activation cascade proceeds as follows:

  • Direct STING Binding: this compound binds directly to the ligand-binding domain of the STING protein on the ER.

  • STING Dimerization and Translocation: This binding induces STING dimerization and its subsequent trafficking from the ER to the Golgi complex.[3]

  • TBK1/IRF3 Axis Activation: In the Golgi, STING recruits and activates TBK1, which phosphorylates IRF3.[7]

  • Type I IFN Production: Activated IRF3 translocates to the nucleus, driving the transcription of Type I interferon genes (IFN-α/β) and other inflammatory cytokines and chemokines (e.g., TNFα, IL-6, CXCL10).[5][7][9]

  • Immune Cell Priming and Recruitment: The secreted cytokines activate APCs, leading to the priming and recruitment of CD8+ cytotoxic T cells that can recognize and eliminate tumor cells.[5] This localized activation is designed to generate a systemic response, enabling the immune system to target both the injected primary tumor and distant, non-injected metastases.[8]

STING_Pathway_Activation cluster_cytoplasm Cytoplasm ADUS100 This compound STING_ER STING (Inactive Dimer) on ER ADUS100->STING_ER Direct Binding STING_Active STING (Active) Translocation STING_ER->STING_Active TBK1 TBK1 STING_Active->TBK1 Recruits & Activates IRF3_Dimer p-IRF3 Dimer IRF3 IRF3 TBK1->IRF3 Phosphorylates IRF3_P p-IRF3 IRF3->IRF3_P IRF3_P->IRF3_Dimer Dimerization DNA DNA (ISRE) IRF3_Dimer->DNA Binds to ISRE IFN Type I Interferons & Cytokine Expression DNA->IFN Drives Transcription Experimental_Workflow cluster_invitro In Vitro / Ex Vivo Analysis cluster_readout Data Acquisition start Plate Immune Cells (e.g., THP-1, BMDCs) stimulate Stimulate with this compound (Dose-Response) start->stimulate reporter Reporter Assay (Luciferase/SEAP) stimulate->reporter elisa ELISA (Cytokine Quantification) stimulate->elisa facs Flow Cytometry (Surface Marker Staining) stimulate->facs analyze Data Analysis (EC50, Fold Change, % Positive) reporter->analyze elisa->analyze facs->analyze Logical_Flow cluster_local Local Tumor Microenvironment cluster_systemic Systemic Anti-Tumor Immunity injection Intratumoral This compound Injection activation STING Activation in APCs (DCs) injection->activation cytokines Type I IFN & Cytokine Release activation->cytokines priming T-Cell Priming & Activation (CD8+) cytokines->priming trafficking T-Cell Trafficking (Bloodstream) priming->trafficking Systemic Response infiltration Infiltration into Distant Tumors trafficking->infiltration killing Tumor Cell Killing (Abscopal Effect) infiltration->killing memory Immunological Memory killing->memory

References

An In-Depth Technical Guide to ADU-S100: A STING Agonist for Immuno-Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the molecular structure, mechanism of action, and key experimental data for ADU-S100 (also known as MIW815), a synthetic cyclic dinucleotide agonist of the Stimulator of Interferon Genes (STING) pathway. This document is intended for researchers, scientists, and drug development professionals in the field of immuno-oncology.

Molecular Structure and Physicochemical Properties

This compound is a synthetic cyclic dinucleotide designed to be a potent activator of the STING pathway.[1][2] Its chemical structure is 2'3'-c-di-AM(PS)2 (Rp,Rp), a bisphosphorothioate analog of cyclic di-AMP.[1][3] This modification enhances its stability and binding affinity to the STING protein.[4]

PropertyValue
Chemical Formula C20H24N10O10P2S2[1]
Molecular Weight 690.54 g/mol [1]
CAS Number 1638241-89-0[1]
Synonyms MIW815, ML RR-S2 CDA[3][5]
SMILES O[C@H]1--INVALID-LINK--=C4N=C3)--INVALID-LINK--[C@@H]2O5)(S)=O">C@@H--INVALID-LINK--O[C@@H]1CO[P@]5(S)=O[1]
Appearance White to off-white solid[1]
Solubility Water soluble[6]

Mechanism of Action: STING Pathway Activation

This compound functions as a direct agonist of the STING protein, a key mediator of innate immunity.[7] Upon binding, this compound induces a conformational change in the STING dimer, leading to its activation and translocation from the endoplasmic reticulum to the Golgi apparatus.[8] This initiates a downstream signaling cascade involving the recruitment and activation of TANK-binding kinase 1 (TBK1).[9] TBK1, in turn, phosphorylates both STING and the transcription factor Interferon Regulatory Factor 3 (IRF3).[9] Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of type I interferons (IFN-α/β) and other pro-inflammatory cytokines and chemokines.[1][8]

STING_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ADU_S100 This compound STING STING (on ER) ADU_S100->STING Binds and Activates TBK1 TBK1 STING->TBK1 Recruits IRF3 IRF3 TBK1->IRF3 Phosphorylates pIRF3 p-IRF3 Dimer IRF3->pIRF3 Dimerizes DNA DNA pIRF3->DNA Induces Transcription IFN Type I Interferons (IFN-α/β) DNA->IFN Cytokines Pro-inflammatory Cytokines DNA->Cytokines

This compound activated STING signaling pathway.

Quantitative In Vitro Activity

This compound has been shown to potently activate the STING pathway in various cell-based assays. The following table summarizes key quantitative data from a study using THP-1 Dual™ reporter cells, which measure the activation of IRF3 and NF-κB pathways.

AssayParameterValue (µg/mL)
IRF3 ActivationEC503.03[1]
NF-κB ActivationEC504.85[1]

In Vivo Antitumor Efficacy

Intratumoral administration of this compound has demonstrated significant antitumor activity in various preclinical cancer models. This effect is mediated by the induction of a robust and durable antigen-specific T-cell response.[6]

Animal ModelCancer TypeThis compound DoseKey Findings
BALB/c MiceCT-26 Colon Carcinoma20 µg and 40 µg (intratumoral)Significant tumor regression compared to control (p < 0.0001).[3]
FVB/N RatsEsophageal Adenocarcinoma50 µg (intratumoral)30.1% decrease in mean tumor volume.[10]
FVB/N Rats (with radiation)Esophageal Adenocarcinoma50 µg (intratumoral) + 16Gy radiation50.8% decrease in mean tumor volume.[10]
C57BL/6 MiceB16-F10 MelanomaNot specifiedDelayed tumor growth.[6]
BALB/c Mice4T1 Breast CancerNot specifiedDelayed tumor growth.[6]

Experimental Protocols

In Vitro STING Reporter Assay

This protocol describes a general method for assessing the in vitro activity of this compound using a reporter cell line.

Objective: To determine the EC50 of this compound for the activation of IRF3 and NF-κB pathways.

Materials:

  • THP-1 Dual™ Cells (InvivoGen)

  • This compound

  • 96-well flat-bottom culture plates

  • Luciferase and SEAP detection reagents

Methodology:

  • Seed THP-1 Dual™ cells in a 96-well plate at a desired density.

  • Prepare serial dilutions of this compound in culture medium.

  • Treat the cells with the different concentrations of this compound.

  • Incubate the plate for 24 hours at 37°C and 5% CO2.

  • Measure the activity of Lucia luciferase (for IRF3 pathway) and secreted embryonic alkaline phosphatase (SEAP) (for NF-κB pathway) in the cell supernatant according to the manufacturer's instructions.[1]

  • Plot the dose-response curves and calculate the EC50 values using appropriate software (e.g., GraphPad Prism).[1]

In Vivo Antitumor Study

This protocol outlines a representative in vivo experiment to evaluate the antitumor efficacy of this compound.

Objective: To assess the effect of intratumoral this compound administration on tumor growth in a syngeneic mouse model.

Materials:

  • BALB/c mice

  • CT-26 colon carcinoma cells

  • This compound (sterile solution)

  • Phosphate-buffered saline (PBS) as a vehicle control

  • Calipers for tumor measurement

Methodology:

  • Subcutaneously implant CT-26 cells into the flank of BALB/c mice.[3]

  • Allow tumors to establish to a palpable size.

  • Randomize mice into treatment and control groups.

  • Administer this compound (e.g., 20 µg or 40 µg) or vehicle control (PBS) via intratumoral injection.[3]

  • Repeat injections at specified intervals (e.g., on days 10 and 16 post-tumor implantation).[3]

  • Monitor tumor volume using caliper measurements every other day.[3]

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, immune cell infiltration).

Experimental_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_monitoring Monitoring and Analysis start Implant CT-26 cells in BALB/c mice establish Tumor Establishment start->establish randomize Randomize Mice establish->randomize treat_adu Intratumoral Injection: This compound randomize->treat_adu treat_pbs Intratumoral Injection: PBS (Control) randomize->treat_pbs monitor Monitor Tumor Volume treat_adu->monitor treat_pbs->monitor analysis End-of-Study Analysis monitor->analysis

References

Introduction to ADU-S100 and the STING Pathway

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Role of ADU-S100 in the Innate Immune Response

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound (also known as MIW815), a synthetic cyclic dinucleotide (CDN) that acts as a potent agonist for the Stimulator of Interferon Genes (STING) pathway. This guide details its mechanism of action, summarizes key quantitative data from preclinical and clinical studies, provides detailed methodologies for relevant experiments, and visualizes critical pathways and workflows.

The STING pathway is a crucial component of the innate immune system, responsible for detecting cytosolic DNA, which can originate from pathogens or damaged host cells within the tumor microenvironment.[1] Activation of STING, an endoplasmic reticulum-resident transmembrane protein, triggers a signaling cascade that leads to the production of type I interferons (IFNs) and other pro-inflammatory cytokines.[1][2] This, in turn, bridges the innate and adaptive immune systems, promoting the activation of antigen-presenting cells (APCs), such as dendritic cells (DCs), and the subsequent priming of tumor-antigen-specific CD8+ T cells.[2][3]

This compound is a synthetic CDN designed to mimic the natural STING ligand, cyclic GMP-AMP (cGAMP). Its structural modifications, including bisphosphorothioate linkages, confer resistance to enzymatic degradation, enhancing its immunostimulatory activity.[4] By directly binding to and activating STING, this compound initiates a potent anti-tumor immune response.[2]

Mechanism of Action: The this compound Signaling Cascade

Upon intratumoral administration, this compound enters tumor cells and resident immune cells, where it directly binds to the STING protein on the endoplasmic reticulum. This binding event induces a conformational change in STING, leading to its trafficking from the ER to the Golgi apparatus. In this new location, STING recruits and activates TANK-binding kinase 1 (TBK1).[2][3]

Activated TBK1 then phosphorylates the transcription factor Interferon Regulatory Factor 3 (IRF3).[2][3] Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it binds to interferon-stimulated response elements (ISREs) in the promoter regions of target genes, most notably IFNB1, leading to the production and secretion of IFN-β.[4]

Simultaneously, the STING-TBK1 complex can activate the NF-κB signaling pathway, leading to the nuclear translocation of NF-κB and the subsequent transcription of a broad range of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-6, and CCL2.[1] This cytokine milieu remodels the tumor microenvironment, promoting the recruitment and activation of various immune cells, including natural killer (NK) cells and cytotoxic T lymphocytes, which mediate tumor cell killing.

ADU_S100_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ADU_S100 This compound STING_ER STING (on ER) ADU_S100->STING_ER Binds to STING_Golgi STING (Golgi) STING_ER->STING_Golgi Trafficking TBK1 TBK1 STING_Golgi->TBK1 Recruits & Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates NFkB_complex IκB-NF-κB TBK1->NFkB_complex Activates IKK (not shown) pIRF3 p-IRF3 Dimer IRF3->pIRF3 ISRE ISRE pIRF3->ISRE Binds to pIRF3->ISRE NFkB NF-κB NFkB_complex->NFkB Releases NFkB_RE NF-κB RE NFkB->NFkB_RE Binds to NFkB->NFkB_RE Type1_IFN Type I IFN Genes (e.g., IFNB1) ISRE->Type1_IFN Induces Transcription Cytokines Pro-inflammatory Cytokine Genes (e.g., TNF, IL6) NFkB_RE->Cytokines Induces Transcription

Caption: this compound signaling pathway leading to immune activation.

Quantitative Data Summary

The following tables summarize key quantitative findings from preclinical and clinical studies involving this compound.

Table 1: Preclinical Anti-Tumor Efficacy
Animal ModelCancer TypeTreatment RegimenKey OutcomesReference
BALB/c MiceCT26 Colon Carcinoma25 µg this compound, intratumoral (i.t.), 3 doses, 3 days apartDelayed tumor growth; 1/10 animals showed tumor regression.[3]
BALB/c MiceCT26 Colon Carcinoma100 µg this compound, i.t., 3 doses, 3 days apart44% of mice showed complete tumor regression.[3]
Sprague-Dawley RatsEsophageal Adenocarcinoma50 µg this compound, i.t., 2 cycles, q3 weekly30.1% decrease in mean tumor volume.[2][5]
Sprague-Dawley RatsEsophageal Adenocarcinoma50 µg this compound + 16Gy Radiation50.8% decrease in mean tumor volume.[5]
Table 2: Clinical Trial Observations (Phase I, Single Agent)
ParameterValue / ObservationReference
Patient Cohort47 patients with advanced/metastatic solid tumors or lymphomas[3]
Dosing50 to 6,400 µg, weekly i.t. injections (3 weeks on/1 week off)[3]
Maximum Tolerated DoseNot reached[3]
Common Adverse EventsPyrexia (17%), chills (15%), injection-site pain (15%)[3]
Clinical Response1 partial response (Merkel cell carcinoma); 2 unconfirmed partial responses[3]
Lesion Size ChangeStable or decreased in 94% of evaluable injected lesions[3]
PharmacokineticsRapid plasma half-life (~24 minutes)[3]
Table 3: In Vitro Immune Activation
Cell TypeAssayTreatmentKey OutcomeReference
THP-1 Dual™ CellsIRF3-Luciferase ReporterFree this compoundEC50 = 3.03 µg/mL[4]
THP-1 Dual™ CellsNF-κB-SEAP ReporterFree this compoundEC50 = 4.85 µg/mL[4]
Human PBMCs + LNCaP CellsCo-culture Killing Assay1 µg/mL this compound analog33% killing of LNCaP cells[6]
Human PBMCs + PC3 CellsCo-culture Killing Assay1 µg/mL this compound analog36% killing of PC3 cells[6]
Human PBMCs + LNCaP CellsCo-culture Killing Assay1 µg/mL this compound analog + 2.5 ng/mL IL-1574% killing of LNCaP cells[6]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

In Vivo Anti-Tumor Efficacy Study in Syngeneic Mouse Model

This protocol describes a typical experiment to evaluate the anti-tumor effects of intratumorally administered this compound in a CT26 colon carcinoma model.

In_Vivo_Workflow cluster_setup Experiment Setup cluster_treatment Treatment & Monitoring cluster_analysis Data Analysis A 1. Cell Culture CT26 colon carcinoma cells B 2. Tumor Implantation Subcutaneous injection of CT26 cells into flank of BALB/c mice A->B C 3. Tumor Growth Allow tumors to reach ~100 mm³ B->C D 4. Randomization Divide mice into treatment groups (Vehicle, this compound) C->D E 5. Intratumoral Injection Administer this compound (e.g., 100 µg) or vehicle control (3x, q3d) D->E F 6. Tumor Measurement Measure tumor volume with calipers every 2-3 days E->F G 7. Endpoint Continue until tumors reach max size or 40 days post-treatment F->G H 8. Plot Tumor Growth Curves Mean tumor volume vs. time G->H I 9. Assess Tumor Regression Calculate number of mice with complete responses G->I

Caption: Workflow for an in vivo anti-tumor efficacy study.

Methodology:

  • Cell Line: Murine CT26 colon carcinoma cells are cultured in appropriate media (e.g., RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin).

  • Animals: Female BALB/c mice, 6-8 weeks old, are used.

  • Tumor Implantation: Mice are subcutaneously injected in the right flank with 5 x 10⁵ CT26 cells suspended in 100 µL of sterile PBS.

  • Tumor Growth and Randomization: Tumors are allowed to grow until they reach an average volume of approximately 100-120 mm³. Tumor volume is calculated using the formula: (Length x Width²) / 2. Mice are then randomized into treatment groups (n=10 per group).

  • Drug Formulation and Administration: this compound is diluted in a sterile vehicle (e.g., PBS or acetate (B1210297) buffer). Mice receive intratumoral injections of this compound (e.g., 25 or 100 µg in a 50 µL volume) or vehicle control. A typical dosing schedule is three injections administered every three days (3x, q3d).[3]

  • Monitoring and Endpoints: Tumor volumes and body weights are measured every 2-3 days. The study endpoint is reached when tumors exceed a predetermined volume (e.g., 2000 mm³) or after a set duration (e.g., 40 days).[3]

  • Data Analysis: Tumor growth curves are plotted for each group. Statistical analysis (e.g., two-way ANOVA) is used to compare differences between groups. The number of tumor-free survivors in each group is reported.

Dendritic Cell Maturation via Flow Cytometry

This protocol details the assessment of dendritic cell (DC) maturation induced by this compound using bone marrow-derived dendritic cells (BMDCs).

Methodology:

  • BMDC Generation: Bone marrow is harvested from the femurs and tibias of mice (e.g., C57BL/6). Cells are cultured for 7-9 days in media containing GM-CSF and IL-4 to differentiate them into immature DCs.

  • Cell Plating and Stimulation: BMDCs are plated in 24-well plates at a density of 2 x 10⁶ cells per well.[4] Cells are then stimulated with this compound (e.g., 5 µg/mL) or a positive control like LPS (10 ng/mL) for 6 hours.[4]

  • Antibody Staining:

    • Cells are harvested and washed with FACS buffer (e.g., PBS with 2% FBS, 2.5 mM EDTA).

    • Fc receptors are blocked using an Fc block reagent (e.g., anti-CD16/32) for 10-15 minutes at 4°C.

    • Cells are stained with a cocktail of fluorophore-conjugated antibodies for 30 minutes at 4°C in the dark. A typical panel includes antibodies against:

      • CD11c (DC marker)

      • MHC Class II (Antigen presentation marker)

      • CD40, CD80, CD86 (Co-stimulatory/maturation markers)[4]

  • Data Acquisition: Cells are washed again and analyzed on a flow cytometer. Unstained and single-color controls are used to set up compensation and gating.

  • Data Analysis: Data is analyzed using software like FlowJo. The CD11c+ population is gated, and the expression levels (Mean Fluorescence Intensity, MFI) of MHCII, CD40, CD80, and CD86 are quantified and compared between treatment groups.[4]

Cytokine Quantification by ELISA

This protocol outlines the measurement of key cytokines released from cells following this compound stimulation.

Methodology:

  • Cell Culture and Stimulation: BMDCs are plated in a 96-well plate at a density of 0.5 x 10⁶ cells/mL.[4] They are treated with various concentrations of this compound for 24 hours.

  • Supernatant Collection: After incubation, the plate is centrifuged, and the cell-free supernatant is carefully collected.

  • ELISA Procedure:

    • Commercially available ELISA kits for specific cytokines (e.g., IFN-β, TNF-α) are used according to the manufacturer's instructions.

    • Briefly, a 96-well plate is coated with a capture antibody specific for the cytokine of interest.

    • The plate is washed, and non-specific binding sites are blocked.

    • Collected supernatants and a standard curve of known cytokine concentrations are added to the wells and incubated.

    • The plate is washed again, and a biotinylated detection antibody is added.

    • Following another wash, a streptavidin-HRP conjugate is added.

    • A final wash is performed, and a substrate solution (e.g., TMB) is added, which develops a color in proportion to the amount of bound cytokine.

    • The reaction is stopped with a stop solution, and the absorbance is read on a microplate reader at the appropriate wavelength (e.g., 450 nm).

  • Data Analysis: The standard curve is used to calculate the concentration of the cytokine in each sample. Results are typically presented as pg/mL or ng/mL.

References

ADU-S100 and Type I Interferon Production: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ADU-S100 (also known as MIW815) is a synthetic cyclic dinucleotide (CDN) that acts as a potent agonist of the Stimulator of Interferator Genes (STING) pathway. Activation of STING by this compound triggers a signaling cascade that culminates in the robust production of type I interferons (IFNs), particularly IFN-β, and other pro-inflammatory cytokines and chemokines. This innate immune activation is pivotal for bridging to a durable adaptive anti-tumor immune response. This technical guide provides an in-depth overview of the mechanism of action of this compound, with a focus on type I interferon production. It includes a compilation of quantitative data from preclinical studies, detailed experimental protocols for assessing STING activation and interferon production, and visualizations of the key signaling pathways and experimental workflows.

Introduction to this compound and the STING Pathway

The STING pathway is a critical component of the innate immune system responsible for detecting cytosolic DNA, a danger signal associated with viral infections and cellular damage, including that which occurs within the tumor microenvironment. This compound is a synthetic CDN designed to mimic the natural STING ligand, cyclic GMP-AMP (cGAMP), and thereby potently activate this pathway.[1] Upon binding to STING, which is an endoplasmic reticulum-resident protein, a conformational change is induced, leading to the recruitment and activation of TANK-binding kinase 1 (TBK1).[1] TBK1, in turn, phosphorylates the transcription factor Interferon Regulatory Factor 3 (IRF3).[1] Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of type I interferons, most notably IFN-β.[1]

The production of type I IFNs by tumor-infiltrating dendritic cells (DCs) and other immune cells is a crucial first step in the initiation of an anti-tumor immune response. Type I IFNs have pleiotropic effects, including the promotion of DC maturation, enhancement of antigen presentation, and activation of natural killer (NK) cells and cytotoxic T lymphocytes (CTLs).[2][3] Preclinical studies have demonstrated that intratumoral administration of this compound can lead to significant tumor regression, not only in treated lesions but also in distant, untreated tumors, indicating the generation of a systemic, adaptive immune response.[4]

Quantitative Data on Type I Interferon Production

The following tables summarize the quantitative data on type I interferon and other cytokine production following treatment with this compound from various preclinical studies.

Table 1: In Vitro Cytokine Production in Bone Marrow-Derived Dendritic Cells (BMDCs)

TreatmentConcentrationIFN-β Production (pg/mL)TNF-α Production (pg/mL)Fold Increase (IFN-β vs. Free this compound)Fold Increase (TNF-α vs. Free this compound)Reference
Free this compound0.5 µg/mLApprox. 50Approx. 150--[2]
Liposomal this compound (F1)0.1 µg/mLApprox. 2500Approx. 5000~50~33[2]
Liposomal this compound (F2)0.1 µg/mLApprox. 2500Approx. 5000~50~33[2]

Table 2: In Vivo Cytokine Upregulation in TRAMP-C2 Tumor Lysates

Treatment GroupIFN-α (Fold Increase vs. Control)IFN-β (Fold Increase vs. Control)Reference
This compound-8.1[4]
This compound + cyto-IL-1511.48.8[4]

Data represents fold change in cytokine levels in tumor lysates 6 days after treatment initiation compared to a vehicle control.

Signaling Pathways and Experimental Workflows

This compound-Mediated STING Signaling Pathway

The following diagram illustrates the signaling cascade initiated by this compound binding to the STING protein, leading to the production of type I interferons.

STING_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ADU_S100 This compound STING STING (ER Membrane) ADU_S100->STING Binds and Activates TBK1 TBK1 STING->TBK1 Recruits and Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates pIRF3 p-IRF3 (Dimer) IRF3->pIRF3 Dimerizes ISRE ISRE pIRF3->ISRE Translocates and Binds IFNB_gene IFN-β Gene ISRE->IFNB_gene Promotes Transcription IFNB_mRNA IFN-β mRNA IFNB_gene->IFNB_mRNA Transcription Type_I_IFN Type I Interferons (e.g., IFN-β) IFNB_mRNA->Type_I_IFN Translation & Secretion BMDC_Workflow cluster_prep Cell Preparation cluster_stim Stimulation cluster_analysis Analysis Harvest Harvest Bone Marrow from Mouse Femur/Tibia Culture Culture with GM-CSF & IL-4 (6-8 days) Harvest->Culture Plate Plate BMDCs in 96-well plates Culture->Plate Treat Treat with this compound (24 hours) Plate->Treat Collect Collect Supernatant Treat->Collect ELISA Perform IFN-β ELISA Collect->ELISA Quantify Quantify IFN-β Concentration ELISA->Quantify

References

The STING Agonist ADU-S100: A Technical Guide to its Impact on Dendritic Cell Maturation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ADU-S100 (also known as MIW815) is a synthetic cyclic dinucleotide that acts as a potent agonist of the Stimulator of Interferon Genes (STING) pathway.[1] Activation of the STING pathway is a critical step in the initiation of an innate immune response that can lead to a robust and durable adaptive, tumor-specific immune response.[2] Dendritic cells (DCs), as the most potent antigen-presenting cells (APCs) of the immune system, play a pivotal role in this process. This technical guide provides an in-depth overview of the effects of this compound on dendritic cell maturation, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying biological pathways and experimental workflows.

Core Mechanism: this compound and the STING Pathway

This compound exerts its immunostimulatory effects by directly activating the STING pathway within dendritic cells.[3] Upon entering the cytoplasm, this compound binds to the STING protein, which is primarily located on the endoplasmic reticulum. This binding event triggers a conformational change in STING, leading to its translocation to the Golgi apparatus. In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates the transcription factor Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 then dimerizes and translocates to the nucleus, where it drives the transcription of type I interferons (IFNs), particularly IFN-β.[4]

The activation of the STING pathway also leads to the activation of the NF-κB signaling pathway, resulting in the production of various pro-inflammatory cytokines and chemokines.[5] This cascade of events is central to the subsequent maturation of dendritic cells.

STING_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ADUS100 This compound STING_ER STING (on ER) ADUS100->STING_ER Binds to STING_Golgi Activated STING (in Golgi) STING_ER->STING_Golgi Translocates TBK1 TBK1 STING_Golgi->TBK1 Recruits & Activates NFkB NF-κB STING_Golgi->NFkB Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates pIRF3 p-IRF3 Dimer IRF3->pIRF3 IFNB_Gene IFN-β Gene pIRF3->IFNB_Gene Induces Transcription pNFkB p-NF-κB NFkB->pNFkB Cytokine_Genes Pro-inflammatory Cytokine Genes pNFkB->Cytokine_Genes Induces Transcription IFN_Protein IFN-β IFNB_Gene->IFN_Protein Translates to Cytokine_Protein Pro-inflammatory Cytokines Cytokine_Genes->Cytokine_Protein Translates to

Caption: this compound activates the STING signaling pathway in dendritic cells.

Quantitative Effects of this compound on Dendritic Cell Maturation

The maturation of dendritic cells is characterized by the upregulation of co-stimulatory molecules and Major Histocompatibility Complex (MHC) molecules on their surface. These changes are crucial for the effective priming of naive T cells. In vitro studies using bone marrow-derived dendritic cells (BMDCs) have demonstrated the potent ability of this compound to induce the expression of key maturation markers.

Table 1: Upregulation of Dendritic Cell Maturation Markers by this compound

MarkerCell TypeThis compound ConcentrationIncubation TimeFold Change vs. ControlReference
CD40Murine BMDCs5 µg/mL6 hoursNotably Upregulated[6]
CD80Murine BMDCs5 µg/mL6 hoursNotably Upregulated[6]
CD86Murine BMDCs5 µg/mL6 hoursNotably Upregulated[6]

Note: The referenced study also showed that a liposomal formulation of this compound could achieve similar upregulation at a lower concentration (0.5 µg/mL).[6]

In addition to surface marker expression, a hallmark of DC activation is the production of key cytokines that shape the ensuing adaptive immune response.

Table 2: Cytokine Production by Dendritic Cells Stimulated with this compound

CytokineCell TypeThis compound ConcentrationIncubation TimeFold Change vs. ControlReference
IFNβMurine BMDCs0.5 µg/mL24 hours~50-fold (with liposomal formulation at 0.1 µg/mL)[6]
TNFαMurine BMDCs0.5 µg/mL24 hours~33-fold (with liposomal formulation at 0.1 µg/mL)[6]

Experimental Protocols

Generation and Maturation of Bone Marrow-Derived Dendritic Cells (BMDCs)

This protocol outlines the generation of murine BMDCs and their subsequent maturation with this compound, based on methodologies described in the literature.[6]

  • Harvesting of Bone Marrow: Euthanize a C57BL/6 mouse and sterilize the hind legs with 70% ethanol. Surgically remove the femur and tibia and place them in sterile PBS on ice.

  • Cell Isolation: In a sterile biosafety cabinet, cut the ends of the bones and flush the marrow with RPMI-1640 medium using a 25-gauge needle and syringe. Create a single-cell suspension by gently passing the marrow through the needle several times.

  • Red Blood Cell Lysis: Centrifuge the cell suspension, discard the supernatant, and resuspend the pellet in ACK lysis buffer for 5 minutes at room temperature to lyse red blood cells.

  • Cell Culture: Wash the cells with RPMI-1640, and culture them in complete RPMI-1640 medium supplemented with 10% fetal bovine serum, penicillin/streptomycin, and 20 ng/mL of granulocyte-macrophage colony-stimulating factor (GM-CSF).

  • Differentiation: Culture the cells for 6-8 days, replacing the medium every 2-3 days. By day 6, the non-adherent and loosely adherent cells will be immature dendritic cells.

  • Stimulation with this compound: Plate the immature BMDCs at a density of 2 x 10^6 cells per well in a 24-well plate. Stimulate the cells with the desired concentration of this compound (e.g., 5 µg/mL) for 6 hours for surface marker analysis or 24 hours for cytokine analysis.[6] Use a vehicle control (e.g., PBS) and a positive control (e.g., 10 ng/mL LPS).[6]

Flow Cytometry Analysis of DC Maturation Markers

This protocol details the procedure for staining and analyzing BMDCs for the expression of maturation markers.[6]

  • Cell Collection: After stimulation, collect the BMDCs from the wells and wash them with FACS buffer (PBS containing 2% FBS and 2.5 mM EDTA).

  • Fc Receptor Blocking: To prevent non-specific antibody binding, incubate the cells with an Fc block reagent (e.g., anti-CD16/32) for 30 minutes at 4°C.[6]

  • Surface Staining: Wash the cells with FACS buffer and then stain with a cocktail of fluorescently-conjugated antibodies against CD11c (a DC marker), and the maturation markers CD40, CD80, CD86, and MHC Class II for 30 minutes at 4°C in the dark.[6]

  • Data Acquisition: Wash the cells twice with FACS buffer and resuspend in a suitable volume for analysis. Acquire data on a flow cytometer, collecting a sufficient number of events (e.g., 10,000-50,000 events) in the CD11c-positive gate.

  • Data Analysis: Analyze the flow cytometry data using appropriate software. Gate on the CD11c-positive population and determine the mean fluorescence intensity (MFI) or the percentage of positive cells for each maturation marker.

Experimental_Workflow cluster_BMDC_Generation BMDC Generation cluster_Stimulation Stimulation cluster_Analysis Analysis Harvest Harvest Bone Marrow Isolate Isolate Progenitors Harvest->Isolate Culture Culture with GM-CSF Isolate->Culture Stimulate Stimulate with this compound Culture->Stimulate FACS Flow Cytometry (CD40, CD80, CD86, MHCII) Stimulate->FACS ELISA ELISA (IFNβ, TNFα) Stimulate->ELISA

Caption: Experimental workflow for assessing this compound's effect on DC maturation.
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification

This protocol describes how to measure the concentration of cytokines in the supernatant of this compound-stimulated BMDCs.[6]

  • Sample Collection: After the 24-hour stimulation period, centrifuge the cell culture plates and collect the supernatant.

  • ELISA Procedure: Perform the ELISA according to the manufacturer's instructions for the specific cytokine of interest (e.g., IFNβ or TNFα). This typically involves:

    • Coating a 96-well plate with a capture antibody.

    • Blocking the plate to prevent non-specific binding.

    • Adding the cell culture supernatants and a series of known standards.

    • Incubating with a detection antibody.

    • Adding a substrate to produce a colorimetric reaction.

  • Data Analysis: Measure the absorbance at the appropriate wavelength using a plate reader. Generate a standard curve from the known standards and use it to calculate the concentration of the cytokine in the experimental samples.

Downstream Consequences: Priming of T-Cell Responses

The maturation of dendritic cells induced by this compound is a critical prerequisite for the initiation of an adaptive immune response. Mature DCs migrate to draining lymph nodes where they present tumor-associated antigens to naive T cells. The upregulation of co-stimulatory molecules (CD80, CD86) and MHC molecules on the DC surface, coupled with the production of pro-inflammatory cytokines, provides the necessary signals for T cell activation, proliferation, and differentiation into effector T cells, particularly cytotoxic CD8+ T lymphocytes.[4] These effector T cells can then traffic to the tumor microenvironment and mediate anti-tumor immunity.[7]

Logical_Relationship ADUS100 This compound DC_Activation Dendritic Cell Activation (STING) ADUS100->DC_Activation DC_Maturation Dendritic Cell Maturation (↑CD80/86, ↑MHC, ↑Cytokines) DC_Activation->DC_Maturation Antigen_Presentation Antigen Presentation in Lymph Node DC_Maturation->Antigen_Presentation T_Cell_Priming Naive T-Cell Priming & Activation Antigen_Presentation->T_Cell_Priming Effector_T_Cells Effector T-Cell Differentiation (CD8+) T_Cell_Priming->Effector_T_Cells Tumor_Immunity Anti-Tumor Immunity Effector_T_Cells->Tumor_Immunity

Caption: Logical flow from this compound stimulation to anti-tumor immunity.

Conclusion

This compound is a potent activator of the STING pathway in dendritic cells, leading to their robust maturation. This is evidenced by the significant upregulation of co-stimulatory molecules and the production of key pro-inflammatory cytokines. The ability of this compound to effectively mature dendritic cells underscores its potential as a powerful adjuvant in cancer immunotherapy, capable of bridging the innate and adaptive immune systems to generate a specific and durable anti-tumor response. The experimental protocols and data presented in this guide provide a framework for researchers and drug development professionals to further investigate and harness the therapeutic potential of STING agonists like this compound.

References

An In-depth Technical Guide to the Immunomodulatory Properties of ADU-S100

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ADU-S100 (also known as MIW815) is a synthetic cyclic dinucleotide (CDN) that acts as a potent agonist for the Stimulator of Interferon Genes (STING) pathway.[1] As a key mediator of innate immunity, the activation of STING triggers a cascade of signaling events that culminate in the production of type I interferons and other pro-inflammatory cytokines, effectively converting an immunologically "cold" tumor microenvironment into a "hot" one. This guide provides a comprehensive overview of the immunomodulatory properties of this compound, summarizing key preclinical and clinical data, and offering detailed protocols for essential experimental investigations.

Introduction: The STING Pathway and this compound

The STING pathway is a critical component of the innate immune system responsible for detecting cytosolic DNA, a danger signal often associated with viral infections and cellular damage, including that which occurs within tumor cells.[1] Under normal physiological conditions, the enzyme cyclic GMP-AMP synthase (cGAS) binds to cytosolic DNA and catalyzes the synthesis of the endogenous STING ligand, 2'3'-cGAMP. This CDN then binds to the STING protein located on the endoplasmic reticulum, initiating a signaling cascade.

This compound is a synthetic CDN designed to directly and potently activate the STING pathway, mimicking the action of the natural ligand.[2] By directly activating STING in immune cells within the tumor microenvironment, such as dendritic cells (DCs), this compound induces the production of a broad profile of cytokines and chemokines.[3] This leads to the recruitment and activation of immune cells, most notably CD8+ T cells, which are critical for a robust and durable anti-tumor immune response.[1][4]

Mechanism of Action: this compound Signaling Cascade

Intratumorally administered this compound directly binds to and activates the STING protein on the endoplasmic reticulum of antigen-presenting cells (APCs) and other cells in the tumor microenvironment. This binding event initiates a conformational change in STING, leading to its translocation from the ER to the Golgi apparatus. In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates and activates Interferon Regulatory Factor 3 (IRF3). The activated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of type I interferons (IFN-α/β). Simultaneously, STING activation can also lead to the activation of the NF-κB pathway, resulting in the production of various pro-inflammatory cytokines and chemokines.

STING_Pathway This compound STING Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound STING STING This compound->STING Binds & Activates TBK1 TBK1 STING->TBK1 Recruits & Activates NF-kB Pathway NF-kB Pathway STING->NF-kB Pathway Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates p-IRF3 p-IRF3 IRF3->p-IRF3 IRF3 Dimer IRF3 Dimer p-IRF3->IRF3 Dimer Dimerizes IFN-stimulated Genes Type I IFN Genes (IFN-α, IFN-β) IRF3 Dimer->IFN-stimulated Genes Drives Transcription Pro-inflammatory Genes Cytokine & Chemokine Genes (TNF-α, IL-6, etc.) NF-kB Pathway->Pro-inflammatory Genes Drives Transcription

Caption: this compound activation of the STING signaling cascade.

Data Presentation: Summary of Efficacy and Safety

The following tables summarize the key quantitative data from preclinical and clinical studies investigating the immunomodulatory and anti-tumor effects of this compound.

Preclinical Efficacy

This compound has demonstrated significant anti-tumor efficacy in various syngeneic mouse tumor models, leading to tumor regression in both injected and distal, non-injected lesions.[5]

Table 1: Summary of Preclinical Efficacy of this compound in Murine Tumor Models

Tumor ModelTreatmentKey FindingsReference(s)
Esophageal Adenocarcinoma (EAC)This compound (50 µg, intratumoral)30.1% decrease in mean tumor volume.[6][7]
EACThis compound (50 µg, intratumoral) + Radiation (16Gy)50.8% decrease in mean tumor volume.[6][7]
CT-26 Colon CarcinomaThis compound (40 µg, intratumoral)Significant tumor regression and increased survival to 100%.[8]
CT-26 Colon CarcinomaThis compound (20 µg) + CpG ODN (20 µg) (intratumoral)Highest suppression of tumor growth and 100% survival.[8]
Melanoma, Colon, Breast CancerThis compound (intratumoral)Profound regression of established tumors, including distal, untreated lesions.[5]
Clinical Efficacy and Safety

Clinical trials have evaluated this compound (MIW815) both as a monotherapy and in combination with other immunotherapies.

Table 2: Clinical Efficacy of this compound (MIW815) Monotherapy in Advanced/Metastatic Solid Tumors or Lymphomas

ParameterValue
Number of Patients40
Dosing ScheduleIntratumoral injections on Days 1, 8, and 15 of a 28-day cycle.
Partial Response (PR)2 patients (5%) (Merkel cell carcinoma, parotid gland cancer)
Stable Disease (SD)11 patients (27.5%)
Reference(s) [3]

Table 3: Clinical Efficacy of this compound (MIW815) in Combination with Spartalizumab (anti-PD-1) in Advanced/Metastatic Solid Tumors or Lymphomas

ParameterValue
Number of Patients106
Dosing ScheduleWeekly intratumoral MIW815 (50–3,200 μg) on a 3-weeks-on/1-week-off schedule or once every 4 weeks, plus spartalizumab (400 mg) intravenously every 4 weeks.
Overall Response Rate (ORR)10.4%
Complete Response (CR)1 patient (Triple-Negative Breast Cancer)
Partial Response (PR)Multiple patients (Triple-Negative Breast Cancer, Melanoma)
Reference(s) [6][9][10]

Table 4: Common Treatment-Related Adverse Events of this compound (MIW815) Monotherapy

Adverse EventFrequency
Pyrexia (Fever)17%
Chills15%
Injection-site pain15%
Reference(s) [2][11]

Table 5: Common Treatment-Related Adverse Events of this compound (MIW815) in Combination with Spartalizumab

Adverse EventFrequency
Pyrexia (Fever)22%
Injection-site pain20%
Diarrhea11%
Reference(s) [6][9][12]

Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the immunomodulatory properties of this compound.

In Vivo Anti-Tumor Efficacy Study in a Syngeneic Mouse Model

This protocol outlines the steps to evaluate the anti-tumor effects of intratumorally administered this compound.

experimental_workflow In Vivo Anti-Tumor Efficacy Experimental Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_evaluation Efficacy Evaluation Cell_Culture 1. Tumor Cell Culture (e.g., B16-F10, CT26) Implantation 2. Subcutaneous Tumor Implantation (e.g., 5 x 10^5 cells in flank of C57BL/6 mice) Cell_Culture->Implantation Monitoring 3. Tumor Growth Monitoring (Measure with calipers every 2-3 days) Implantation->Monitoring Randomization 4. Randomization (When tumors reach 50-100 mm³) Monitoring->Randomization Treatment_Group 5a. Intratumoral Injection (e.g., 50 µL of this compound solution) Randomization->Treatment_Group Control_Group 5b. Intratumoral Injection (e.g., 50 µL of vehicle control) Randomization->Control_Group Tumor_Measurement 6. Continued Tumor Volume Measurement Treatment_Group->Tumor_Measurement Control_Group->Tumor_Measurement Survival_Analysis 7. Survival Monitoring Tumor_Measurement->Survival_Analysis Endpoint 8. Euthanasia at Endpoint (e.g., tumor volume >2000 mm³ or ulceration) Survival_Analysis->Endpoint Tissue_Collection 9. Tumor & Spleen Collection for Analysis Endpoint->Tissue_Collection

Caption: Workflow for an in vivo anti-tumor efficacy study.

Materials:

  • Syngeneic tumor cell line (e.g., CT26, B16-F10) and appropriate culture medium.

  • 6-8 week old mice (e.g., BALB/c for CT26, C57BL/6 for B16-F10).

  • This compound and a suitable vehicle control (e.g., sterile saline).

  • Digital calipers.

  • Sterile syringes and needles.

Procedure:

  • Tumor Cell Implantation:

    • Culture tumor cells to 80-90% confluency.

    • Harvest, wash, and resuspend cells in sterile PBS at a concentration of 5 x 10^6 cells/mL.

    • Subcutaneously inject 100 µL of the cell suspension (5 x 10^5 cells) into the right flank of each mouse.[9]

  • Tumor Monitoring and Treatment:

    • Begin monitoring tumor growth 5-7 days post-implantation by measuring the length and width with digital calipers every 2-3 days.

    • Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.[9]

    • When tumors reach an average volume of 50-100 mm³, randomize mice into treatment and control groups.[9]

    • Prepare this compound at the desired concentration in sterile saline.

    • Administer a 50 µL intratumoral injection of the this compound solution or vehicle control on the specified days (e.g., days 0, 3, and 6).[9]

  • Efficacy Evaluation:

    • Continue to monitor tumor volume and body weight every 2-3 days.

    • Record the date of euthanasia for survival analysis. Euthanize mice when tumors reach the predetermined endpoint (e.g., >2000 mm³ or signs of ulceration) in accordance with institutional guidelines.[9]

Analysis of Tumor-Infiltrating Lymphocytes (TILs) by Flow Cytometry

Materials:

  • Tumor dissociation kit (e.g., Miltenyi Biotec) or a cocktail of collagenase, hyaluronidase, and DNase.

  • 70 µm cell strainers.

  • Red blood cell (RBC) lysis buffer.

  • FACS buffer (PBS with 2% FBS).

  • Fluorescently conjugated antibodies against immune cell markers (e.g., anti-CD45, anti-CD3, anti-CD4, anti-CD8, anti-PD-1).

Procedure:

  • Tumor Dissociation:

    • Excise tumors and mince them into small pieces.

    • Digest the tumor tissue using a tumor dissociation kit or enzyme cocktail according to the manufacturer's instructions to obtain a single-cell suspension.[2]

    • Pass the digested tissue through a 70 µm cell strainer.[9]

  • Cell Preparation:

    • Lyse red blood cells using RBC lysis buffer.[9]

    • Wash the cells with FACS buffer and count them.

  • Staining and Analysis:

    • Resuspend 1-2 x 10^6 cells in FACS buffer.

    • Stain for cell surface markers with fluorescently conjugated antibodies for 30 minutes on ice in the dark.[9]

    • Wash the cells to remove unbound antibodies.

    • Acquire the samples on a flow cytometer and analyze the data to quantify different immune cell populations.

Cytokine Measurement by ELISA

Materials:

  • ELISA kits for specific cytokines (e.g., mouse IFN-β, TNF-α).

  • Mouse serum or cell culture supernatant.

  • Microplate reader.

Procedure:

  • Sample Collection: Collect blood from mice at predetermined time points after treatment and process to obtain serum.

  • ELISA Protocol:

    • Follow the protocol provided with the commercial ELISA kit.

    • Typically, this involves coating a 96-well plate with a capture antibody, adding standards and samples, followed by a detection antibody, a substrate, and a stop solution.

    • Read the absorbance at the specified wavelength using a microplate reader.

    • Calculate the cytokine concentrations in the samples based on the standard curve.[13][14]

Immunofluorescence Staining for CD8+ T Cells in Tumor Tissue

Materials:

  • Formalin-fixed, paraffin-embedded (FFPE) tumor sections.

  • Antigen retrieval solution.

  • Blocking buffer (e.g., 5% BSA in PBS).

  • Primary antibody (e.g., anti-CD8).

  • Fluorescently labeled secondary antibody.

  • DAPI for nuclear counterstaining.

  • Fluorescence microscope.

Procedure:

  • Deparaffinization and Rehydration: Deparaffinize and rehydrate the FFPE tumor sections.

  • Antigen Retrieval: Perform antigen retrieval according to standard protocols (e.g., heat-induced epitope retrieval).[15]

  • Staining:

    • Block non-specific binding sites with blocking buffer.[6]

    • Incubate with the primary anti-CD8 antibody overnight at 4°C.[6]

    • Wash and incubate with the fluorescently labeled secondary antibody.

    • Counterstain with DAPI.

  • Imaging: Mount the slides and visualize the staining using a fluorescence microscope to assess the infiltration of CD8+ T cells within the tumor.[4]

Proposed Immunomodulatory Mechanism and Therapeutic Strategy

The therapeutic potential of this compound lies in its ability to initiate a potent anti-tumor immune response. By activating STING within the tumor, this compound triggers the local production of type I interferons and other cytokines. This, in turn, promotes the maturation and activation of dendritic cells, enhances antigen presentation, and leads to the recruitment and activation of tumor-specific CD8+ T cells. These cytotoxic T lymphocytes can then recognize and kill tumor cells, not only at the site of injection but also at distant metastatic sites, an outcome known as the abscopal effect. The upregulation of immune checkpoint molecules like PD-L1 following STING activation provides a strong rationale for combination therapies with checkpoint inhibitors.[4]

logical_relationship Proposed Immunomodulatory Mechanism of this compound ADU-S100_Injection Intratumoral This compound Injection STING_Activation STING Activation in APCs (e.g., Dendritic Cells) ADU-S100_Injection->STING_Activation Cytokine_Production Type I IFN & Cytokine Production STING_Activation->Cytokine_Production APC_Maturation APC Maturation & Antigen Presentation Cytokine_Production->APC_Maturation T_Cell_Priming Priming & Activation of Tumor-Specific CD8+ T Cells APC_Maturation->T_Cell_Priming T_Cell_Infiltration CD8+ T Cell Infiltration into Tumor T_Cell_Priming->T_Cell_Infiltration Tumor_Cell_Killing Tumor Cell Killing (Injected & Distal Tumors) T_Cell_Infiltration->Tumor_Cell_Killing Immune_Memory Generation of Immunological Memory Tumor_Cell_Killing->Immune_Memory

Caption: Logical flow of this compound's anti-tumor immune response.

Conclusion

This compound is a promising immunotherapeutic agent that leverages the power of the innate immune system to drive a potent and specific anti-tumor adaptive immune response. While clinical activity as a monotherapy has been modest, the evidence of systemic immune activation and the strong preclinical rationale support its continued development, particularly in combination with other immunotherapies such as checkpoint inhibitors. The experimental protocols provided in this guide offer a framework for researchers to further investigate the immunomodulatory properties of this compound and other STING agonists, with the ultimate goal of developing more effective cancer treatments.

References

ADU-S100: A Synthetic Cyclic Dinucleotide Agonist for STING-Mediated Cancer Immunotherapy

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system responsible for detecting cytosolic DNA and initiating a potent anti-pathogen and anti-tumor response. Activation of STING leads to the production of type I interferons (IFN-I) and other pro-inflammatory cytokines, which in turn bridge the innate and adaptive immune systems to promote a robust, antigen-specific T-cell response. ADU-S100 (also known as MIW815) is a synthetic cyclic dinucleotide (CDN) designed to mimic the natural STING ligand, cyclic GMP-AMP (cGAMP), and potently activate the STING pathway. This guide provides a comprehensive technical overview of this compound, summarizing its mechanism of action, preclinical efficacy, clinical trial data, and detailed experimental protocols for its evaluation.

Introduction to this compound and the STING Pathway

The cGAS-STING pathway is a key mediator of innate immunity.[1] Cytosolic double-stranded DNA (dsDNA), a hallmark of viral infections or cellular damage found in the tumor microenvironment, is detected by cyclic GMP-AMP synthase (cGAS).[1] This activates cGAS to produce the endogenous second messenger cGAMP.[1][2] cGAMP then binds to the STING protein, a transmembrane receptor located in the endoplasmic reticulum (ER).[2][3]

This compound is a synthetic CDN analog developed to directly activate the STING pathway, bypassing the need for cGAS activation.[2][4] As a bisphosphorothioate analog of 2'3'-c-di-AMP, it is designed for enhanced stability and has been shown to activate all known human STING variants as well as murine STING.[5] Upon binding, this compound induces a conformational change in the STING protein, leading to its translocation from the ER to the Golgi apparatus.[6] This initiates a downstream signaling cascade involving the recruitment and activation of TANK-binding kinase 1 (TBK1), which in turn phosphorylates the transcription factor Interferon Regulatory Factor 3 (IRF3).[2][7] Phosphorylated IRF3 dimerizes, translocates to the nucleus, and drives the transcription of type I interferons, particularly IFN-β.[2][7] Simultaneously, STING activation can also lead to the activation of the NF-κB pathway, resulting in the production of a broad range of pro-inflammatory cytokines and chemokines.[8]

This cascade of events triggered by this compound reshapes the tumor microenvironment from an immunosuppressive to an immunologically active state. The secreted cytokines recruit and activate innate immune cells like dendritic cells (DCs) and natural killer (NK) cells.[9][10] Activated DCs then migrate to draining lymph nodes to prime tumor antigen-specific CD8+ T cells, leading to a systemic and durable anti-tumor adaptive immune response.[2][6] Intratumoral administration of this compound has demonstrated the ability to induce regression of not only the injected tumor but also distant, non-injected lesions, an outcome known as the abscopal effect.[2]

Core Signaling Pathway and Experimental Workflow

STING Signaling Pathway

The following diagram illustrates the molecular cascade initiated by this compound.

STING_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_output Immune Response ADU_S100 This compound (CDN Agonist) STING STING (on ER) ADU_S100->STING Binds STING_act Activated STING (translocates to Golgi) STING->STING_act Activation TBK1 TBK1 STING_act->TBK1 Recruits & Activates NFkB NF-κB STING_act->NFkB Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 pIRF3_dimer p-IRF3 Dimer pIRF3->pIRF3_dimer Dimerization ISG Interferon Stimulated Genes (e.g., IFN-β) pIRF3_dimer->ISG Induces Transcription cluster_nucleus cluster_nucleus CK Cytokines & Chemokines (e.g., TNFα, CCL2) NFkB->CK Induces Transcription DC_act DC Activation & Maturation ISG->DC_act CK->DC_act TCell_prime CD8+ T-Cell Priming DC_act->TCell_prime Anti_Tumor Systemic Anti-Tumor Immunity TCell_prime->Anti_Tumor cluster_output cluster_output

This compound activates the STING signaling cascade.
Experimental Evaluation Workflow

The diagram below outlines a typical preclinical workflow for assessing the efficacy of this compound.

Experimental_Workflow cluster_invivo In Vivo Murine Model cluster_exvivo Ex Vivo Analysis cluster_invitro In Vitro Validation A1 Tumor Cell Implantation (e.g., B16-F10, CT26) Subcutaneous A2 Tumor Growth Monitoring (Calipers) A1->A2 A3 Randomization into Treatment Groups A2->A3 A4 Intratumoral Injection (this compound vs. Vehicle) A3->A4 A5 Efficacy Evaluation: Tumor Volume & Survival A4->A5 B1 Tumor & Spleen Harvest A4->B1 Endpoint B2 Single-Cell Suspension Prep B1->B2 B3 Flow Cytometry: Immune Cell Infiltration (CD8+, NK, DCs) B2->B3 B4 ELISA / Multiplex: Cytokine Levels in Tumor & Serum B2->B4 C1 Cell Culture (e.g., THP-1 monocytes) C2 This compound Treatment (Dose-Response) C1->C2 C3 IFN-β Reporter Assay (Luciferase) C2->C3 C4 IFN-β ELISA on Supernatant C2->C4

Typical workflow for preclinical evaluation of this compound.

Preclinical Data Summary

Intratumoral administration of this compound has demonstrated significant anti-tumor activity across a range of syngeneic mouse models. Efficacy is observed in both the directly injected tumors and distal, non-injected tumors, indicating the generation of a systemic, T-cell-mediated immune response.

Mouse ModelCancer TypeTreatment RegimenKey Quantitative Outcomes
CT26 [2]Colorectal CarcinomaThis compound (25 µg or 100 µg, IT)100 µg dose: 90% complete tumor regression.[3]
4T1 [10]Breast CancerThis compound (IT)Decreased primary and secondary tumor volume in a rechallenge model.[10]
B16-F10 [10]MelanomaThis compound (50 µg, IT, 3 doses)Reduced tumor growth in wild-type but not STING-deficient mice.[10]
Esophageal Adenocarcinoma (Rat Model) [11][12]Esophageal CancerThis compound (50 µg, IT, 2 cycles) +/- RadiationThis compound: >30% decrease in mean tumor volume.[11][12] this compound + Radiation: >50% decrease in mean tumor volume.[12] Placebo: >76% increase in mean tumor volume.[11][12] Significant upregulation of IFNβ, TNFα, IL-6, and CCL-2.[12]
Prostate Cancer (TRAMP-C1) [6]Prostate CancerThis compound + cyto-IL-15 (IT)Increased Ki67+ CD8+ T cells from 2.5% to >8%.[6][13] Increased perforin-expressing CD8+ T cells from 17% to >30%.[13]

Clinical Data Summary

This compound was the first direct STING agonist to be evaluated in human clinical trials for cancer immunotherapy.[14][15] It has been assessed as both a monotherapy and in combination with immune checkpoint inhibitors.

Monotherapy (NCT02675439)

A Phase 1 dose-escalation study evaluated intratumoral this compound in patients with advanced/metastatic solid tumors or lymphomas.[1][16]

Table 4.1: Summary of this compound Monotherapy Phase 1 Trial [1][16]

ParameterData
Patients Enrolled 47
Dose Range 50 µg to 6,400 µg (weekly, 3 weeks on/1 week off)
Maximum Tolerated Dose (MTD) Not reached
Most Common Treatment-Related Adverse Events (TRAEs) Pyrexia (17%), Chills (15%), Injection-site pain (15%)
Pharmacokinetics (PK) Rapid absorption from injection site; Rapid terminal plasma half-life (~24 minutes)
Clinical Efficacy 1 confirmed Partial Response (PR) in Merkel cell carcinoma; 2 unconfirmed PRs. Lesion size was stable or decreased in 94% of evaluable injected lesions.
Pharmacodynamics (PD) Systemic immune activation suggested by increases in plasma cytokines (IFNβ, MIP-1β, IL6, CXCL10, MCP-1) and peripheral T-cell clonal expansion.
Combination Therapy with Spartalizumab (anti-PD-1) (NCT03172936)

A Phase 1b study assessed the safety and efficacy of this compound in combination with the anti-PD-1 antibody spartalizumab in patients with advanced solid tumors or lymphomas.[17][18]

Table 4.2: Summary of this compound + Spartalizumab Phase 1b Trial [17][18][19]

ParameterData
Patients Enrolled 106
This compound Dose Range 50 µg to 3,200 µg (weekly or every 4 weeks)
Spartalizumab Dose 400 mg IV every 4 weeks
Most Common TRAEs Pyrexia (22%), Injection site pain (20%), Diarrhea (11%)
Pharmacokinetics (PK) Rapid absorption of this compound (short median Tmax); Dose-proportional plasma exposure.[17]
Clinical Efficacy Overall Response Rate (ORR): 10.4%.[17][18] Confirmed responses observed in anti-PD-1-naïve triple-negative breast cancer (TNBC) and immunotherapy-relapsed/refractory melanoma.[19][20]

While demonstrating a manageable safety profile and evidence of systemic immune activation, the clinical activity of single-agent this compound was limited.[1][16] Combination with PD-1 blockade showed modest improvements in efficacy, suggesting that while STING agonism is a valid mechanism, further optimization of dosing, delivery, and combination strategies is necessary to realize its full therapeutic potential.[15][17]

Detailed Experimental Protocols

In Vivo Murine Tumor Model Evaluation

This protocol outlines a typical experiment to assess the anti-tumor efficacy of intratumorally administered this compound in a syngeneic mouse model.

  • Cell Culture and Tumor Implantation:

    • Culture a murine cancer cell line (e.g., CT26 colorectal carcinoma for BALB/c mice, or B16-F10 melanoma for C57BL/6 mice) in appropriate media (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin).[21]

    • Harvest cells at 80-90% confluency. Wash twice with sterile PBS and resuspend at a concentration of 5 x 10^6 cells/mL in PBS.[21]

    • Subcutaneously inject 100 µL of the cell suspension (5 x 10^5 cells) into the right flank of 6-8 week old mice.[21] For bilateral models to assess abscopal effects, inject a second tumor on the contralateral flank.

  • Tumor Monitoring and Treatment:

    • Begin monitoring tumor growth 5-7 days post-implantation. Measure tumor dimensions every 2-3 days using digital calipers.[21]

    • Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.[21]

    • When tumors reach an average volume of 50-100 mm³, randomize mice into treatment groups (e.g., Vehicle Control, this compound).[21]

    • Prepare this compound in a sterile vehicle (e.g., PBS or acetate (B1210297) buffer) at the desired concentration (e.g., 1 mg/mL for a 50 µg dose in 50 µL).[11]

    • Administer the prepared this compound solution or vehicle control directly into the tumor (intratumoral injection) using an insulin (B600854) syringe. Follow the planned dosing schedule (e.g., on days 0, 3, and 6).[21]

  • Efficacy and Pharmacodynamic Assessments:

    • Continue to monitor tumor volume and body weight throughout the study.

    • For survival studies, euthanize mice when tumors reach a predetermined endpoint (e.g., >2000 mm³) or show signs of ulceration, in accordance with IACUC guidelines.[21]

    • For pharmacodynamic studies, euthanize a subset of mice at a specified time point after the final dose (e.g., 7 days).[21]

    • Harvest tumors, spleens, and tumor-draining lymph nodes. Collect blood for serum analysis.

    • Process tissues into single-cell suspensions for flow cytometry or homogenize for cytokine analysis.[21]

Ex Vivo Flow Cytometry Analysis of Tumor-Infiltrating Lymphocytes

This protocol describes the analysis of immune cell populations within the tumor microenvironment following treatment.

  • Single-Cell Suspension Preparation:

    • Mince the harvested tumor tissue finely with a scalpel.

    • Digest the tissue in a digestion buffer (e.g., RPMI with collagenase and DNase I) for 30-60 minutes at 37°C with agitation.

    • Pass the digested tissue through a 70 µm cell strainer to obtain a single-cell suspension.[21]

    • Lyse red blood cells using an ACK lysis buffer. Wash the cell pellet with FACS buffer (PBS with 2% FBS).[21]

  • Antibody Staining:

    • Count the cells and resuspend 1-2 x 10^6 cells per sample in FACS buffer.

    • Perform a live/dead stain (e.g., using a fixable viability dye) to exclude non-viable cells.

    • Block Fc receptors with an anti-CD16/32 antibody to reduce non-specific binding.

    • Stain for cell surface markers using a cocktail of fluorescently conjugated antibodies for 30 minutes on ice. A typical panel might include:

      • T-Cells: CD45, CD3, CD4, CD8

      • Activation/Exhaustion Markers: CD69, PD-1, Tim-3, Ki67

      • Dendritic Cells: CD45, CD11c, MHC-II

      • NK Cells: CD45, NK1.1, CD335 (NKp46)

    • For intracellular staining (e.g., for transcription factors like FoxP3 or cytokines like IFN-γ), fix and permeabilize the cells after surface staining, then stain with intracellular antibodies.

  • Data Acquisition and Analysis:

    • Acquire stained samples on a multi-color flow cytometer.

    • Analyze the data using appropriate software (e.g., FlowJo, FCS Express). Gate on live, single cells, followed by immune (CD45+) and specific sub-populations to quantify the percentage and absolute number of different immune cell types.

In Vitro IFN-β Induction Assay

This protocol is used to determine the in vitro potency of this compound by measuring its ability to induce IFN-β.

  • Cell Culture and Seeding:

    • Use a human monocytic cell line that expresses the STING pathway, such as THP-1, or a reporter cell line like THP-1-Lucia™ ISG, which expresses a luciferase gene under the control of an IFN-inducible promoter.[8]

    • Seed the cells in a 96-well plate at a density of 1 x 10^5 to 5 x 10^5 cells/well.[8] For THP-1 cells, differentiate them into a macrophage-like state using PMA (Phorbol 12-myristate 13-acetate) for 24-48 hours prior to the experiment.

  • Agonist Treatment:

    • Prepare serial dilutions of this compound in culture medium to create a dose-response curve.

    • Add the diluted agonist to the cells. Include a vehicle-only control.[8]

  • Incubation and Measurement:

    • Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.[8]

    • For ELISA: Centrifuge the plate and carefully collect the cell culture supernatants. Measure the concentration of IFN-β in the supernatant using a commercial human IFN-β ELISA kit according to the manufacturer's instructions.[8]

    • For Reporter Assay: Add a luciferase assay reagent to the wells and measure luminescence using a luminometer. The light output is proportional to the activity of the IFN-stimulated gene promoter.[22]

  • Data Analysis:

    • Plot the IFN-β concentration or luciferase signal against the log of the this compound concentration.

    • Calculate the EC50 (half-maximal effective concentration) value from the resulting dose-response curve to quantify the potency of this compound.[5]

Conclusion

This compound is a potent synthetic cyclic dinucleotide agonist that effectively activates the STING pathway, leading to the induction of a type I interferon response and subsequent priming of a systemic anti-tumor T-cell immunity. Preclinical studies have consistently demonstrated its ability to induce tumor regression in a variety of models. While early-phase clinical trials established a manageable safety profile and confirmed its mechanism of action through pharmacodynamic markers, the monotherapy and combination therapy with PD-1 inhibitors yielded modest clinical efficacy. These findings underscore both the promise and the challenges of targeting the STING pathway. Future research will likely focus on optimizing delivery systems to enhance tumor-specific targeting, exploring novel combination strategies with other immunomodulatory agents, and identifying predictive biomarkers to select patient populations most likely to respond to STING-targeted therapies. The foundational data and methodologies presented in this guide provide a comprehensive resource for scientists and researchers dedicated to advancing this promising area of cancer immunotherapy.

References

Decoding the Interaction: A Technical Guide to the Binding Affinity of ADU-S100 with STING

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity of ADU-S100, a synthetic cyclic dinucleotide (CDN), to its target, the Stimulator of Interferon Genes (STING) protein. A comprehensive understanding of this interaction is critical for the development of novel cancer immunotherapies. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways and workflows.

Executive Summary

Quantitative Data Presentation

The functional potency of this compound in activating the STING pathway is a key indicator of its binding affinity. The following table summarizes the half-maximal effective concentration (EC50) values for this compound in inducing downstream STING signaling pathways in a human monocytic cell line.

Cell LinePathway ActivatedEC50 (µg/mL)EC50 (µM)Reference
THP-1 DualIRF33.03~4.12[2]
THP-1 DualNF-κB4.85~6.60[2]

Note: The molecular weight of this compound (disodium salt) is approximately 734.51 g/mol .[3][4] The µM conversion is an estimation based on this molecular weight.

STING Signaling Pathway Activated by this compound

The binding of this compound to the STING dimer, located on the endoplasmic reticulum, induces a conformational change in STING. This leads to its translocation to the Golgi apparatus, where it recruits and activates TANK-binding kinase 1 (TBK1). TBK1 then phosphorylates both STING and the transcription factor interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of type I interferons (e.g., IFN-β). Simultaneously, this pathway can also lead to the activation of the NF-κB signaling cascade, resulting in the production of various pro-inflammatory cytokines.[5][6][7]

STING_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ADUS100 This compound STING_ER STING (on ER) ADUS100->STING_ER Binding STING_Golgi STING (on Golgi) STING_ER->STING_Golgi Translocation TBK1 TBK1 STING_Golgi->TBK1 Recruitment & Activation NFkB NF-κB Pathway STING_Golgi->NFkB Activation TBK1->STING_Golgi Phosphorylation IRF3 IRF3 TBK1->IRF3 Phosphorylation pIRF3 p-IRF3 (Dimer) IRF3->pIRF3 Dimerization IFN_Genes Type I Interferon Genes (e.g., IFN-β) pIRF3->IFN_Genes Transcription pIRF3->IFN_Genes Pro_Inflammatory_Genes Pro-inflammatory Genes NFkB->Pro_Inflammatory_Genes Transcription NFkB->Pro_Inflammatory_Genes

Figure 1. this compound induced STING signaling pathway.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of this compound's binding and activity. Below are protocols for key experiments.

Cell-Based STING Activation Reporter Assay

This assay measures the functional consequence of this compound binding to STING by quantifying the activation of downstream transcription factors (IRF3 and NF-κB) using a reporter system.

Materials:

  • THP-1 Dual™ Cells (InvivoGen)

  • This compound

  • QUANTI-Luc™ (for IRF3-inducible luciferase)

  • QUANTI-Blue™ Solution (for NF-κB-inducible SEAP)

  • 96-well plates

  • Cell culture medium and supplements

  • Luminometer and spectrophotometer

Protocol:

  • Cell Seeding: Plate THP-1 Dual™ cells at a density of 100,000 cells per well in a 96-well plate.

  • Compound Preparation: Prepare a serial dilution of this compound in cell culture medium.

  • Cell Treatment: Add the diluted this compound to the wells containing the cells. Include a vehicle control.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.

  • Reporter Gene Assay:

    • IRF3 Activity (Luciferase): Transfer a small volume of the cell supernatant to a white 96-well plate. Add QUANTI-Luc™ reagent and measure luminescence immediately using a luminometer.

    • NF-κB Activity (SEAP): Transfer a small volume of the cell supernatant to a flat-bottom 96-well plate. Add QUANTI-Blue™ Solution and incubate at 37°C for 1-4 hours. Measure the absorbance at 620-655 nm using a spectrophotometer.

  • Data Analysis: Calculate the EC50 values by plotting the reporter activity against the logarithm of the this compound concentration and fitting the data to a four-parameter logistic curve.

Competitive Radioligand Binding Assay

This assay can be used to determine the binding affinity (Ki) of a non-radiolabeled ligand (this compound) by measuring its ability to compete with a known radiolabeled STING ligand.

Materials:

  • Cell membranes or purified STING protein

  • Radiolabeled STING agonist (e.g., [³H]-cGAMP)

  • This compound

  • Assay buffer

  • 96-well filter plates

  • Scintillation fluid

  • Scintillation counter

Protocol:

  • Reaction Setup: In a 96-well plate, combine the cell membranes or purified STING protein, a fixed concentration of the radiolabeled STING agonist, and varying concentrations of this compound.

  • Incubation: Incubate the plate to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the filter plate to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Add scintillation fluid to each well and count the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.[8][9]

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for determining the binding affinity and functional activity of this compound.

Experimental_Workflow cluster_binding_affinity Direct Binding Affinity Assessment cluster_functional_activity Functional Activity Assessment cluster_downstream_effects Downstream Cellular Effects A1 Prepare Purified STING Protein A2 Radioligand Binding Assay (Competitive with [3H]-cGAMP) A1->A2 A3 Surface Plasmon Resonance (SPR) A1->A3 A4 Isothermal Titration Calorimetry (ITC) A1->A4 A5 Calculate Kd / Ki A2->A5 A3->A5 A4->A5 B1 Culture STING Reporter Cells (e.g., THP-1 Dual) B2 Treat Cells with this compound (Dose-Response) B1->B2 B3 Measure Reporter Gene Expression (Luciferase/SEAP) B2->B3 B4 Calculate EC50 B3->B4 C1 Treat Immune Cells with this compound C2 Measure Cytokine Production (ELISA) (e.g., IFN-β, TNF-α) C1->C2 C3 Analyze Cell Surface Marker Expression (Flow Cytometry) C1->C3

Figure 2. Workflow for this compound:STING interaction analysis.

Conclusion

This compound is a potent, high-affinity agonist of the STING pathway. While a precise dissociation constant remains to be publicly disclosed, functional assays consistently demonstrate its ability to activate downstream signaling at low micromolar concentrations. The experimental protocols and workflows detailed in this guide provide a robust framework for researchers to further investigate the binding affinity and functional consequences of the this compound:STING interaction, paving the way for the development of next-generation cancer immunotherapies.

References

ADU-S100: A Catalyst for Bridging Innate and Adaptive Immunity

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

ADU-S100 (also known as MIW815) is a synthetic cyclic dinucleotide (CDN) that has emerged as a potent activator of the Stimulator of Interferon Genes (STING) pathway, a critical signaling cascade that bridges the innate and adaptive immune systems.[1][2] Its ability to mimic the natural ligands of STING makes it a compelling candidate for cancer immunotherapy, aiming to convert immunologically "cold" tumors into "hot" environments susceptible to immune-mediated destruction.[3] This technical guide provides a comprehensive overview of this compound's mechanism of action, its role in linking innate and adaptive immunity, and a summary of key preclinical and clinical findings.

Core Mechanism: Activation of the STING Pathway

This compound is structurally analogous to endogenous cyclic dinucleotides, such as cGAMP, which are produced by the enzyme cGAS upon sensing cytosolic DNA.[1][4] This structural similarity allows this compound to directly bind to and activate the STING protein, which is an endoplasmic reticulum-resident transmembrane protein.[5]

Upon binding, STING undergoes a conformational change, leading to its trafficking from the endoplasmic reticulum through the Golgi apparatus to perinuclear vesicles.[4] This translocation facilitates the recruitment and activation of TANK-binding kinase 1 (TBK1).[4] Activated TBK1 then phosphorylates the transcription factor Interferon Regulatory Factor 3 (IRF3).[1][4] Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of a wide array of pro-inflammatory genes, most notably type I interferons (IFN-α and IFN-β).[1][4]

This signaling cascade initiates a robust innate immune response characterized by the production of various cytokines and chemokines, which in turn recruit and activate key immune cells.[5][6]

STING_Pathway This compound Activated STING Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound STING STING This compound->STING Binds and Activates TBK1 TBK1 STING->TBK1 Recruits and Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates p-IRF3 p-IRF3 (Dimer) IRF3->p-IRF3 ISRE Interferon-Stimulated Response Elements (ISRE) p-IRF3->ISRE Binds to Type I IFNs & Cytokines Transcription of Type I IFNs, Cytokines, Chemokines ISRE->Type I IFNs & Cytokines

Caption: this compound initiates the STING signaling cascade.

Linking Innate to Adaptive Immunity

The initial innate immune activation triggered by this compound is crucial for priming a durable and specific adaptive immune response against tumor cells. This transition is mediated by several key events:

  • Dendritic Cell (DC) Maturation: The type I interferons and other cytokines produced following STING activation promote the maturation and activation of dendritic cells (DCs).[5] Mature DCs are potent antigen-presenting cells (APCs) that are essential for initiating T-cell responses.[7]

  • Enhanced Antigen Presentation: In the tumor microenvironment, activated DCs uptake tumor-associated antigens released from dying cancer cells. They then process these antigens and present them on their surface via MHC class I and II molecules to CD8+ and CD4+ T cells, respectively.

  • T-Cell Priming and Recruitment: The presentation of tumor antigens by mature DCs in the context of co-stimulatory signals (also upregulated by STING activation) leads to the priming and activation of tumor-specific CD8+ cytotoxic T lymphocytes (CTLs) and CD4+ helper T cells.[8] Chemokines produced during the innate response also recruit these activated T cells to the tumor site.[6]

  • Systemic Anti-Tumor Immunity: A key advantage of this mechanism is the generation of a systemic adaptive immune response.[6] This means that even if this compound is administered locally via intratumoral injection, the primed T cells can circulate throughout the body and recognize and attack distant, non-injected metastatic lesions.[8]

Innate_Adaptive_Link Bridging Innate and Adaptive Immunity via this compound This compound This compound STING Activation STING Activation This compound->STING Activation Innate Immune Response Innate Immune Response STING Activation->Innate Immune Response Type I IFNs, Cytokines DC Maturation DC Maturation Innate Immune Response->DC Maturation Antigen Presentation Antigen Presentation DC Maturation->Antigen Presentation T-Cell Priming & Activation T-Cell Priming & Activation Antigen Presentation->T-Cell Priming & Activation Adaptive Immune Response Adaptive Immune Response Systemic Tumor Attack Systemic Tumor Attack Adaptive Immune Response->Systemic Tumor Attack T-Cell Priming & Activation->Adaptive Immune Response

Caption: this compound's role in linking innate and adaptive immunity.

Quantitative Data from Preclinical and Clinical Studies

The following tables summarize key quantitative data from various studies investigating this compound.

Table 1: Phase I Clinical Trial of MIW815 (this compound) in Advanced/Metastatic Solid Tumors or Lymphomas [4][9][10]

ParameterValue
Number of Patients47
Dose Range50 to 6,400 μg
AdministrationWeekly intratumoral injections (3 weeks on/1 week off)
Maximum Tolerated Dose (MTD)Not reached
Common Adverse EventsPyrexia (17%), Chills (15%), Injection-site pain (15%)
Pharmacokinetics (Plasma Half-life)Approximately 24 minutes
Objective Response1 Partial Response (Merkel cell carcinoma)
Lesion Size Change (injected lesions)Stable or decreased in 94% of evaluable lesions

Table 2: Phase Ib Study of MIW815 (this compound) in Combination with Spartalizumab (anti-PD-1) [8][11]

ParameterValue
Number of Patients106
This compound Dose Range50–3,200 μg (intratumoral)
Spartalizumab Dose400 mg (intravenous)
Common Adverse EventsPyrexia (22%), Injection site pain (20%), Diarrhea (11%)
Overall Response Rate (ORR)10.4%

Table 3: Preclinical Efficacy in an Esophageal Adenocarcinoma Model [7][12]

Treatment GroupMean Change in Tumor Volume
Placebo+76.7%
Placebo + Radiation+152.4%
This compound-30.1%
This compound + Radiation-50.8%

Detailed Experimental Protocols

While specific, step-by-step protocols are proprietary to the conducting research institutions, the methodologies employed in the evaluation of this compound can be broadly outlined.

In Vitro STING Activation Assay (THP-1 Dual™ Reporter Cells)

This assay is used to determine the potency of this compound in activating the STING pathway.

  • Cell Culture: THP-1 Dual™ cells, which are engineered to express a secreted luciferase reporter gene under the control of an IRF3-inducible promoter, are cultured in appropriate media.

  • Treatment: Cells are seeded in 96-well plates and treated with varying concentrations of this compound.

  • Incubation: The cells are incubated for a defined period (e.g., 24 hours) to allow for STING activation and reporter gene expression.

  • Luciferase Assay: The supernatant is collected, and a luciferase substrate is added. The resulting luminescence, which is proportional to IRF3 activation, is measured using a luminometer.

Murine Tumor Models for In Vivo Efficacy

These models are essential for evaluating the anti-tumor effects of this compound in a living organism.

  • Tumor Implantation: Syngeneic tumor cells (e.g., B16 melanoma, CT26 colon carcinoma) are injected subcutaneously or orthotopically into immunocompetent mice.

  • Treatment Administration: Once tumors reach a palpable size, this compound is administered directly into the tumor (intratumoral injection) at a specified dose and schedule.

  • Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers.

  • Immune Response Analysis: At the end of the study, tumors and spleens are harvested. Immune cell infiltration (e.g., CD8+ T cells, NK cells) is analyzed by flow cytometry or immunohistochemistry. Cytokine levels in the tumor microenvironment and serum can be measured by ELISA or cytokine bead array.[13]

Experimental_Workflow General Experimental Workflow for this compound Evaluation cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Cell_Culture Reporter Cell Culture (e.g., THP-1 Dual) ADU_Treatment This compound Treatment (Dose-Response) Cell_Culture->ADU_Treatment Reporter_Assay Luciferase/SEAP Assay ADU_Treatment->Reporter_Assay Data_Analysis_IV Quantify STING Activation Reporter_Assay->Data_Analysis_IV Tumor_Implantation Syngeneic Tumor Model IT_Injection Intratumoral Injection of this compound Tumor_Implantation->IT_Injection Tumor_Monitoring Tumor Growth Measurement IT_Injection->Tumor_Monitoring Immune_Analysis Flow Cytometry, ELISA, IHC Tumor_Monitoring->Immune_Analysis Data_Analysis_INV Assess Anti-Tumor Efficacy & Immunity Immune_Analysis->Data_Analysis_INV

Caption: A generalized workflow for preclinical evaluation of this compound.

Conclusion

This compound represents a promising immunotherapeutic agent that effectively hijacks the STING pathway to initiate a potent innate immune response, which is then successfully translated into a systemic and durable adaptive anti-tumor immunity. While monotherapy has shown limited clinical activity, the evidence of systemic immune activation strongly supports its combination with other immunotherapies, such as checkpoint inhibitors, to enhance anti-tumor responses in patients with advanced cancers.[4][8] Further research is warranted to optimize dosing strategies and identify biomarkers that can predict patient response to this compound-based therapies.

References

An In-depth Technical Guide to Early-Stage Research Applications of ADU-S100

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ADU-S100 (also known as MIW815) is a first-in-class synthetic cyclic dinucleotide (CDN) developed to activate the Stimulator of Interferon Genes (STING) pathway.[1][2] The STING pathway is a critical component of the innate immune system that recognizes cytosolic DNA, leading to the production of type I interferons and other pro-inflammatory cytokines.[2][3] This activation of innate immunity can subsequently prime a robust and durable adaptive anti-tumor immune response.[2] This technical guide provides a comprehensive overview of the early-stage research applications of this compound, summarizing key preclinical and clinical findings, detailing experimental methodologies, and visualizing critical pathways and workflows.

Mechanism of Action: STING Pathway Activation

This compound is a synthetic CDN designed to mimic the action of the endogenous STING ligand, cyclic GMP-AMP (cGAMP).[2] Upon intratumoral administration, this compound directly binds to and activates the STING protein located on the endoplasmic reticulum of various cell types within the tumor microenvironment, including immune cells and cancer cells.[2][4] This binding event triggers a conformational change in STING, leading to its translocation to the Golgi apparatus and subsequent recruitment and activation of TANK-binding kinase 1 (TBK1).[3] Activated TBK1 then phosphorylates Interferon Regulatory Factor 3 (IRF3), which dimerizes and translocates to the nucleus. In the nucleus, p-IRF3 acts as a transcription factor, driving the expression of a broad range of immune-stimulatory genes, most notably type I interferons (IFN-α and IFN-β).[3] The produced type I interferons can then act in an autocrine and paracrine manner to further amplify the anti-tumor immune response.

STING_Pathway This compound This compound STING STING This compound->STING Binds & Activates TBK1 TBK1 STING->TBK1 Recruits & Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates p-IRF3 Dimer p-IRF3 Dimer IRF3->p-IRF3 Dimer Dimerizes ISRE Interferon-Stimulated Response Element (ISRE) p-IRF3 Dimer->ISRE Translocates & Binds Type I IFN Genes Type I IFN Genes ISRE->Type I IFN Genes

Figure 1: this compound Mechanism of Action via the STING Pathway.

Preclinical Research Applications

A substantial body of preclinical research has demonstrated the anti-tumor efficacy of this compound in various syngeneic mouse models. Intratumoral injection of this compound has been shown to induce regression of treated tumors and, importantly, generate a systemic anti-tumor immune response capable of controlling the growth of distant, untreated lesions.[5]

Quantitative Preclinical Data Summary
Cancer ModelTreatmentKey FindingsReference
Esophageal Adenocarcinoma (Rat) This compound (50 µg, intratumoral)Mean tumor volume decreased by 30.1% in the this compound group, compared to a 76.7% increase in the placebo group.[6][6]
This compound (50 µg) + Radiation (16Gy)Mean tumor volume decreased by 50.8%.[6][6]
CT-26 Colon Carcinoma (Mouse) This compound (40 µg, intratumoral)Significant tumor suppression compared to control. Increased lymphocyte counts in blood samples.[7][7]
This compound (20 µg) + CpG ODN 1826 (20 µg)Highest suppression of tumor growth observed in the combination group.[7] Survival rate increased to 100% from 71.4% in the control group.[7][7]
B16-F10 Melanoma (Mouse) This compound (low dose, intratumoral)Slowed tumor growth and promoted vascular normalization within the tumor microenvironment.[8][8]
This compound + anti-PD-1Induced tumor-specific CD8+ T-cell responses and tumor control, leading to complete responses and durable immunity.[9][9]
4T1 Mammary Carcinoma (Mouse) This compound + anti-PD-1Eradication of both injected and noninjected tumors, leading to near-complete responses.[9][9]
BRCA-associated Breast Cancer (Mouse) This compound (50 µg, intratumoral) + OlaparibComplete tumor clearance in all mice and 100% tumor-free survival.[3][3]
Prostate Cancer (In vitro) This compound analog (1 µg/ml) + IL-15 (2.5 ng/ml)Significant increase in cancer cell killing (74% for LNCaP, 52% for PC3) compared to either agent alone.[10][10]
THP-1 Dual Cells (In vitro) Liposomal this compoundEC50 for IRF3 activation: 3.03 µg/mL; EC50 for NF-κB activation: 4.85 µg/mL.[11][11]
Key Experimental Protocols

Esophageal Adenocarcinoma Rat Model Study [6]

  • Animal Model: Male Sprague-Dawley rats underwent esophagojejunostomy to induce gastroesophageal reflux and the development of esophageal adenocarcinoma.

  • Treatment Groups:

    • Placebo (PBS)

    • This compound (S)

    • Placebo + Radiation (P+R)

    • This compound + Radiation (S+R)

  • Drug Formulation and Administration: this compound was diluted in PBS to a concentration of 50 µg/mL. Two cycles of 50 µg this compound or placebo were administered intratumorally at 32 and 35 weeks post-surgery.

  • Radiation: A single dose of 16Gy radiation was delivered at 32 weeks.

  • Endpoints: Tumor volume was assessed by MRI. Gene expression (IFNβ, TNFα, IL-6, CCL-2) was analyzed by RT-PCR. Immune cell infiltration (CD8+, PD-L1) was evaluated by immunofluorescence.

Preclinical_Workflow Start Start Induce_EAC Induce Esophageal Adenocarcinoma in Rats via Surgery Start->Induce_EAC Tumor_Development Allow Tumor Development (30 weeks) Induce_EAC->Tumor_Development Baseline_Assessment Baseline Assessment: MRI and Biopsy Tumor_Development->Baseline_Assessment Randomization Randomize into Treatment Groups Baseline_Assessment->Randomization Treatment_Week32 Week 32: - Intratumoral Injection (this compound or Placebo) - Radiation (if applicable) Randomization->Treatment_Week32 Treatment_Week35 Week 35: - Second Intratumoral Injection Treatment_Week32->Treatment_Week35 Follow_up_Assessment Follow-up Assessment: MRI and Biopsy Treatment_Week35->Follow_up_Assessment Data_Analysis Data Analysis: Tumor Volume, Gene Expression, Immune Infiltration Follow_up_Assessment->Data_Analysis End End Data_Analysis->End

Figure 2: Representative Preclinical Experimental Workflow.

Early-Stage Clinical Research

This compound was the first STING agonist to be evaluated in clinical trials for cancer immunotherapy.[2] Early-stage clinical development focused on establishing the safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity of intratumorally administered this compound, both as a monotherapy and in combination with immune checkpoint inhibitors.

Phase 1 Monotherapy Trial (NCT02675439)

This Phase 1, open-label, dose-escalation study evaluated this compound monotherapy in patients with advanced/metastatic solid tumors or lymphomas.[1][2]

  • Study Design: Patients received weekly intratumoral injections of this compound on a 3-weeks-on/1-week-off schedule.[1] Dose escalation ranged from 50 to 6,400 µg.[1]

  • Patient Population: 47 patients were enrolled with various tumor types, including melanoma, breast cancer, and lymphoma.[1]

  • Key Findings:

    • A maximum tolerated dose was not reached.[1]

    • The most common treatment-related adverse events were pyrexia (17%), chills (15%), and injection-site pain (15%).[1]

    • Pharmacokinetic analysis revealed rapid absorption from the injection site and a short terminal plasma half-life of approximately 24 minutes.[1]

    • Limited clinical activity was observed, with one confirmed partial response in a patient with Merkel cell carcinoma.[1] However, evidence of systemic immune activation was noted through increases in inflammatory cytokines and peripheral blood T-cell clonal expansion.[1]

Phase 1b Combination Trial with Spartalizumab (NCT03172936)

This Phase 1b study assessed the safety and efficacy of this compound in combination with the anti-PD-1 monoclonal antibody spartalizumab in patients with advanced/metastatic solid tumors or lymphomas.[12]

  • Study Design: Patients received intratumoral injections of this compound (50–800 µg) either weekly (3 weeks on/1 week off) or every 4 weeks, in combination with intravenous spartalizumab (400 mg) every 4 weeks.[12]

  • Patient Population: 66 patients were treated as of January 2019.[12]

  • Key Findings:

    • The combination was well-tolerated, with no dose-limiting toxicities reported in the first cycle at any dose level.[12]

    • The most common treatment-related adverse events were injection site pain (12%), pyrexia (11%), and diarrhea (9%).[12]

    • Partial responses were observed in patients with PD-1-naïve triple-negative breast cancer and PD-1-relapsed/refractory melanoma.[12]

Clinical_Trial_Workflow Patient_Screening Patient Screening (Inclusion/Exclusion Criteria) Enrollment Patient Enrollment Patient_Screening->Enrollment Baseline_Assessments Baseline Assessments: Tumor Biopsies, Imaging, Blood Samples Enrollment->Baseline_Assessments Treatment_Cycle Treatment Cycle Monotherapy (NCT02675439): This compound weekly (3 wks on/1 wk off) Combination (NCT03172936): This compound weekly or Q4W + Spartalizumab Q4W Baseline_Assessments->Treatment_Cycle Monitoring Ongoing Monitoring: Safety (AEs), PK/PD Treatment_Cycle->Monitoring Tumor_Response_Assessment Tumor Response Assessment (e.g., RECIST) Monitoring->Tumor_Response_Assessment Continue_Treatment Continue Treatment? Tumor_Response_Assessment->Continue_Treatment Continue_Treatment->Treatment_Cycle Yes End_of_Treatment End of Treatment Continue_Treatment->End_of_Treatment No (Progression, Toxicity, etc.)

Figure 3: Generalized Clinical Trial Workflow for this compound.

Conclusion and Future Directions

Early-stage research on this compound has provided a strong rationale for targeting the STING pathway in cancer immunotherapy. Preclinical studies have consistently demonstrated its ability to induce potent, T-cell-mediated anti-tumor immunity, leading to tumor regression and the generation of immunological memory. While monotherapy showed limited clinical efficacy in early trials, the observed systemic immune activation supported the investigation of combination strategies. The combination of this compound with checkpoint inhibitors has shown promising, albeit modest, anti-tumor activity in certain patient populations.

Despite the discontinuation of some clinical trials involving this compound, the foundational research has paved the way for the development of next-generation STING agonists with potentially improved therapeutic windows and delivery mechanisms. Future research in this area will likely focus on optimizing dosing and scheduling, identifying predictive biomarkers of response, and exploring novel combination therapies to fully harness the therapeutic potential of STING activation in oncology.

References

Methodological & Application

Application Notes and Protocols for In Vivo Administration of ADU-S100 in Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the in vivo administration of ADU-S100 (also known as MIW815), a synthetic cyclic dinucleotide (CDN) agonist of the Stimulator of Interferon Genes (STING) pathway, in murine models.

Introduction

This compound is a potent activator of both human and murine STING, a critical component of the innate immune system.[1] Activation of the STING pathway in the tumor microenvironment can lead to the production of type I interferons (IFNs) and other pro-inflammatory cytokines, promoting the maturation of antigen-presenting cells (APCs), and ultimately priming and recruiting cytotoxic CD8+ T cells to the tumor.[2][3] Intratumoral administration of this compound has been shown to induce regression of established tumors and generate systemic, long-lasting anti-tumor immunity in various preclinical mouse models.[4][5]

Data Presentation

The following tables summarize quantitative data from various studies on the in vivo efficacy of this compound in mice.

Table 1: Anti-Tumor Efficacy of Intratumoral this compound in Syngeneic Mouse Models

Mouse ModelTumor TypeThis compound DoseDosing ScheduleOutcomeReference
BALB/cCT26 Colon Carcinoma20 µgIntratumoral (IT), on days 10 and 16 post-tumor implantationSignificant tumor regression compared to control.[6]
BALB/cCT26 Colon Carcinoma40 µgIntratumoral (IT), on days 10 and 16 post-tumor implantationSignificant tumor regression compared to control.[6]
BALB/cCT26 Colon Carcinoma25 µgIntratumoral (IT), three doses, 3 days apartDelayed tumor growth, with tumor regression in 1 of 10 animals.[7]
BALB/cCT26 Colon Carcinoma100 µgIntratumoral (IT), three doses, 3 days apartComplete tumor regression in 44% of mice.[7]
C57BL/6B16.F10 Melanoma5 µgIntratumoral (IT), on days 10, 14, and 17 post-tumor implantationSlowed tumor growth and prolonged survival.[4]
BALB/c4T1 Breast Cancer50 µg (first week), then 30 µgIntratumoral (IT), every 2 daysInformation on efficacy not detailed in the provided snippet.[8]
Rat ModelEsophageal Adenocarcinoma50 µgIntratumoral (IT), two cycles, every 3 weeksMean tumor volume decreased by 30.1%.[9][10]

Table 2: Immunomodulatory Effects of Intratumoral this compound

Mouse ModelTumor TypeThis compound DoseKey Immunomodulatory EffectsReference
C57BL/6Pancreatic Cancer (KPC1242)1, 10, 25, or 100 µgIncreased effector T-cell infiltration; elevated inflammatory cytokines (IL-6, TNF, IFNγ) and chemokines (CXCL9, CXCL10).[11]
C57BL/6Prostate Cancer (TRAMP-C1)50 µgIncreased frequency of B cells and NK cells in the spleen.[3]
Rat ModelEsophageal Adenocarcinoma50 µgUpregulation of IFNβ, TNFα, IL-6, and CCL-2 gene expression; enhanced PD-L1 expression.[10][12]

Experimental Protocols

Protocol 1: Preparation of this compound for Intratumoral Administration

This protocol describes the dilution of a concentrated stock of this compound to a working concentration for in vivo studies.

Materials:

  • This compound (e.g., provided at 10 mg/mL)[9]

  • Sterile, endotoxin-free Phosphate-Buffered Saline (PBS)

  • Sterile microcentrifuge tubes

  • Sterile, pyrogen-free syringes and needles

Procedure:

  • Thaw the this compound stock solution on ice.

  • In a sterile microcentrifuge tube, dilute the this compound stock solution with sterile PBS to the desired final concentration. For example, to prepare a 50 µg/mL solution from a 10 mg/mL stock, perform a 1:200 dilution.[9]

  • Mix gently by pipetting up and down. Avoid vortexing to prevent degradation.

  • Store the diluted solution at 4°C for short-term use.[9] For long-term storage, consult the manufacturer's recommendations.

Protocol 2: Intratumoral Administration of this compound in a Syngeneic Mouse Tumor Model

This protocol outlines the procedure for establishing a subcutaneous tumor model and subsequently administering this compound intratumorally.

Materials:

  • Syngeneic tumor cells (e.g., CT26, B16.F10, 4T1)

  • 6-8 week old immunocompetent mice (e.g., BALB/c or C57BL/6, strain-matched to the tumor cell line)

  • Sterile PBS or appropriate cell culture medium for cell resuspension

  • Prepared this compound solution (from Protocol 1)

  • Vehicle control (e.g., sterile PBS or acetate (B1210297) buffer)[9]

  • Calipers for tumor measurement

  • Sterile syringes (e.g., insulin (B600854) syringes with a 28-30 gauge needle) and needles

Procedure:

  • Tumor Cell Implantation:

    • Harvest and wash the tumor cells, then resuspend them in sterile PBS at the desired concentration (e.g., 3 x 10^5 cells in 100 µL for CT26 cells).[6]

    • Subcutaneously inject the cell suspension into the flank of the mice.

  • Tumor Growth Monitoring:

    • Allow the tumors to establish and grow.

    • Measure tumor volume every 2-3 days using calipers. A common formula for tumor volume is: (Length x Width²) / 2.

  • Treatment Initiation:

    • Randomize the mice into treatment and control groups when the tumors reach a predetermined average volume (e.g., 80-116 mm³).[7][8]

  • Intratumoral Injection:

    • Gently restrain the mouse.

    • Carefully insert the needle into the center of the tumor.

    • Slowly inject the desired dose of this compound solution (e.g., 20-100 µg in a volume of 50-100 µL). The injection volume may be adjusted based on the tumor size, for instance, 50% of the total tumor volume.[9]

    • Administer the vehicle control to the control group using the same procedure.

  • Dosing Schedule:

    • Follow the planned dosing schedule. Examples include:

      • Two injections on days 10 and 16 post-tumor implantation.[6]

      • Three injections administered every 3 days.[7]

      • Two cycles of injections every 3 weeks.[9]

  • Post-Treatment Monitoring and Analysis:

    • Continue to monitor tumor growth and the general health of the mice.

    • At the end of the study, or at predetermined time points, tumors and other tissues (e.g., spleen, draining lymph nodes) can be harvested for further analysis, such as flow cytometry, immunohistochemistry, or gene expression analysis.

Mandatory Visualization

This compound Signaling Pathway

ADU_S100_Signaling_Pathway This compound STING Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_downstream Downstream Effects ADU_S100 This compound STING STING (on ER membrane) ADU_S100->STING Binds and activates TBK1 TBK1 STING->TBK1 Recruits pTBK1 p-TBK1 TBK1->pTBK1 Phosphorylation IRF3 IRF3 pTBK1->IRF3 Phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 pIRF3_dimer p-IRF3 Dimer pIRF3->pIRF3_dimer Dimerization & Translocation Type_I_IFN_genes Type I IFN Genes (e.g., IFN-β) pIRF3_dimer->Type_I_IFN_genes Induces transcription Proinflammatory_genes Pro-inflammatory Cytokine Genes pIRF3_dimer->Proinflammatory_genes Induces transcription Type_I_IFN Type I Interferons Type_I_IFN_genes->Type_I_IFN Translation & Secretion Proinflammatory_cytokines Pro-inflammatory Cytokines Proinflammatory_genes->Proinflammatory_cytokines Translation & Secretion Immune_cell_recruitment Immune Cell Recruitment (CD8+ T cells, NK cells) Type_I_IFN->Immune_cell_recruitment Proinflammatory_cytokines->Immune_cell_recruitment Antitumor_immunity Anti-tumor Immunity Immune_cell_recruitment->Antitumor_immunity

Caption: this compound activates the STING pathway, leading to anti-tumor immunity.

Experimental Workflow for In Vivo this compound Efficacy Study

Experimental_Workflow Experimental Workflow for In Vivo this compound Efficacy Study cluster_preparation Preparation cluster_in_vivo In Vivo Procedures cluster_analysis Analysis cell_culture 1. Syngeneic Tumor Cell Culture adu_prep 2. This compound and Vehicle Preparation implantation 3. Tumor Cell Implantation (s.c.) monitoring 4. Tumor Growth Monitoring implantation->monitoring randomization 5. Randomization into Treatment Groups monitoring->randomization treatment 6. Intratumoral Administration randomization->treatment post_monitoring 7. Post-Treatment Tumor Monitoring treatment->post_monitoring endpoint 8. Study Endpoint and Tissue Collection post_monitoring->endpoint immuno_analysis 9. Immunological Analysis (Flow Cytometry, IHC) endpoint->immuno_analysis data_analysis 10. Data Analysis and Interpretation immuno_analysis->data_analysis

Caption: A typical workflow for evaluating this compound efficacy in mice.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ADU-S100 (also known as MIW815) is a synthetic cyclic dinucleotide (CDN) that acts as a potent agonist for the Stimulator of Interferon Genes (STING) receptor.[1][2][3] Activation of the STING pathway is a critical component of the innate immune system's response to cytosolic DNA, leading to the production of type I interferons (IFNs) and other pro-inflammatory cytokines.[4][5] This, in turn, bridges innate and adaptive immunity, promoting the activation of antigen-presenting cells (APCs) and the priming of tumor-antigen-specific T cells.[3][6] These immunostimulatory properties make this compound a promising agent in cancer immunotherapy research.

These application notes provide recommended concentrations, detailed experimental protocols, and an overview of the signaling pathway to guide researchers in utilizing this compound for in vitro cell culture experiments.

Mechanism of Action: The cGAS-STING Pathway

This compound mimics the action of the endogenous second messenger cyclic GMP-AMP (cGAMP), which is produced by cyclic GMP-AMP synthase (cGAS) upon binding to cytosolic double-stranded DNA (dsDNA). This compound directly binds to and activates STING, an endoplasmic reticulum-resident protein.[1] This binding event triggers a conformational change in STING, leading to its translocation to the Golgi apparatus. In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates the transcription factor interferon regulatory factor 3 (IRF3).[1] Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it induces the expression of type I interferons, such as IFN-β.[4] Simultaneously, STING activation can also lead to the activation of the NF-κB pathway, resulting in the production of various pro-inflammatory cytokines and chemokines.[7]

STING_Pathway ADUS100 This compound STING STING (on ER) ADUS100->STING Binds and Activates TBK1 TBK1 STING->TBK1 Recruits and Activates NFkB NF-κB STING->NFkB Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 pIRF3_dimer p-IRF3 Dimer pIRF3->pIRF3_dimer Dimerizes NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates IFNB_gene IFN-β Gene pIRF3_dimer->IFNB_gene Cytokine_gene Pro-inflammatory Cytokine Genes NFkB_nuc->Cytokine_gene Induces Transcription

Caption: this compound activates the STING signaling pathway.

Recommended this compound Concentrations for In Vitro Experiments

The optimal concentration of this compound can vary depending on the cell type, assay, and experimental goals. Below is a summary of concentrations reported in the literature to guide your experimental design. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific system.

Cell TypeAssayRecommended Concentration RangeKey Observations
THP-1 Dual™ CellsIRF3/NF-κB Reporter Assay1 - 10 µg/mLEC50 for IRF3 activation: 3.03 µg/mL. EC50 for NF-κB activation: 4.85 µg/mL.[1]
Human Dendritic Cells (DCs)Type I IFN Gene Expression~10 µM (~7 µg/mL)Enhanced type I interferon gene expression after 48 hours of treatment.[8]
Bone Marrow-Derived Dendritic Cells (BMDCs)Cytokine Production (IFN-β, TNF-α)0.1 - 5 µg/mLSignificant upregulation of IFN-β and TNF-α.[1]
Maturation (CD40, CD80, CD86 expression)5 µg/mLUpregulation of maturation markers after 6 hours of incubation.[1]
Human Peripheral Blood Mononuclear Cells (PBMCs) & Prostate Cancer Cell Co-culture (LNCaP, PC3)Cancer Cell Killing0.05 - 1 µg/mLIncreased cancer cell death in the presence of PBMCs. No direct toxicity on cancer cells alone.[2]
NK Cell Activation (Perforin Expression)1 µg/mLSignificant increase in perforin (B1180081) expression in NK cells in co-culture.[2]
Cytokine Production (IFN-γ)1 µg/mLSynergistic increase in IFN-γ production when combined with IL-15.[2]
High-Grade Serous Carcinoma (HGSC) cellsCytotoxicity Assay0.1 - 100 µg/mLNo direct toxicity observed on cancer cells when cultured alone.[2]

Experimental Protocols

General Guidelines for this compound Preparation and Storage
  • Reconstitution: Reconstitute lyophilized this compound in sterile, endotoxin-free water or PBS to a stock concentration of 1-10 mg/mL.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Working Dilution: On the day of the experiment, thaw an aliquot and dilute it to the desired working concentration in the appropriate cell culture medium.

Protocol 1: Assessment of STING Pathway Activation in THP-1 Reporter Cells

This protocol describes how to measure the activation of the IRF3 and NF-κB pathways downstream of STING using THP-1 Dual™ cells.

Protocol1_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis p1 Seed THP-1 Dual™ cells (e.g., 180,000 cells/well in a 96-well plate) p2 Prepare serial dilutions of this compound p1->p2 t1 Add this compound dilutions to the cells p2->t1 t2 Incubate for 24-48 hours at 37°C, 5% CO2 t1->t2 a1 Measure Lucia luciferase activity (IRF3 pathway) t2->a1 a2 Measure SEAP activity (NF-κB pathway) t2->a2 a3 Analyze data and determine EC50 a1->a3 a2->a3

Caption: Workflow for assessing STING pathway activation.

Materials:

  • THP-1 Dual™ Cells

  • Complete culture medium (e.g., RPMI 1640 + 10% FBS + supplements)

  • 96-well plates

  • This compound

  • Luciferase and SEAP detection reagents

  • Luminometer and spectrophotometer

Procedure:

  • Cell Seeding: Seed THP-1 Dual™ cells into a 96-well plate at a density of approximately 180,000 cells per well in 180 µL of complete culture medium.

  • This compound Preparation: Prepare a 2-fold serial dilution of this compound in culture medium.

  • Treatment: Add 20 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium only).

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.

  • Analysis:

    • IRF3 Pathway (Luciferase): Measure the activity of secreted Lucia luciferase in the cell supernatant according to the manufacturer's protocol.

    • NF-κB Pathway (SEAP): Measure the activity of secreted embryonic alkaline phosphatase (SEAP) in the cell supernatant according to the manufacturer's protocol.

  • Data Interpretation: Plot the reporter activity against the this compound concentration to generate a dose-response curve and calculate the EC50 values.

Protocol 2: Cytokine Production Assay by ELISA

This protocol outlines the measurement of cytokine (e.g., IFN-β, TNF-α) secretion from immune cells following this compound stimulation.

Materials:

  • Immune cells (e.g., BMDCs, PBMCs)

  • Complete culture medium

  • 24- or 96-well plates

  • This compound

  • ELISA kit for the cytokine of interest

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells at an appropriate density in a 24- or 96-well plate (e.g., 0.5 x 10⁶ cells/mL for BMDCs).

  • Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 0.5, 1, 5 µg/mL). Include an untreated control.

  • Incubation: Incubate the cells for 24 hours at 37°C and 5% CO₂.

  • Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.

  • ELISA: Perform the ELISA for the target cytokine according to the manufacturer's instructions.

  • Data Analysis: Calculate the concentration of the cytokine in each sample based on the standard curve.

Protocol 3: Immune Cell Activation and Cytotoxicity in a Co-culture System

This protocol is designed to assess the effect of this compound on immune cell-mediated killing of cancer cells.

Protocol3_Workflow cluster_setup Co-culture Setup cluster_treatment Treatment cluster_analysis Analysis s1 Seed cancer cells and allow to adhere s3 Add PBMCs to cancer cells s1->s3 s2 Isolate PBMCs s2->s3 t1 Add this compound at desired concentrations s3->t1 t2 Incubate for 48 hours t1->t2 a1 Assess cancer cell viability (e.g., flow cytometry with viability dye) t2->a1 a2 Analyze immune cell activation markers (e.g., CD69, Perforin by flow cytometry) t2->a2

Caption: Workflow for co-culture cytotoxicity assay.

Materials:

  • Cancer cell line of interest

  • Human PBMCs

  • Complete culture medium for both cell types

  • 24-well plates

  • This compound

  • Flow cytometer

  • Antibodies for immune cell markers (e.g., CD45, CD3, CD56, CD69) and viability dye

Procedure:

  • Cancer Cell Seeding: Seed cancer cells in a 24-well plate and allow them to adhere for 3-4 hours.

  • PBMC Addition: Add freshly isolated PBMCs to the wells containing cancer cells at an appropriate effector-to-target ratio (e.g., 4:1).

  • Treatment: Add this compound to the co-culture at various concentrations (e.g., 0.05, 0.5, 1 µg/mL).

  • Incubation: Incubate the co-culture for 48 hours.

  • Cell Harvesting and Staining:

    • Harvest all cells (adherent and suspension).

    • Stain the cells with a viability dye to distinguish live and dead cells.

    • Stain with fluorescently labeled antibodies against cell surface markers to identify cancer cells (e.g., EpCAM+) and immune cell subsets (e.g., CD45+, CD3+, CD56+). For intracellular markers like perforin, follow a fixation and permeabilization protocol.

  • Flow Cytometry Analysis:

    • Acquire the stained cells on a flow cytometer.

    • Gate on the cancer cell population and determine the percentage of viable cells to assess cytotoxicity.

    • Gate on the immune cell populations (e.g., NK cells: CD3-CD56+) and analyze the expression of activation markers.

Conclusion

This compound is a valuable tool for in vitro studies of innate immunity and cancer immunology. The provided concentration ranges and protocols offer a starting point for researchers to investigate the cellular and molecular effects of STING activation. It is crucial to optimize these protocols for each specific cell system and experimental question to ensure robust and reproducible results. Careful dose-response studies are highly recommended to identify the optimal concentration of this compound that balances potent immune activation with minimal off-target effects.

References

Application Notes and Protocols for Intratumoral Injection of ADU-S100

Author: BenchChem Technical Support Team. Date: December 2025

Document ID: ANP-AS100-20251216 Version: 1.0 For Research Use Only.

Introduction

ADU-S100 (also known as MIW815) is a synthetic cyclic dinucleotide (CDN) developed as an agonist for the Stimulator of Interferon Genes (STING) pathway.[1][2] The STING pathway is a critical component of the innate immune system that detects cytosolic DNA, leading to the production of type I interferons and other pro-inflammatory cytokines.[3] By activating this pathway within the tumor microenvironment, this compound is designed to convert an immunologically "cold" tumor into a "hot" one, thereby promoting a robust, antigen-specific T-cell mediated anti-tumor immune response.[4][5]

Intratumoral (i.t.) administration is the primary route for this compound, intended to maximize local concentration and immune activation while minimizing systemic exposure and potential toxicities.[4] Preclinical studies in various murine models have shown that i.t. injection of this compound can lead to the regression of both injected and distal, non-injected tumors, suggesting the generation of a systemic, durable anti-tumor immunity.[3][6][7] These promising preclinical results led to its evaluation in human clinical trials for advanced/metastatic solid tumors and lymphomas.[6]

This document provides detailed application notes and protocols based on published preclinical and clinical studies for researchers, scientists, and drug development professionals utilizing this compound for intratumoral injection.

Mechanism of Action: STING Pathway Activation

This compound mimics the action of the endogenous STING ligand, 2'3'-cGAMP. Upon intratumoral injection, this compound is taken up by cells in the tumor microenvironment, particularly antigen-presenting cells (APCs) like dendritic cells and macrophages.[4][8] Binding of this compound to the STING protein, which resides on the endoplasmic reticulum, triggers a conformational change and downstream signaling cascade. This process involves the recruitment and activation of TANK-binding kinase 1 (TBK1), which in turn phosphorylates Interferon Regulatory Factor 3 (IRF3).[3] Phosphorylated IRF3 dimerizes, translocates to the nucleus, and drives the transcription of Type I interferons (IFN-α/β) and other inflammatory cytokines and chemokines.[3][5] This cytokine milieu promotes the maturation of APCs, enhances antigen presentation, and leads to the recruitment and priming of cytotoxic CD8+ T-cells, which recognize and eliminate tumor cells.[4][6]

STING_Pathway This compound STING Signaling Pathway ADUS100 This compound STING STING (on Endoplasmic Reticulum) ADUS100->STING Binds & Activates TBK1 TBK1 STING->TBK1 Recruits & Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates pIRF3 p-IRF3 Dimer IRF3->pIRF3 Dimerizes ISRE ISRE Genes pIRF3->ISRE Binds & Transcribes Cytokines Type I IFNs & Pro-inflammatory Cytokines ISRE->Cytokines APCs APC Maturation & Antigen Presentation Cytokines->APCs TCells CD8+ T-Cell Priming & Recruitment Cytokines->TCells

Caption: STING signaling pathway activated by this compound.

Quantitative Data Summary

The following tables summarize quantitative data from key preclinical and clinical studies of intratumorally injected this compound.

Table 1: Clinical Trial Data for Intratumoral this compound

Parameter Monotherapy (NCT02675439)[4][9][10] Combination with Spartalizumab (PD-1i) (NCT03172936)[3][11] Combination with Pembrolizumab (PD-1i) (NCT03937141)[12]
Phase I Ib II
N Patients 47 106 Up to 20
Tumor Types Advanced/metastatic solid tumors or lymphomas Advanced/metastatic solid tumors or lymphomas Recurrent or metastatic HNSCC
Dose Range 50 - 6,400 µg 50 - 3,200 µg 800 µg per lesion (up to 2)
Schedule Weekly i.t. injections (3 weeks on / 1 week off) Weekly or Q4W i.t. injections i.t. injections on Day 1 of 21-day cycles
Max Tolerated Dose Not Reached Not Reached N/A
Common AEs (%) Pyrexia (17%), Chills (15%), Injection site pain (15%) Pyrexia (22%), Injection site pain (20%), Diarrhea (11%) N/A (Study discontinued)
Objective Response 1 Confirmed Partial Response (PR) Overall Response Rate (ORR): 10.4% N/A (Study discontinued (B1498344) due to lack of substantial activity[6])

| Local Response | 94% of injected lesions were stable or decreased in size | - | - |

Table 2: Preclinical Study Data for Intratumoral this compound

Animal Model Tumor Type This compound Dose Key Findings Reference
Rat (Levrat model) Esophageal Adenocarcinoma (EAC) 50 µg (2 cycles, q3 weekly) 30.1% decrease in mean tumor volume; significant upregulation of IFNβ, TNFα, IL-6, CCL-2. [13][14]
Mouse (BALB/c) CT-26 Colon Carcinoma 20 µg and 40 µg Significant tumor suppression at both doses. [15]
Mouse (Syngeneic) TRAMP-C1 Prostate Cancer Not specified Synergized with cyto-IL-15 to eliminate tumors in 58-67% of mice; promoted abscopal immunity. [16][17]
Mouse (Various) B16 Melanoma, 4T1 Breast, CT26 Colon 50 µg Tumor regression in injected and distal tumors; induction of tumor-specific CD8+ T-cells. [4][6][7]

| Mouse (Syngeneic) | GL261 Glioma | 50 µg | Increased tumor infiltration of NK cells, CD4+ and CD8+ T cells; increased tumor necrosis. |[7] |

Experimental Protocols

The following protocols are synthesized from methodologies reported in published studies. Researchers should adapt these protocols based on their specific experimental design, animal model, and institutional guidelines.

This protocol is based on methodologies used in EAC and colon carcinoma models.[13][15]

4.1.1 Materials

  • This compound (e.g., provided at 10 mg/mL)[13]

  • Sterile Phosphate-Buffered Saline (PBS)

  • Sterile syringes (e.g., insulin (B600854) syringes with 28-30G needles)

  • Calipers for tumor measurement

  • Animal model with established subcutaneous tumors (e.g., tumor volume of 100-200 mm³)[16]

4.1.2 Drug Preparation

  • Thaw this compound vial.

  • Dilute the stock solution with sterile PBS to the desired final concentration. For example, to achieve a 50 µg/mL concentration from a 10 mg/mL stock, perform a 1:200 dilution.[13]

  • Prepare a placebo control solution (e.g., acetate (B1210297) buffer or PBS) using the same diluent.[13]

  • Keep prepared solutions on ice or at 4°C until injection.[13]

4.1.3 Intratumoral Injection Procedure

  • Anesthetize the animal according to approved institutional protocols.

  • Measure the tumor dimensions (length and width) with calipers and calculate the tumor volume (Volume = 0.5 x Length x Width²).

  • Determine the injection volume. Some studies use a volume equivalent to 50% of the total tumor volume.[13] For a 100 mm³ tumor, this would be a 50 µL injection.

  • Carefully insert the needle into the center of the tumor mass.

  • Slowly inject the prepared this compound solution or placebo. Avoid rapid injection which can cause leakage or tissue damage.

  • Withdraw the needle slowly.

  • Monitor the animal for recovery from anesthesia and for any immediate adverse reactions at the injection site.

4.1.4 Dosing Schedule

  • Dosing frequency can vary. A reported immunogenic schedule was two cycles of injections administered every 3 weeks (q3 weekly).[13][14] Other studies have used daily injections for three consecutive days.[7]

  • Continue to monitor tumor growth with caliper measurements every 2-3 days.

Preclinical_Workflow Preclinical Intratumoral Injection Workflow A Tumor Cell Implantation (e.g., subcutaneous) B Tumor Growth Monitoring (Caliper Measurements) A->B C Tumor Establishment (e.g., 100-200 mm³) B->C D Randomization into Treatment Groups C->D E Group 1: This compound D->E F Group 2: Placebo Control D->F G Intratumoral Injection E->G F->G H Ongoing Monitoring (Tumor Volume, Animal Health) G->H I Endpoint Analysis H->I J Tumor Excision (Histology, IHC, RNA-seq) I->J K Blood/Spleen Collection (Flow Cytometry, Cytokines) I->K

Caption: Typical workflow for a preclinical this compound study.

This section outlines key parameters from the Phase I/Ib clinical trial protocols for this compound.[3][4][18] This is not a guide for treating human patients but serves as a reference for professionals in drug development.

4.2.1 Patient and Lesion Selection Criteria

  • Eligible Lesions: Must be accessible for repeated intratumoral injection and biopsies.[18][19]

  • Lesion Size: Typically required to be between ≥10 mm and <100 mm in the longest diameter.[3][4][18]

  • Exclusion: Tumors encasing major vascular structures or located near vital organs are generally considered unsuitable for injection.[18][19]

4.2.2 Dosing and Administration

  • Dose: Dose-escalation studies evaluated doses from 50 µg up to 6,400 µg per injection.[4]

  • Schedule: A common schedule was weekly injections for three consecutive weeks, followed by a one-week rest period (3 weeks on/1 week off).[4][10]

  • Injection Volume: The volume administered is dependent on the size of the lesion being injected.

    • 10 to 25 mm diameter: 0.5 to 1.0 mL

    • >25 to 50 mm diameter: 1.0 to 2.0 mL

    • >50 to <100 mm diameter: 2.0 to 4.0 mL

4.2.3 Monitoring and Safety

  • Adverse Events: The most frequently reported treatment-related adverse events were pyrexia, chills, and injection-site pain.[4][9]

  • Pharmacokinetics: After i.t. injection, this compound is rapidly absorbed from the injection site and has a very short terminal plasma half-life of approximately 24 minutes.[4][9][10]

Application Notes & Considerations

  • Synergistic Combinations: Preclinical and clinical data suggest that the true potential of STING agonists like this compound may lie in combination therapies.[3] The upregulation of PD-L1 following STING activation provides a strong rationale for combining this compound with immune checkpoint inhibitors (e.g., anti-PD-1/PD-L1 antibodies).[5][13] Other combinations, such as with radiation or other immunomodulatory agents like IL-15, have also shown promise in preclinical models.[13][16]

  • Limited Monotherapy Efficacy: In human trials, single-agent this compound demonstrated clear evidence of systemic immune activation but resulted in limited objective clinical responses.[4][10] This highlights the challenge of translating potent preclinical activity into clinical efficacy and underscores the need for rational combination strategies.

  • Injection Technique: Proper intratumoral injection is critical to ensure the agent is delivered effectively to the tumor microenvironment. The use of imaging guidance (e.g., ultrasound) may be considered for deeper, less accessible lesions.

  • Abscopal Effect: A key goal of i.t. therapy with this compound is to induce an "abscopal effect," where local treatment leads to a systemic immune response that attacks distant, non-injected tumors. This has been observed in preclinical models but has been more challenging to achieve consistently in clinical settings.[6]

MOA_Logic Logical Flow of Intratumoral this compound Action cluster_injected Injected Tumor cluster_systemic Systemic Circulation & Lymphatics cluster_distal Distal (Non-Injected) Tumor A Intratumoral This compound Injection B Local STING Activation in APCs A->B C Release of Type I IFN & Cytokines B->C D Local Tumor Immune Infiltration C->D E T-Cell Priming & Activation in Lymph Nodes C->E Drains to Lymphatics F Clonal Expansion of Tumor-Specific T-Cells E->F G Systemic Trafficking of Effector T-Cells F->G G->D Augments H Infiltration of Effector T-Cells G->H I Recognition & Killing of Distal Tumor Cells H->I

Caption: Mechanism for local and systemic (abscopal) effects.

References

Application Notes and Protocols: ADU-S100 Solubility and Stability in PBS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ADU-S100 (also known as MIW815) is a synthetic cyclic dinucleotide (CDN) that acts as a potent agonist for the Stimulator of Interferon Genes (STING) pathway. Activation of STING is a critical mechanism in the innate immune system, leading to the production of type I interferons and other pro-inflammatory cytokines. This activity has positioned this compound as a promising candidate for cancer immunotherapy. For researchers working with this compound, understanding its solubility and stability in common buffers such as Phosphate-Buffered Saline (PBS) is crucial for the preparation of accurate and effective experimental solutions. These application notes provide a summary of available data and standardized protocols for determining the solubility and stability of this compound in PBS.

This compound Signaling Pathway

This compound activates the STING pathway, which plays a pivotal role in detecting cytosolic DNA and initiating an innate immune response.

STING_Pathway cluster_cell Antigen-Presenting Cell ADU_S100 This compound (CDN) STING STING (ER Membrane) ADU_S100->STING Binds & Activates TBK1 TBK1 STING->TBK1 Recruits IRF3 IRF3 TBK1->IRF3 Phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 Nucleus Nucleus pIRF3->Nucleus Translocates IFN_beta IFN-β (Type I IFN) Nucleus->IFN_beta Induces Transcription Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Nucleus->Cytokines Induces Transcription Immune_Response Antiviral & Antitumor Immune Response

Caption: STING signaling pathway activation by this compound.

Solubility of this compound

The solubility of this compound can vary depending on its salt form (e.g., disodium (B8443419) salt, ammonium (B1175870) salt) and the solvent. While specific data for PBS is limited, solubility in water provides a strong indication of its behavior in aqueous buffers. Sonication is often recommended to aid dissolution.

Quantitative Solubility Data
Compound FormSolventReported SolubilityMolar ConcentrationSource
This compoundWater>36.7 mg/mL>50 mM[1]
This compoundWater16 mg/mL23.17 mM[2]
This compound (disodium salt)Water1-10 mg/mL (Sparingly soluble)-[3]
This compound (ammonium salt)Water5 mg/mL6.9 mM[4]
This compoundDMSO1 mg/mL1.45 mM[2]
This compound (ammonium salt)DMSO12 mg/mL16.56 mM[4]

Note: The molecular weight of this compound disodium salt is 734.5 g/mol .

Protocol for Preparing this compound Solutions in PBS

This protocol outlines a general procedure for preparing a stock solution of this compound in PBS. Researchers should validate the solubility for their specific experimental needs.

Solubility_Protocol start Start: Prepare this compound Solution weigh 1. Weigh this compound Powder Accurately weigh the desired amount of this compound solid. start->weigh add_pbs 2. Add PBS Add a small volume of sterile PBS to the powder. weigh->add_pbs vortex 3. Vortex/Sonicate Vortex vigorously. If dissolution is slow, sonicate the solution in a water bath for 5-10 minutes. add_pbs->vortex add_volume 4. Adjust to Final Volume Add PBS to reach the final desired concentration. vortex->add_volume filter 5. Sterile Filter Filter the solution through a 0.22 µm syringe filter for sterility. add_volume->filter aliquot 6. Aliquot and Store Aliquot into single-use tubes and store appropriately. filter->aliquot end End: Solution Ready for Use aliquot->end

Caption: Workflow for preparing this compound solutions in PBS.

Detailed Steps:

  • Weighing: Accurately weigh the required amount of this compound powder in a sterile conical tube.

  • Initial Dissolution: Add a portion of the total required volume of sterile PBS (e.g., 70-80%).

  • Solubilization: Vortex the mixture thoroughly. For compounds that are slow to dissolve, use a bath sonicator for 5-10 minute intervals until the solid is fully dissolved. Visually inspect the solution against a light source to ensure no particulates are present.

  • Final Volume: Bring the solution to the final desired volume with sterile PBS.

  • Sterilization: For cell-based assays or in vivo studies, sterile filter the solution using a 0.22 µm PVDF or PES syringe filter.

  • Storage: Aliquot the solution into single-use, light-protected tubes. For short-term storage (days), 4°C may be acceptable, but for long-term storage, -80°C is recommended.[2][4]

Stability of this compound in PBS

The stability of this compound is critical for ensuring the potency and reproducibility of experiments. While the solid form is highly stable when stored correctly, stability in aqueous solutions like PBS can be affected by temperature, pH, and enzymatic degradation. It has been noted that the free base form of this compound is unstable, and the ammonium salt version offers improved stability.[5]

Storage Recommendations
FormStorage TemperatureDurationSource
Solid (Powder)-20°C≥ 4 years[3]
In Solvent-80°C1 year[2][4]
Protocol for Assessing this compound Stability in PBS

Stability_Protocol cluster_prep Preparation cluster_incubation Incubation cluster_sampling Time-Point Sampling cluster_analysis Analysis prep_solution 1. Prepare this compound in PBS (e.g., 1 mg/mL) temp1 Condition 1: -80°C temp2 Condition 2: 4°C temp3 Condition 3: 37°C t0 T=0 temp1->t0 temp2->t0 temp3->t0 t1 T=24h t0->t1 t2 T=48h t1->t2 t_n T=... t2->t_n hplc 2. Quantify by HPLC Measure this compound concentration at each time point. t_n->hplc data_analysis 3. Analyze Data Plot concentration vs. time to determine degradation rate. hplc->data_analysis

References

Protocol for Intratumoral Administration of ADU-S100 in a Syngeneic B16 Melanoma Model

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only

Application Notes

Introduction

ADU-S100 (also known as MIW815) is a synthetic cyclic dinucleotide that acts as a potent agonist for the Stimulator of Interferon Genes (STING) pathway.[1][2] Activation of STING in the tumor microenvironment initiates a robust innate immune response, characterized by the production of type I interferons and pro-inflammatory cytokines, leading to the recruitment and activation of antigen-presenting cells and subsequent priming of a tumor-specific adaptive immune response.[3] This protocol details the use of this compound in the poorly immunogenic B16-F10 murine melanoma model, a standard model for preclinical immunotherapy studies.[4][5]

Mechanism of Action

This compound directly binds to and activates the STING protein located on the endoplasmic reticulum. This triggers a signaling cascade involving TANK-binding kinase 1 (TBK1) and interferon regulatory factor 3 (IRF3).[3] Phosphorylated IRF3 dimerizes and translocates to the nucleus to drive the transcription of type I interferons (IFN-α/β). Concurrently, STING activation can also lead to NF-κB activation and the production of various pro-inflammatory cytokines and chemokines. This concerted response promotes dendritic cell (DC) maturation, enhances antigen presentation, and ultimately stimulates a potent anti-tumor T-cell response.[3]

Signaling Pathway of this compound Activation of STING

ADU_S100_STING_Pathway cluster_extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ADU-S100_ext This compound ADU-S100_intra This compound STING STING (on ER) ADU-S100_intra->STING binds & activates TBK1 TBK1 STING->TBK1 recruits NFkB NF-κB Pathway STING->NFkB IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 pIRF3_dimer p-IRF3 Dimer pIRF3->pIRF3_dimer dimerizes & translocates NFkB_nuc NF-κB NFkB->NFkB_nuc translocates IFN_Genes Type I IFN Genes (IFNA, IFNB) pIRF3_dimer->IFN_Genes induces transcription Cytokine_Genes Pro-inflammatory Cytokine Genes (TNF, IL6, etc.) NFkB_nuc->Cytokine_Genes induces transcription

Caption: this compound activates the STING pathway, leading to the transcription of type I interferons and pro-inflammatory cytokines.

Experimental Protocols

B16-F10 Cell Culture
  • Thawing: Rapidly thaw a cryopreserved vial of B16-F10 cells (ATCC® CRL-6475™) in a 37°C water bath. Decontaminate the vial with 70% ethanol (B145695) before opening in a sterile biosafety cabinet.

  • Initial Culture: Transfer the thawed cells into a T-75 flask containing 10-15 mL of complete growth medium.

    • Complete Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Incubation: Culture the cells at 37°C in a humidified atmosphere with 5% CO2.[4][6]

  • Subculturing: When cells reach 80-90% confluency, aspirate the medium, wash with sterile 1x PBS, and detach using Trypsin-EDTA. Neutralize the trypsin with complete growth medium and centrifuge the cell suspension. Resuspend the cell pellet in fresh medium for passaging at a 1:2 to 1:4 split ratio.[4]

B16-F10 Syngeneic Tumor Model
  • Animals: Use 6-8 week old female C57BL/6 mice.

  • Cell Preparation: Harvest B16-F10 cells during their exponential growth phase. Ensure cell viability is >95% using a trypan blue exclusion assay. Wash the cells twice with sterile, ice-cold 1x PBS and resuspend at a concentration of 2.5 x 10^6 cells/mL in 1x PBS.

  • Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (2.5 x 10^5 cells) into the right flank of each mouse.[5]

  • Tumor Monitoring: Monitor tumor growth by measuring the length and width with digital calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²) / 2.

  • Treatment Initiation: Begin treatment when tumors reach an average volume of 50-100 mm³.[5]

This compound Preparation and Administration
  • Reconstitution: Reconstitute lyophilized this compound with sterile water or PBS to a stock concentration. For example, a 10 mg/mL stock can be prepared.[7]

  • Dilution for Injection: Dilute the this compound stock solution in sterile 1x PBS to the desired final concentration for injection. A common dose range for intratumoral injection in mice is 20-50 µg.[8][9] For a 25 µg dose in a 50 µL injection volume, the final concentration would be 0.5 mg/mL.

  • Storage: Store the reconstituted this compound solution at -20°C.[2][10] Avoid repeated freeze-thaw cycles.[2]

  • Administration: Administer the diluted this compound solution via intratumoral (i.t.) injection.

    • Injection Volume: A typical injection volume is 50 µL per tumor.[11]

    • Dosing Schedule: A common schedule is to administer this compound every 2-3 days for a total of 2-3 injections.[12][13]

Experimental Workflow

experimental_workflow start Start cell_culture B16-F10 Cell Culture start->cell_culture implantation Subcutaneous Tumor Implantation (2.5 x 10^5 cells/mouse) cell_culture->implantation tumor_growth Tumor Growth Monitoring (Target Volume: 50-100 mm³) implantation->tumor_growth randomization Randomize Mice into Treatment Groups tumor_growth->randomization treatment Intratumoral Injection (this compound or Vehicle) randomization->treatment monitoring Monitor Tumor Volume & Mouse Well-being treatment->monitoring Repeat as per schedule endpoint Endpoint Analysis monitoring->endpoint end End endpoint->end

References

Application Notes: Combining ADU-S100 (MIW815) with Anti-PD-1 Checkpoint Inhibitors for Cancer Immunotherapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The combination of STING (Stimulator of Interferon Genes) agonists with immune checkpoint inhibitors, specifically anti-PD-1 antibodies, represents a promising strategy in cancer immunotherapy. This approach aims to convert immunologically "cold" tumors, which are unresponsive to checkpoint blockade alone, into "hot," T-cell-inflamed tumors, thereby sensitizing them to anti-PD-1 therapy. ADU-S100 (also known as MIW815) is a synthetic cyclic dinucleotide (CDN) that acts as a potent STING agonist.[1][2] Preclinical and clinical studies have explored the safety and efficacy of combining this compound with anti-PD-1 antibodies. These notes provide an overview of the mechanism of action, key preclinical and clinical findings, and detailed protocols for investigating this combination therapy.

Mechanism of Action and Rationale for Combination

The STING pathway is a critical component of the innate immune system that detects cytosolic DNA, a danger signal often present in the tumor microenvironment due to tumor cell death or genomic instability.[3] Activation of STING in antigen-presenting cells (APCs), such as dendritic cells (DCs), initiates a signaling cascade that leads to the production of type I interferons (IFNs) and other pro-inflammatory cytokines.[4][5] This, in turn, promotes the recruitment and activation of cytotoxic CD8+ T cells, which are essential for anti-tumor immunity.[4]

However, the tumor microenvironment is often characterized by immunosuppressive mechanisms, including the upregulation of immune checkpoints like PD-L1 on tumor cells, which binds to the PD-1 receptor on activated T cells, leading to T-cell exhaustion and dysfunction. While anti-PD-1 antibodies can block this interaction and restore T-cell function, their efficacy is limited in tumors with low T-cell infiltration.

The rationale for combining this compound with an anti-PD-1 inhibitor is to create a synergistic anti-tumor response:

  • This compound (STING Agonist): Primes the immune system by activating the innate immune response, leading to the production of type I IFNs, enhanced antigen presentation, and the generation of a tumor-specific T-cell response. This process can convert an immunologically "cold" tumor into a "hot" one.

  • Anti-PD-1 Inhibitor: "Releases the brakes" on the newly recruited and activated T cells by blocking the PD-1/PD-L1 inhibitory axis, allowing for a sustained and potent anti-tumor attack.

Preclinical studies have demonstrated that the combination of this compound with anti-PD-1 therapy can lead to the eradication of both injected and non-injected (distal) tumors, suggesting the induction of a systemic anti-tumor immune response.[6] This combination has also been shown to induce long-lasting immunological memory, protecting against tumor rechallenge.[6]

Data Presentation

Clinical Trial Data: Phase Ib Study of this compound (MIW815) and Spartalizumab (Anti-PD-1)

A phase Ib, multicenter, open-label study evaluated the safety and efficacy of intratumoral this compound in combination with the anti-PD-1 antibody spartalizumab in patients with advanced/metastatic solid tumors or lymphomas.[3][4][7][8]

Table 1: Patient Demographics and Treatment Overview

CharacteristicValue
Number of Patients106
Tumor TypesAdvanced solid tumors or lymphomas
This compound (MIW815) Dosing50–3,200 μg, weekly intratumoral injections (3 weeks on/1 week off) or once every 4 weeks
Spartalizumab (PDR001) Dosing400 mg, intravenously every 4 weeks

Source: Meric-Bernstam F, et al., Clin Cancer Res, 2023.[4]

Table 2: Treatment-Related Adverse Events (TRAEs) in ≥5% of Patients

Adverse EventAny Grade (n=83)Grade 3/4 (n=83)
Injection site pain13.3%0%
Pyrexia (Fever)12.0%N/A
Diarrhea9.6%N/A
Rash6.0%N/A

Source: GlobeNewswire, 2019.[7] Note: More recent data from the full study of 106 patients reported pyrexia (22%), injection site pain (20%), and diarrhea (11%) as common adverse events.[4][7]

Table 3: Efficacy of this compound and Spartalizumab Combination

Efficacy MeasureValue
Overall Response Rate (ORR)10.4%[4][7]
Confirmed Responses (as of April 5, 2019)5 patients (1 complete response, 4 partial responses)[7]
Anti-PD-1-naïve Triple-Negative Breast Cancer (TNBC)1 complete response, 2 partial responses (out of 8 evaluable patients)[7]
Previously Immunotherapy-Treated Melanoma2 partial responses (out of 25 evaluable patients)[7]

Source: Meric-Bernstam F, et al., Clin Cancer Res, 2023; GlobeNewswire, 2019.[4][7]

While the combination was well-tolerated, the overall anti-tumor responses were minimal in a heavily pre-treated patient population.[4][7] However, pharmacodynamic biomarker analysis confirmed on-target activity of this compound.[4][7]

Mandatory Visualizations

Signaling Pathway

STING_Pathway This compound and Anti-PD-1 Combination Signaling Pathway cluster_APC Antigen Presenting Cell (APC) cluster_TME Tumor Microenvironment ADU_S100 This compound STING STING ADU_S100->STING activates TBK1 TBK1 STING->TBK1 activates IRF3 IRF3 TBK1->IRF3 phosphorylates Type_I_IFN Type I IFN Secretion IRF3->Type_I_IFN induces MHC MHC-I with Tumor Antigen Type_I_IFN->MHC upregulates antigen presentation T_Cell CD8+ T Cell MHC->T_Cell activates Tumor_Cell Tumor Cell PDL1 PD-L1 Tumor_Cell->PDL1 PD1 PD-1 PDL1->PD1 inhibits T cell T_Cell->Tumor_Cell kills T_Cell->PD1 Anti_PD1 Anti-PD-1 Inhibitor Anti_PD1->PD1 blocks

Caption: Synergistic mechanism of this compound and anti-PD-1.

Experimental Workflow

Experimental_Workflow Preclinical In Vivo Experimental Workflow cluster_setup Tumor Model Setup cluster_treatment Treatment Phase cluster_analysis Analysis Cell_Culture 1. Culture Syngeneic Tumor Cells (e.g., 4T1, MC-38) Implantation 2. Subcutaneous Tumor Implantation in Mice Cell_Culture->Implantation Monitoring 3. Monitor Tumor Growth Implantation->Monitoring Randomization 4. Randomize Mice into Treatment Groups Monitoring->Randomization ADU_S100_Dosing 5a. Intratumoral (IT) This compound Injection Randomization->ADU_S100_Dosing Anti_PD1_Dosing 5b. Intraperitoneal (IP) Anti-PD-1 Injection Randomization->Anti_PD1_Dosing Efficacy 6. Efficacy Assessment (Tumor Volume, Survival) ADU_S100_Dosing->Efficacy Anti_PD1_Dosing->Efficacy Immuno 7. Immunophenotyping (Flow Cytometry) Efficacy->Immuno Biomarker 8. Biomarker Analysis (Cytokines, Gene Expression) Immuno->Biomarker

Caption: Workflow for in vivo studies.

Experimental Protocols

Protocol 1: In Vivo Efficacy Study in a Syngeneic Mouse Model

This protocol describes a representative in vivo study to evaluate the efficacy of this compound in combination with an anti-PD-1 antibody in a syngeneic mouse tumor model (e.g., 4T1 breast cancer in BALB/c mice or MC-38 colon adenocarcinoma in C57BL/6 mice).

Materials:

  • Syngeneic tumor cell line (e.g., 4T1, MC-38)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)

  • Female BALB/c or C57BL/6 mice (6-8 weeks old)

  • This compound (lyophilized powder, to be reconstituted)

  • Sterile PBS

  • Anti-mouse PD-1 antibody (e.g., clone RMP1-14)

  • Isotype control antibody

  • Syringes and needles (27-30 gauge for injections)

  • Digital calipers

Procedure:

  • Cell Culture and Tumor Implantation:

    • Culture tumor cells in a 37°C, 5% CO2 incubator.

    • Harvest cells at 80-90% confluency and prepare a single-cell suspension in sterile PBS at a concentration of 1 x 10^6 cells/100 µL.

    • Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.

  • Tumor Monitoring and Group Randomization:

    • Begin monitoring tumor growth 5-7 days post-implantation.

    • Measure tumor dimensions with digital calipers every 2-3 days and calculate tumor volume using the formula: Volume = (Length x Width^2) / 2.

    • When tumors reach an average volume of 50-100 mm³, randomize mice into treatment groups (n=8-10 mice per group):

      • Group 1: Vehicle (PBS)

      • Group 2: this compound alone

      • Group 3: Anti-PD-1 antibody alone

      • Group 4: this compound + Anti-PD-1 antibody

  • Treatment Administration:

    • This compound: Reconstitute this compound in sterile PBS to the desired concentration (e.g., 1 mg/mL). Administer a single intratumoral (IT) injection of 50 µL (50 µg) into the center of the tumor on Day 0 of treatment.

    • Anti-PD-1 Antibody: Dilute the anti-PD-1 antibody in sterile PBS. Administer 200 µg per mouse via intraperitoneal (IP) injection on Days 0, 3, and 6.

  • Efficacy Evaluation:

    • Continue to monitor tumor volume every 2-3 days until tumors reach a predetermined endpoint (e.g., 2000 mm³) or for a specified duration.

    • Monitor animal body weight and overall health status.

    • Record the date of euthanasia for survival analysis.

Protocol 2: Immunophenotyping of Tumor-Infiltrating Leukocytes by Flow Cytometry

This protocol outlines the procedure for analyzing immune cell populations within the tumor microenvironment at a specified time point after treatment.

Materials:

  • Tumors from treated and control mice

  • RPMI-1640 medium

  • Collagenase D (1 mg/mL) and DNase I (100 U/mL) in RPMI

  • 70 µm cell strainers

  • ACK lysis buffer

  • FACS buffer (PBS with 2% FBS)

  • Fc block (anti-mouse CD16/32)

  • Fluorescently conjugated antibodies (e.g., anti-CD45, anti-CD3, anti-CD4, anti-CD8, anti-PD-1, anti-FoxP3, anti-CD11c, anti-F4/80)

  • Live/dead stain

  • Flow cytometer

Procedure:

  • Tumor Digestion and Single-Cell Suspension:

    • Excise tumors and place them in ice-cold RPMI.

    • Mince the tumors into small pieces and digest in the collagenase/DNase solution for 30-45 minutes at 37°C with agitation.

    • Filter the digested tissue through a 70 µm cell strainer to obtain a single-cell suspension.

    • Lyse red blood cells using ACK lysis buffer.

    • Wash the cells with FACS buffer and count them.

  • Antibody Staining:

    • Resuspend 1-2 x 10^6 cells in FACS buffer.

    • Stain with a live/dead dye according to the manufacturer's protocol.

    • Block Fc receptors with Fc block for 10-15 minutes on ice.

    • Add the cocktail of fluorescently conjugated surface antibodies and incubate for 30 minutes on ice in the dark.

    • Wash the cells twice with FACS buffer.

    • (Optional) For intracellular staining (e.g., FoxP3), fix and permeabilize the cells according to a standard protocol, then stain with the intracellular antibody.

  • Flow Cytometry Analysis:

    • Acquire the stained samples on a flow cytometer.

    • Analyze the data using flow cytometry software to quantify the percentages and absolute numbers of different immune cell populations (e.g., CD8+ T cells, CD4+ helper T cells, regulatory T cells, dendritic cells, macrophages).

Conclusion

The combination of the STING agonist this compound with anti-PD-1 checkpoint inhibitors is a scientifically sound approach to enhance anti-tumor immunity. While clinical results have been modest to date, the strategy has shown significant promise in preclinical models.[4][6] The provided application notes and protocols offer a framework for researchers to further investigate this combination therapy, optimize dosing and scheduling, and identify predictive biomarkers to guide its clinical development. Further research is needed to unlock the full potential of this combination for the treatment of cancer.

References

Liposomal Formulation for Systemic Delivery of ADU-S100: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system that, when activated, can drive potent anti-tumor immunity. ADU-S100 (also known as MIW815) is a synthetic cyclic dinucleotide (CDN) that acts as a STING agonist.[1][2] While showing promise in preclinical and clinical studies, the systemic delivery of this compound is hampered by its poor drug-like properties, including hydrophilicity and susceptibility to degradation.[3][4][5] Liposomal encapsulation offers a promising strategy to overcome these limitations by protecting the agonist from degradation, enhancing its circulation time, and facilitating its delivery to the tumor microenvironment and into the cytosol of target immune cells.[6][7][8]

These application notes provide a detailed overview and protocols for the preparation, characterization, and in vitro evaluation of a liposomal formulation of this compound for systemic delivery. The focus is on a cationic liposomal system, which has been shown to efficiently encapsulate and deliver STING agonists.[3][6]

Data Presentation: Formulation and Characterization

The following tables summarize key quantitative data for the formulation and characterization of liposomal this compound. The data is compiled from studies investigating the impact of lipid composition on the physicochemical properties and biological activity of the nanoparticles.

Table 1: Physicochemical Properties of Liposomal this compound Formulations

Formulation IDLipid Composition (molar ratio)Mean Hydrodynamic Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)
Lipo-ADU-1DOTAP/Cholesterol (50/50)180 ± 200.21 ± 0.03+45 ± 585 ± 7
Lipo-ADU-2DOTAP/HSPC/Cholesterol (40/10/50)165 ± 150.19 ± 0.02+40 ± 488 ± 6
Lipo-ADU-3DOTAP/Cholesterol/DSPE-PEG2000 (47.5/50/2.5)198.40.23 ± 0.04+44.5388.5
Lipo-ADU-4HSPC/Cholesterol/DSPE-PEG2000 (56.3/38.4/5.3)99.76 ± 0.230.225 ± 0.0076-6.74 ± 0.89658.29 ± 0.53

Data presented as mean ± standard deviation where available. DOTAP: 1,2-dioleoyl-3-trimethylammonium-propane; HSPC: Hydrogenated Soy Phosphatidylcholine; Cholesterol; DSPE-PEG2000: 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000].

Table 2: In Vitro STING Activation by Liposomal this compound

FormulationConcentration of this compoundCell LineAssayResults (Fold Induction over Control)
Free this compound5 µg/mLTHP-1 Dual™IRF-Luciferase8-fold
Lipo-ADU-10.5 µg/mLTHP-1 Dual™IRF-Luciferase15-fold
Free this compound5 µg/mLBone Marrow-Derived Dendritic Cells (BMDCs)CD86 Expression1.5-fold
Lipo-ADU-10.5 µg/mLBone Marrow-Derived Dendritic Cells (BMDCs)CD86 Expression2.5-fold

Results are indicative and may vary based on specific experimental conditions.

Experimental Protocols

Protocol 1: Preparation of Liposomal this compound by Thin-Film Hydration

This protocol describes the preparation of cationic liposomes encapsulating this compound using the thin-film hydration method, followed by extrusion for size homogenization.[9][10][11][12][13]

Materials:

  • 1,2-dioleoyl-3-trimethylammonium-propane (DOTAP)

  • Cholesterol

  • 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000] (DSPE-PEG2000)

  • This compound

  • Chloroform (B151607)

  • HEPES buffer (10 mM, pH 7.4)

  • Round-bottom flask

  • Rotary evaporator

  • Vacuum desiccator

  • Water bath sonicator

  • Liposome (B1194612) extruder

  • Polycarbonate membranes (100 nm pore size)

Procedure:

  • Lipid Film Formation:

    • Dissolve the desired molar ratios of lipids (e.g., DOTAP, Cholesterol, and DSPE-PEG2000) in chloroform in a round-bottom flask.

    • Attach the flask to a rotary evaporator and rotate it in a water bath set at a temperature above the lipid transition temperature (e.g., 40-55°C).

    • Evaporate the chloroform under reduced pressure until a thin, uniform lipid film forms on the inner surface of the flask.[12]

    • Further dry the lipid film under a high vacuum for at least 2 hours (or overnight in a desiccator) to remove any residual solvent.[4][11]

  • Hydration:

    • Prepare a solution of this compound in HEPES buffer at the desired concentration (e.g., 125 µg/mL).[4]

    • Warm the this compound solution to a temperature above the lipid transition temperature.

    • Add the warm this compound solution to the round-bottom flask containing the dry lipid film.

    • Hydrate the lipid film by vigorous vortexing or mechanical shaking until the lipid film is fully dispersed, forming a suspension of multilamellar vesicles (MLVs).[11] This suspension will appear turbid.

  • Size Reduction (Extrusion):

    • Assemble the liposome extruder with a 100 nm polycarbonate membrane.

    • Equilibrate the extruder to a temperature above the lipid transition temperature.

    • Pass the MLV suspension through the extruder 11-21 times to form small unilamellar vesicles (SUVs) with a more uniform size distribution.[13]

  • Purification:

    • To remove unencapsulated this compound, the liposome suspension can be purified by methods such as dialysis against HEPES buffer or size exclusion chromatography.

Protocol 2: Characterization of Liposomal this compound

1. Particle Size and Zeta Potential Measurement:

  • Principle: Dynamic Light Scattering (DLS) is used to measure the hydrodynamic diameter and polydispersity index (PDI) of the liposomes. Laser Doppler velocimetry is used to determine the zeta potential, which indicates the surface charge and stability of the formulation.[14][15]

  • Procedure:

    • Dilute the liposomal suspension in an appropriate buffer (e.g., HEPES or PBS).

    • Transfer the diluted sample to a cuvette.

    • Measure the particle size, PDI, and zeta potential using a Zetasizer instrument.[3][16]

    • Perform measurements in triplicate for each sample.

2. Encapsulation Efficiency and Drug Loading:

  • Principle: The amount of this compound encapsulated within the liposomes is determined by separating the liposomes from the unencapsulated drug and quantifying the drug concentration.

  • Procedure:

    • Separate the liposomes from the aqueous phase containing unencapsulated this compound using a method like ultracentrifugation or size exclusion chromatography.

    • Lyse the liposomes to release the encapsulated this compound using a detergent (e.g., 0.1% Triton X-100).[17]

    • Quantify the concentration of this compound in the lysed liposome fraction and the unencapsulated fraction using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection (e.g., at 258 nm).[3][17]

    • Calculate the Encapsulation Efficiency (EE%) and Drug Loading (DL%) using the following formulas:

      • EE (%) = (Amount of encapsulated drug / Total initial amount of drug) x 100

      • DL (%) = (Amount of encapsulated drug / Total amount of lipid) x 100

Protocol 3: In Vitro STING Activation Assay

This protocol describes how to assess the ability of liposomal this compound to activate the STING pathway in vitro using a reporter cell line.

Materials:

  • THP-1 Dual™ ISG-Lucia/SEAP cells (or other suitable STING reporter cell line)[18]

  • Complete cell culture medium

  • Liposomal this compound formulations

  • Free this compound (as a control)

  • Luciferase assay reagent (e.g., QUANTI-Luc™)

  • 96-well cell culture plates

  • Luminometer

Procedure:

  • Cell Seeding:

    • Seed the THP-1 Dual™ cells in a 96-well plate at a density of approximately 100,000 cells per well in 180 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Cell Treatment:

    • Prepare serial dilutions of the liposomal this compound and free this compound in cell culture medium.

    • Add 20 µL of the diluted formulations to the respective wells of the 96-well plate containing the cells. Include a vehicle control (liposomes without this compound) and an untreated control.

    • Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.

  • Measurement of STING Activation:

    • After incubation, carefully collect 20 µL of the cell culture supernatant from each well and transfer to a white-walled 96-well plate.

    • Add 50 µL of the luciferase assay reagent to each well containing the supernatant.

    • Measure the luminescence using a luminometer. The luminescence intensity is proportional to the activity of the secreted luciferase, which is indicative of IRF pathway activation downstream of STING.

Visualizations

STING Signaling Pathway

STING_Pathway cluster_cytosol Cytosol cluster_nucleus Nucleus Lipo_ADUS100 Liposomal This compound ADUS100 This compound Lipo_ADUS100->ADUS100 Release STING STING ADUS100->STING Binds & Activates TBK1 TBK1 STING->TBK1 Recruits NFkB NF-κB STING->NFkB Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates pIRF3 p-IRF3 (dimer) IRF3->pIRF3 pIRF3_nuc p-IRF3 pIRF3->pIRF3_nuc Translocation pNFkB p-NF-κB NFkB->pNFkB pNFkB_nuc p-NF-κB pNFkB->pNFkB_nuc Translocation Gene_Expression Gene Expression pIRF3_nuc->Gene_Expression pNFkB_nuc->Gene_Expression Cytokines Type I IFNs & Pro-inflammatory Cytokines Gene_Expression->Cytokines Transcription & Translation

Caption: STING signaling pathway activated by liposomal this compound.

Experimental Workflow for Liposomal this compound Preparation and Characterization

Workflow cluster_prep Liposome Preparation cluster_char Characterization Lipid_Dissolution 1. Dissolve Lipids in Organic Solvent Film_Formation 2. Form Thin Lipid Film (Rotary Evaporation) Lipid_Dissolution->Film_Formation Hydration 3. Hydrate with This compound Solution Film_Formation->Hydration Extrusion 4. Size Reduction (Extrusion) Hydration->Extrusion DLS Particle Size (DLS) Extrusion->DLS Zeta Zeta Potential Extrusion->Zeta HPLC Encapsulation Efficiency (HPLC) Extrusion->HPLC

Caption: Workflow for preparing and characterizing liposomal this compound.

Logical Flow for In Vitro STING Activation Assay

InVitro_Assay Seed_Cells Seed STING Reporter Cells (e.g., THP-1 Dual™) Treat_Cells Treat with Liposomal this compound and Controls Seed_Cells->Treat_Cells Incubate Incubate for 24-48 hours Treat_Cells->Incubate Collect_Supernatant Collect Supernatant Incubate->Collect_Supernatant Measure_Luciferase Measure Luciferase Activity Collect_Supernatant->Measure_Luciferase Analyze_Data Analyze Data (Fold Induction vs. Control) Measure_Luciferase->Analyze_Data

Caption: Logical flow for the in vitro STING activation assay.

References

Application Notes and Protocols for ADU-S100 in Colorectal Cancer Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ADU-S100 (also known as MIW815) is a synthetic cyclic dinucleotide that acts as a potent agonist for the Stimulator of Interferon Genes (STING) pathway.[1][2] Activation of the STING pathway is a critical component of the innate immune system's response to cytosolic DNA, leading to the production of type I interferons and other pro-inflammatory cytokines.[3][4] This, in turn, bridges innate and adaptive immunity, promoting the priming and activation of tumor-specific T cells.[5][6] In the context of colorectal cancer, intratumoral administration of this compound has demonstrated significant anti-tumor efficacy in preclinical models, both as a monotherapy and in combination with other immunotherapies, such as checkpoint inhibitors.[7][8] These application notes provide a comprehensive overview of the experimental design for utilizing this compound in colorectal cancer research, including detailed protocols and expected outcomes.

Mechanism of Action: The STING Pathway

This compound functions by directly binding to and activating the STING protein located on the endoplasmic reticulum. This initiates a signaling cascade that results in the recruitment and activation of TANK-binding kinase 1 (TBK1), which then phosphorylates Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of type I interferons (IFN-α and IFN-β). These interferons are crucial for enhancing the activity of dendritic cells (DCs), promoting the cross-presentation of tumor antigens, and ultimately leading to the activation and proliferation of tumor-specific CD8+ T cells.[4][6]

STING_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_TME Tumor Microenvironment ADUS100 This compound STING STING (on ER) ADUS100->STING Activation TBK1 TBK1 STING->TBK1 Recruitment & Activation IRF3 IRF3 TBK1->IRF3 Phosphorylation pIRF3 p-IRF3 (Dimer) IRF3->pIRF3 Dimerization pIRF3_n p-IRF3 pIRF3->pIRF3_n Translocation IFN_genes Type I IFN Genes pIRF3_n->IFN_genes Transcription Type_I_IFN Type I Interferons (IFN-α, IFN-β) IFN_genes->Type_I_IFN Expression Type_I_IFN_out Type I IFN Type_I_IFN->Type_I_IFN_out DC Dendritic Cell (DC) Type_I_IFN_out->DC Activation & Maturation CD8T CD8+ T Cell DC->CD8T Antigen Presentation TumorCell Tumor Cell CD8T->TumorCell Killing Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment Phase cluster_analysis Analysis CellCulture 1. Cell Culture (CT-26/MC-38) TumorImplant 2. Tumor Implantation (Subcutaneous) CellCulture->TumorImplant TumorGrowth 3. Tumor Growth (50-100 mm³) TumorImplant->TumorGrowth Randomization 4. Randomization TumorGrowth->Randomization Treatment 5. Intratumoral Injection (this compound or Vehicle) Randomization->Treatment Monitoring 6. Monitor Tumor Volume & Survival Treatment->Monitoring Endpoint 7. Endpoint Analysis (Tumor/Spleen Weight) Monitoring->Endpoint ImmuneProfiling 8. Immune Profiling (Flow Cytometry) Endpoint->ImmuneProfiling

References

Application Notes and Protocols for Measuring ADU-S100 Activity In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ADU-S100 (also known as MIW815) is a synthetic cyclic dinucleotide (CDN) that acts as a potent agonist for the Stimulator of Interferon Genes (STING) pathway.[1] The STING pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating a robust type I interferon (IFN) response, which in turn bridges innate and adaptive immunity.[1][2] Activation of STING in antigen-presenting cells (APCs) leads to the production of pro-inflammatory cytokines and chemokines, maturation of dendritic cells (DCs), and priming of tumor-antigen-specific CD8+ T cells.[3][4] Consequently, STING agonists like this compound are being actively investigated as cancer immunotherapeutics.[5]

These application notes provide detailed protocols for various in vitro assays to characterize and quantify the biological activity of this compound. The described methods are essential for screening and validating the potency of STING agonists, elucidating their mechanism of action, and supporting preclinical drug development.

STING Signaling Pathway

This compound directly binds to and activates the STING protein located on the endoplasmic reticulum. This binding event induces a conformational change in STING, leading to its trafficking from the ER to the Golgi apparatus. In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of type I interferons (e.g., IFN-β) and other inflammatory genes. The STING pathway can also activate the NF-κB signaling cascade, leading to the production of various pro-inflammatory cytokines.[2][6]

STING_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ADUS100 This compound STING STING (on ER) ADUS100->STING Activation TBK1 TBK1 STING->TBK1 Recruitment & Activation NFkB NF-κB STING->NFkB Activation IRF3 IRF3 TBK1->IRF3 Phosphorylation pIRF3 p-IRF3 (Dimer) IRF3->pIRF3 Dimerization ISRE ISRE pIRF3->ISRE Binding cluster_nucleus cluster_nucleus pIRF3->cluster_nucleus pNFkB p-NF-κB NFkB->pNFkB NFkB_RE NF-κB RE pNFkB->NFkB_RE Binding pNFkB->cluster_nucleus Genes Type I IFNs (e.g., IFN-β) Cytokines (e.g., TNF-α) Chemokines (e.g., CXCL10) ISRE->Genes Transcription NFkB_RE->Genes Transcription

Caption: Simplified STING signaling pathway upon activation by this compound.

Reporter Gene Assays for STING Pathway Activation

Reporter gene assays are a robust and high-throughput method to quantify the activation of specific signaling pathways. Cell lines engineered to express a reporter gene (e.g., luciferase or secreted alkaline phosphatase - SEAP) under the control of a promoter responsive to a key transcription factor in the pathway of interest are utilized. For the STING pathway, reporter cells with promoters for IRF3 (Interferon-Stimulated Response Element - ISRE) or NF-κB are commonly used.

Protocol 1: IRF3 and NF-κB Reporter Assay in THP-1 Dual™ Cells

This protocol describes the use of THP-1 Dual™ cells, a human monocytic cell line that expresses Lucia luciferase under the control of an ISRE promoter and SEAP under the control of an NF-κB-inducible promoter. This allows for the simultaneous measurement of both IRF3 and NF-κB activation.[7]

Experimental Workflow:

Reporter_Assay_Workflow A 1. Seed THP-1 Dual™ Cells (180 µL/well in 96-well plate) B 2. Prepare this compound Dilutions C 3. Add this compound to Cells (20 µL/well) A->C D 4. Incubate for 24-48 hours (37°C, 5% CO2) C->D E 5. Measure Reporter Gene Activity D->E F IRF3 Pathway: Transfer 20 µL supernatant to a white 96-well plate. Add 50 µL QUANTI-Luc™. Read luminescence. E->F Luciferase Assay G NF-κB Pathway: Transfer 20 µL supernatant to a flat-bottom 96-well plate. Add 180 µL QUANTI-Blue™. Incubate and read absorbance (620-655 nm). E->G SEAP Assay

Caption: Workflow for the dual reporter gene assay in THP-1 cells.

Materials:

  • THP-1 Dual™ Cells (InvivoGen)

  • RPMI 1640 medium, 10% FBS, 1% Pen-Strep

  • 96-well flat-bottom plates (white and clear)

  • This compound

  • QUANTI-Luc™ (InvivoGen)

  • QUANTI-Blue™ Solution (InvivoGen)

  • Luminometer and Spectrophotometer

Procedure:

  • Cell Seeding: Plate THP-1 Dual™ cells at a density of 100,000 cells per well in 180 µL of culture medium in a 96-well plate.

  • Compound Preparation: Prepare serial dilutions of this compound in culture medium.

  • Stimulation: Add 20 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium only).

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.[8]

  • IRF3 (Luciferase) Assay:

    • Transfer 20 µL of cell culture supernatant to a white 96-well plate.

    • Add 50 µL of QUANTI-Luc™ per well.

    • Immediately measure luminescence using a luminometer.

  • NF-κB (SEAP) Assay:

    • Transfer 20 µL of cell culture supernatant to a clear 96-well plate.

    • Add 180 µL of QUANTI-Blue™ Solution per well.

    • Incubate at 37°C for 1-3 hours.

    • Measure absorbance at 620-655 nm using a spectrophotometer.

  • Data Analysis: Calculate the fold induction relative to the vehicle control. Determine the EC50 value by fitting the dose-response curve using non-linear regression.

Quantitative Data Summary:

Cell LineReporter PathwayCompoundEC50 (µg/mL)Reference
THP-1 Dual™IRF3 (Luciferase)Free this compound3.03[7]
THP-1 Dual™NF-κB (SEAP)Free this compound4.85[7]

Cytokine and Chemokine Secretion Assays

A primary function of STING activation is the production and secretion of type I interferons and other pro-inflammatory cytokines and chemokines. Measuring these secreted proteins is a direct and biologically relevant method to assess this compound activity. Enzyme-Linked Immunosorbent Assay (ELISA) and multiplex bead arrays are the most common techniques for this purpose.

Protocol 2: IFN-β ELISA from Human PBMC or THP-1 Cell Supernatants

This protocol details the measurement of IFN-β secreted into the cell culture supernatant following stimulation with this compound.[4]

Experimental Workflow:

ELISA_Workflow A 1. Seed Cells (PBMCs or THP-1) in 96-well plate B 2. Treat with this compound dilutions A->B C 3. Incubate for 24 hours (37°C, 5% CO2) B->C D 4. Harvest Supernatant (Centrifuge to pellet cells) C->D E 5. Perform IFN-β ELISA (Follow manufacturer's protocol) D->E F 6. Read Absorbance & Calculate Concentration E->F

Caption: General workflow for measuring cytokine secretion by ELISA.

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs) or THP-1 cells

  • Appropriate cell culture medium

  • 96-well cell culture plates

  • This compound

  • Human IFN-β ELISA Kit (e.g., from R&D Systems, BioLegend)

  • Microplate reader

Procedure:

  • Cell Seeding: Plate freshly isolated human PBMCs or THP-1 cells in a 96-well plate at a suitable density (e.g., 200,000 cells/well).

  • Stimulation: Treat the cells with a range of this compound concentrations. Include a vehicle control.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.[4]

  • Supernatant Collection: Centrifuge the plate to pellet the cells. Carefully collect the cell-free supernatant. Supernatants can be stored at -80°C if not used immediately.

  • ELISA: Perform the IFN-β ELISA according to the manufacturer's instructions. This typically involves coating a plate with a capture antibody, adding standards and samples, followed by a detection antibody, a substrate, and a stop solution.

  • Data Analysis: Measure the absorbance on a microplate reader. Generate a standard curve and calculate the concentration of IFN-β in each sample. Plot the dose-response curve and determine the EC50 value.

Quantitative Data Summary:

Cell TypeCytokine/ChemokineCompoundEC50 (µM)Reference
Human PBMCsIFN-β2'3'-cGAMP~70[4]
THP-1IFN-β2'3'-cGAMP124[4]
THP-1IFN-β2'3'-c-di-AM(PS)2 (Rp/Rp) (this compound)10.5[4]
THP-1IFN-β2'3'-cGAM(PS)2 (Rp/Sp)39.7[4]
Mouse BMDCsIFN-βLiposomal this compound (0.1 µg/mL)~50-fold increase vs. free drug[9]
Mouse BMDCsTNF-αLiposomal this compound (0.1 µg/mL)~33-fold increase vs. free drug[9]

Note: Other important cytokines and chemokines that can be measured include TNF-α, IL-6, and CXCL10.[3][10] Multiplex bead arrays (e.g., LEGENDplex™) can be used to measure multiple analytes simultaneously from a small sample volume.[10]

Dendritic Cell Maturation Assays

This compound-induced type I IFNs and other cytokines promote the maturation of dendritic cells (DCs), a critical step for initiating an adaptive immune response. DC maturation is characterized by the upregulation of co-stimulatory molecules on the cell surface, which can be quantified by flow cytometry.

Protocol 3: Flow Cytometry Analysis of DC Maturation Markers

This protocol describes the stimulation of mouse bone marrow-derived dendritic cells (BMDCs) with this compound and subsequent analysis of maturation markers.[7]

Materials:

  • Mouse Bone Marrow-Derived Dendritic Cells (BMDCs)

  • 24-well tissue culture plates

  • This compound

  • FACS Buffer (e.g., PBS with 2% FBS, 2.5 mM EDTA)

  • Fc Block (anti-CD16/32 antibody)

  • Fluorochrome-conjugated antibodies against:

    • CD11c (DC marker)

    • MHC Class II (I-A/I-E)

    • CD40

    • CD80

    • CD86

  • Flow cytometer

Procedure:

  • Cell Seeding: Plate BMDCs at 2 x 10^6 cells per well in a 24-well plate.[7]

  • Stimulation: Treat the cells with this compound (e.g., 0.5 µg/mL for liposomal this compound or 5 µg/mL for free this compound) or a vehicle control.[7]

  • Incubation: Incubate for 6-24 hours at 37°C.[7]

  • Cell Harvesting: Collect the cells and wash them with FACS buffer.

  • Fc Block: Resuspend cells in Fc Block solution and incubate at 4°C for 15-30 minutes to prevent non-specific antibody binding.

  • Staining: Add the cocktail of fluorochrome-conjugated antibodies to the cells and incubate at 4°C for 30 minutes in the dark.

  • Washing: Wash the cells twice with FACS buffer.

  • Acquisition: Resuspend the cells in FACS buffer and acquire data on a flow cytometer.

  • Data Analysis: Gate on the CD11c+ population and analyze the expression levels (e.g., Mean Fluorescence Intensity - MFI) of MHCII, CD40, CD80, and CD86. Compare the expression in this compound-treated samples to the vehicle control.

Western Blot for STING Pathway Phosphorylation

To investigate the direct upstream signaling events, Western blotting can be used to detect the phosphorylation of key proteins in the STING pathway, such as TBK1 and IRF3. This provides a more mechanistic insight into this compound activity.

Protocol 4: Detection of Phospho-TBK1 and Phospho-IRF3

Materials:

  • Relevant cell line (e.g., THP-1, PBMCs)

  • This compound

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and blotting equipment

  • Primary antibodies:

    • Anti-phospho-TBK1 (Ser172)

    • Anti-total TBK1

    • Anti-phospho-IRF3 (Ser396)

    • Anti-total IRF3

    • Anti-GAPDH or β-actin (loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Plate cells and treat with this compound for a short time course (e.g., 0, 30, 60, 120 minutes).

  • Cell Lysis: Wash cells with cold PBS and lyse with ice-cold RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate by electrophoresis, and transfer to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane (e.g., with 5% BSA or non-fat milk in TBST) and incubate with primary antibodies overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify band intensities and normalize the phosphorylated protein signal to the total protein signal to determine the fold-change in phosphorylation upon this compound treatment.

Conclusion

The assays described provide a comprehensive toolkit for the in vitro characterization of this compound and other STING agonists. Reporter gene assays offer a high-throughput method for initial screening, while cytokine/chemokine measurements provide a direct readout of the functional downstream consequences of STING activation. Flow cytometry for DC maturation markers and Western blotting for pathway protein phosphorylation offer further insights into the immunological and mechanistic effects of these compounds. The selection of the appropriate assay will depend on the specific research question, ranging from potency determination and lead optimization to detailed mechanism-of-action studies.

References

Application Notes and Protocols for Flow Cytometry Analysis of Immune Cells Following ADU-S100 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ADU-S100 (also known as MIW815) is a synthetic cyclic dinucleotide (CDN) that acts as a potent agonist of the Stimulator of Interferon Genes (STING) pathway.[1] Activation of STING is a critical step in the innate immune response to cytosolic DNA, triggering the production of type I interferons (IFNs) and other pro-inflammatory cytokines.[2] This, in turn, leads to the maturation of antigen-presenting cells (APCs) like dendritic cells (DCs), and the priming and recruitment of tumor-antigen-specific CD8+ T cells.[3][4] Intratumoral administration of this compound has been shown in preclinical models to induce regression of treated tumors and generate systemic, long-lasting anti-tumor immunity.[5][6]

These application notes provide a detailed overview and experimental protocols for utilizing flow cytometry to analyze the immunological effects of this compound treatment on various immune cell populations within the tumor microenvironment (TME) and periphery.

Mechanism of Action: The STING Signaling Pathway

This compound mimics the natural STING ligand, cyclic GMP-AMP (cGAMP), which is produced by cGAMP synthase (cGAS) upon sensing cytosolic double-stranded DNA (dsDNA).[5] Binding of this compound to STING, an endoplasmic reticulum-resident protein, initiates a signaling cascade. This involves the recruitment and activation of TANK-binding kinase 1 (TBK1), which then phosphorylates both STING and Interferon Regulatory Factor 3 (IRF3).[3] Phosphorylated IRF3 dimerizes and translocates to the nucleus to drive the expression of type I interferons, such as IFN-β.[2] The STING pathway also activates NF-κB, leading to the production of various pro-inflammatory cytokines and chemokines.[2]

Caption: this compound activates the STING signaling pathway.

Experimental Protocols

Protocol 1: Preparation of Single-Cell Suspensions from Tumor Tissue

This protocol describes the dissociation of solid tumors into a single-cell suspension suitable for flow cytometry analysis of tumor-infiltrating lymphocytes (TILs).

Materials:

  • Tumor tissue

  • RPMI 1640 medium

  • Fetal Bovine Serum (FBS)

  • Collagenase IV (1 mg/mL)

  • DNase I (100 µg/mL)

  • 70 µm and 40 µm cell strainers

  • Phosphate-Buffered Saline (PBS)

  • Red Blood Cell (RBC) Lysis Buffer (optional)

Procedure:

  • Excise tumor tissue and place it in a petri dish containing cold RPMI 1640.

  • Mince the tumor into small pieces (1-2 mm³) using a sterile scalpel.

  • Transfer the minced tissue into a digestion buffer containing RPMI 1640, 1 mg/mL Collagenase IV, and 100 µg/mL DNase I.

  • Incubate at 37°C for 30-60 minutes with gentle agitation.

  • Quench the digestion by adding RPMI 1640 with 10% FBS.

  • Filter the cell suspension through a 70 µm cell strainer into a 50 mL conical tube.

  • Wash the cells by adding PBS and centrifuging at 500 x g for 5 minutes at 4°C.

  • If significant red blood cell contamination is present, resuspend the cell pellet in RBC Lysis Buffer and incubate for 2-5 minutes at room temperature. Neutralize the lysis buffer with excess PBS.

  • Filter the suspension through a 40 µm cell strainer to obtain a single-cell suspension.

  • Count the viable cells using a hemocytometer or an automated cell counter. The cells are now ready for antibody staining.

Protocol 2: Flow Cytometry Staining for Immune Cell Phenotyping

This protocol outlines the procedure for staining single-cell suspensions with fluorescently-conjugated antibodies to identify and quantify different immune cell populations.

Materials:

  • Single-cell suspension from tumor or peripheral blood

  • FACS Buffer (PBS with 2% FBS and 2.5 mM EDTA)

  • Fc Block (e.g., anti-CD16/32 for murine samples)

  • Fluorochrome-conjugated antibodies (see Table 2 for examples)

  • Live/Dead fixable viability dye

  • Fixation/Permeabilization Buffer (for intracellular staining)

Procedure:

  • Adjust the cell concentration to 1-2 x 10^6 cells per well in a 96-well V-bottom plate.

  • Centrifuge at 500 x g for 3 minutes and discard the supernatant.

  • Stain for viability by resuspending the cells in the Live/Dead dye diluted in PBS and incubate for 20 minutes at 4°C, protected from light.

  • Wash the cells with FACS buffer.

  • Block non-specific antibody binding by resuspending the cells in FACS buffer containing Fc Block and incubate for 10-15 minutes at 4°C.[5]

  • Without washing, add the surface antibody cocktail (e.g., for T cells, DCs, NK cells) and incubate for 30 minutes at 4°C, protected from light.[5]

  • Wash the cells twice with FACS buffer.

  • (Optional, for intracellular staining) If staining for intracellular markers like transcription factors (e.g., FoxP3) or cytokines (e.g., IFN-γ), proceed with a fixation and permeabilization step according to the manufacturer's instructions.

  • Resuspend the cells in FACS buffer for immediate acquisition on a flow cytometer.

Data Presentation: Expected Immunological Changes after this compound Treatment

The following tables summarize the anticipated quantitative changes in immune cell populations and activation markers following this compound therapy. These are representative data based on preclinical and clinical observations.

Table 1: Changes in Dendritic Cell (DC) Maturation Markers

Marker Cell Type Expected Change Post-ADU-S100 Function
CD40 Bone Marrow-Derived DCs (BMDCs) ↑ Increase in MFI Co-stimulatory molecule for T cell activation
CD80 BMDCs, Tumor-Infiltrating DCs ↑ Increase in MFI Co-stimulatory molecule for T cell activation
CD86 BMDCs, Tumor-Infiltrating DCs ↑ Increase in MFI Co-stimulatory molecule for T cell activation

| MHC-II | BMDCs, Tumor-Infiltrating DCs | ↑ Increase in MFI | Antigen presentation to CD4+ T cells |

MFI: Mean Fluorescence Intensity[5]

Table 2: Phenotypic Analysis of Tumor-Infiltrating Lymphocytes (TILs)

Cell Population Phenotypic Markers Expected Change Post-ADU-S100 Rationale
CD8+ T Cells CD45+, CD3+, CD8+ ↑ Increase in % of CD3+ cells Priming and recruitment of cytotoxic T cells[2][7]
Activated CD8+ T Cells CD8+, CD69+, Granzyme B+ ↑ Increase in % of CD8+ cells Enhanced effector function
CD4+ T Cells CD45+, CD3+, CD4+ ↓ Decrease or no change in % of CD3+ cells Shift in CD8/CD4 ratio favoring a cytotoxic response[7][8]
Natural Killer (NK) Cells CD45+, CD3-, NK1.1+ (mouse) ↑ Increase in activation (CD69+) STING activation can enhance NK cell function[7]

| Regulatory T Cells (Tregs) | CD4+, FoxP3+ | ↓ Decrease in % of CD4+ cells | Overcoming immunosuppression in the TME |

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the typical workflow for analyzing the immunological effects of this compound in a preclinical tumor model.

G A Tumor Implantation (e.g., CT26, B16F10) B Intratumoral Injection: This compound or Vehicle Control A->B C Tissue Harvest (Tumor, Spleen, dLN) B->C D Single-Cell Suspension Preparation C->D E Antibody Staining (Surface & Intracellular) D->E F Flow Cytometry Acquisition E->F G Data Analysis (Gating & Quantification) F->G

Caption: Preclinical workflow for flow cytometry analysis.
Gating Strategy for TILs

This logical diagram outlines a representative gating strategy for identifying key T cell subsets from a tumor single-cell suspension.

Gating_Strategy start Total Events single_cells Single Cells (FSC-A vs FSC-H) start->single_cells live_cells Live Cells (Viability Dye-) single_cells->live_cells cd45_pos Immune Cells (CD45+) live_cells->cd45_pos t_cells T Cells (CD3+) cd45_pos->t_cells cd8_t_cells CD8+ T Cells (CD8+) t_cells->cd8_t_cells cd4_t_cells CD4+ T Cells (CD4+) t_cells->cd4_t_cells tregs Tregs (FoxP3+) cd4_t_cells->tregs

Caption: Gating strategy for identifying T cell subsets.

Conclusion

Flow cytometry is an indispensable tool for elucidating the mechanism of action and pharmacodynamic effects of STING agonists like this compound. The protocols and expected outcomes detailed in these application notes provide a robust framework for researchers to assess the immunomodulatory properties of this compound, ultimately guiding the development of more effective cancer immunotherapies. The ability to perform high-dimensional, single-cell analysis is crucial for understanding the complex interplay of immune cells within the tumor microenvironment following therapeutic intervention.

References

Synergistic Antitumor Effects of ADU-S100 and Radiation Therapy: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for investigating the synergistic antitumor effects of ADU-S100 (a STING agonist) and radiation therapy. The combination of this compound and radiation has demonstrated potent preclinical efficacy across various cancer models. Radiation induces immunogenic cell death and the release of cytosolic DNA, which activates the cGAS-STING pathway. This compound directly and potently stimulates STING (Stimulator of Interferon Genes), leading to the production of type I interferons and other pro-inflammatory cytokines. This enhanced immune activation primes a robust and systemic antitumor T-cell response, resulting in significant tumor regression and improved survival. These protocols and data summaries are intended to guide researchers in the design and execution of studies to further explore and harness this promising cancer immunotherapy combination.

Data Presentation

Table 1: Synergistic Antitumor Efficacy of this compound and Radiation Therapy in an Esophageal Adenocarcinoma (EAC) Rat Model.[1][2][3][4][5][6]
Treatment GroupMean Change in Tumor Volume (%)
Placebo+76.7%
Placebo + Radiation (16Gy)+152.4%
This compound (50 µg)-30.1%
This compound (50 µg) + Radiation (16Gy)-50.8%

Data adapted from a study in a de novo esophageal adenocarcinoma rat model, with tumor volume changes measured by MRI between 30 and 40 weeks post-surgery.[1][2][3][4][5][6]

Table 2: Upregulation of Immune-Related Genes in Tumor Tissue Following this compound and Radiation Therapy.[1][3][4][5]
GeneTreatment GroupFold Change vs. Placebo (Pre- to On/Post-Treatment)
IFNβThis compound +/- RadiationSignificant Upregulation (p < 0.01)
TNFαThis compound +/- RadiationSignificant Upregulation (p < 0.01)
IL-6This compound +/- RadiationSignificant Upregulation (p < 0.01)
CCL-2This compound +/- RadiationSignificant Upregulation (p < 0.01)

Gene expression was measured by RT-PCR in tumor biopsies from an esophageal adenocarcinoma rat model.[1][3][4][5]

Table 3: Enhancement of PD-L1 Expression and CD8+ T-Cell Infiltration.[1][2][3][4][5]
MarkerTreatment GroupObservation
PD-L1 ExpressionThis compound alone, Radiation alone, CombinationEnhanced expression induced by upregulation of CD8+ T-cells (p < 0.01)
CD8+ T-Cell InfiltrationThis compound +/- RadiationIncreased infiltration into the tumor microenvironment

Observations are from an esophageal adenocarcinoma rat model.[1][2][3][4][5]

Signaling Pathways and Experimental Workflow

STING_Signaling_Pathway cluster_0 Tumor Cell / Antigen Presenting Cell Radiation Radiation dsDNA Cytosolic dsDNA Radiation->dsDNA induces release ADU_S100 ADU_S100 STING STING (ER Membrane) ADU_S100->STING directly activates cGAS cGAS dsDNA->cGAS activates cGAMP cGAMP cGAS->cGAMP synthesizes cGAMP->STING activates TBK1 TBK1 STING->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 Nucleus Nucleus pIRF3->Nucleus translocates to Type_I_IFN Type I IFNs (IFN-α, IFN-β) Nucleus->Type_I_IFN drives transcription of

STING Signaling Pathway Activation

Experimental_Workflow cluster_setup In Vivo Model Setup cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis Tumor_Implantation Tumor Cell Implantation (e.g., CT-26, 4T1, B16) Tumor_Growth Tumor Growth Monitoring (to ~100 mm³) Tumor_Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Radiation Single Dose Localized Radiation Therapy (e.g., 16Gy) ADU_S100_Injection Intratumoral this compound Injection (e.g., 50 µg) Combination Combination (RT followed by this compound) Control Control Groups (PBS, this compound alone, RT alone) Tumor_Measurement Tumor Volume & Survival Monitoring Combination->Tumor_Measurement Control->Tumor_Measurement Tissue_Harvest Tumor & Spleen Harvest Tumor_Measurement->Tissue_Harvest Flow_Cytometry Flow Cytometry (Immune Cell Infiltration) Tissue_Harvest->Flow_Cytometry IHC Immunohistochemistry (CD8+, PD-L1) Tissue_Harvest->IHC RT_qPCR RT-qPCR (Gene Expression) Tissue_Harvest->RT_qPCR

In Vivo Experimental Workflow

Synergistic_Mechanism cluster_tumor_microenvironment Tumor Microenvironment Radiation Radiation Tumor_Cell Tumor Cell Radiation->Tumor_Cell induces ADU_S100 ADU_S100 STING_Activation STING Pathway Activation ADU_S100->STING_Activation directly stimulates Immunogenic_Cell_Death Immunogenic Cell Death Tumor_Cell->Immunogenic_Cell_Death APC Antigen Presenting Cell (e.g., Dendritic Cell) CD8_T_Cell CD8+ T-Cell Tumor_Killing Systemic Antitumor Immunity CD8_T_Cell->Tumor_Killing Antigen_Release Tumor Antigen Release Immunogenic_Cell_Death->Antigen_Release dsDNA_Release Cytosolic dsDNA Release Immunogenic_Cell_Death->dsDNA_Release Antigen_Release->APC uptake by dsDNA_Release->STING_Activation Type_I_IFN Type I IFN Production STING_Activation->Type_I_IFN APC_Maturation APC Maturation & Priming Type_I_IFN->APC_Maturation T_Cell_Recruitment T-Cell Recruitment (CXCL10) Type_I_IFN->T_Cell_Recruitment APC_Maturation->CD8_T_Cell primes T_Cell_Recruitment->CD8_T_Cell recruits

References

Application Notes and Protocols for ADU-S100 in Syngeneic Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ADU-S100 (also known as MIW815) is a synthetic cyclic dinucleotide (CDN) that acts as a potent agonist for the Stimulator of Interferon Genes (STING) pathway.[1][2] Activation of STING, a key mediator of innate immunity, triggers the production of type I interferons (IFNs) and other pro-inflammatory cytokines, leading to the recruitment and activation of immune cells such as dendritic cells (DCs) and cytotoxic CD8+ T lymphocytes.[3][4][5][6] This robust anti-tumor immune response has been demonstrated in numerous preclinical syngeneic mouse models, where intratumoral administration of this compound leads to regression of both injected and distal tumors.[7] These application notes provide a comprehensive overview of this compound dosage, administration, and expected outcomes in various syngeneic mouse models, along with detailed protocols for its use and subsequent immunological analysis.

Mechanism of Action: STING Pathway Activation

This compound mimics the action of the endogenous STING ligand, cGAMP.[2] Upon intratumoral injection, this compound is taken up by host cells within the tumor microenvironment, including immune cells and cancer cells.[1][6] It directly binds to the STING protein located on the endoplasmic reticulum.[3] This binding event induces a conformational change in STING, leading to its trafficking from the ER to the Golgi apparatus, where it recruits and activates TANK-binding kinase 1 (TBK1).[2] TBK1, in turn, phosphorylates Interferon Regulatory Factor 3 (IRF3), which then dimerizes, translocates to the nucleus, and drives the transcription of type I interferons (IFN-α/β).[3] This signaling cascade results in the maturation of antigen-presenting cells (APCs), enhanced antigen presentation, and the priming of tumor-specific CD8+ T cells, culminating in a potent, systemic anti-tumor immune response.[4][7][8]

STING_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_downstream Downstream Effects ADU_S100 This compound STING STING (on ER) ADU_S100->STING Binds & Activates TBK1 TBK1 STING->TBK1 Recruits IRF3 IRF3 TBK1->IRF3 Phosphorylates IRF3_P p-IRF3 (Dimer) IRF3->IRF3_P Dimerizes ISRE ISRE IRF3_P->ISRE Translocates & Binds IFN_Genes Type I IFN Genes (IFN-α, IFN-β) ISRE->IFN_Genes Promotes Transcription Cytokine_Genes Pro-inflammatory Cytokine Genes ISRE->Cytokine_Genes IFN_alpha_beta IFN-α/β Secretion IFN_Genes->IFN_alpha_beta Cytokines Cytokine/Chemokine Secretion Cytokine_Genes->Cytokines DC_Activation DC Maturation & Antigen Presentation IFN_alpha_beta->DC_Activation Cytokines->DC_Activation T_Cell_Priming CD8+ T Cell Priming & Recruitment DC_Activation->T_Cell_Priming Tumor_Regression Tumor Regression T_Cell_Priming->Tumor_Regression

Figure 1: this compound Signaling Pathway. Max Width: 760px.

Data Summary: this compound Dosage and Efficacy in Syngeneic Models

The following tables summarize the dosages and reported outcomes of this compound monotherapy and combination therapy in various preclinical syngeneic mouse models.

Table 1: this compound Monotherapy in Syngeneic Mouse Models

Mouse StrainCancer ModelThis compound Dose (per tumor)Administration RouteTreatment ScheduleKey OutcomesReference(s)
BALB/cCT-26 Colon Carcinoma20 µg, 40 µgIntratumoral (IT)Days 10 and 16 post-implantationSignificant tumor regression compared to control.[9][9]
BALB/cCT-26 Colon Carcinoma25 µg, 100 µgIntratumoral (IT)Three doses, 3 days apartDelayed tumor growth at 25 µg; complete regression in 44% of mice at 100 µg.[10][10]
FVB/NNT2.5 (HER-2+)50 µgIntratumoral (IT)Three injections over one weekDelayed tumor growth; dependent on CD4+, CD8+ T cells, and NK cells.[4][4]
C57BL/6B16.F10 Melanoma50 µgIntratumoral (IT)Not specifiedDid not induce significant tumor-specific T cell responses alone.[11][11]
BALB/c4T1 Breast Cancer50 µg then 30 µgIntratumoral (IT)Once every 2 days for 1 week, then continued at lower doseExhibited anti-tumor activity but was not curative.[12][12]
Rat ModelEsophageal Adenocarcinoma50 µgIntratumoral (IT)Two cycles, 3 weeks apart>30% reduction in mean tumor volume; increased IFNβ, TNFα, IL-6, and CCL-2.[8][13][8][13]
C57BL/6MB49 Bladder Cancer25 µg, 50 µg, 100 µgIntratumoral (IT)Not specifiedStrongest tumor regression even at the lowest dose (25 µg).[14][14]

Table 2: this compound Combination Therapy in Syngeneic Mouse Models

Mouse StrainCancer ModelThis compound Dose (per tumor)Combination Agent(s)Key OutcomesReference(s)
BALB/cCT-26 Colon Carcinoma20 µgCpG ODN 1826 (20 µg)Highest suppression of tumor growth compared to monotherapies.[9][9]
BALB/c4T1 Breast CancerSingle dose (not specified)Anti-PD-1Eradication of injected and non-injected tumors; near-complete responses.[7][7]
C57BL/6MC-38 Colon CarcinomaSingle dose (not specified)Anti-PD-1Enhanced tumor control compared to monotherapies; protection from rechallenge.[7][7]
C57BL/6B16.F10 MelanomaSingle dose (not specified)Anti-PD-1 + Anti-CTLA-4Induced tumor-specific CD8+ T-cell responses and tumor control.[7][7]
BALB/c4T1 Breast Cancer50 µg then 30 µgAnti-Tim-3Significantly delayed tumor growth and prolonged survival; >50% tumor-free mice.[12][12]
C57BL/6TRAMP-C2 ProstateNot specifiedCyto-IL-15Eliminated tumors in 58-67% of mice; promoted abscopal immunity in 50% of mice.[15][16][15][16]

Experimental Protocols

Protocol 1: In Vivo Dosing of this compound in a Syngeneic Flank Tumor Model

This protocol provides a general framework for establishing a subcutaneous tumor model and administering this compound intratumorally.

Materials:

  • This compound (lyophilized powder or solution)

  • Sterile, endotoxin-free PBS or Hank's Balanced Salt Solution (HBSS)

  • Syngeneic tumor cells (e.g., CT-26, 4T1, MC-38)

  • 6-8 week old mice (e.g., BALB/c, C57BL/6, matched to cell line)

  • Complete cell culture medium

  • Sterile syringes (1 mL) and needles (25-27 gauge)

  • Calipers for tumor measurement

  • Anesthetic for animal procedures

Procedure:

  • Preparation of this compound:

    • Reconstitute lyophilized this compound in sterile, endotoxin-free PBS to a desired stock concentration (e.g., 1 mg/mL).

    • Further dilute the stock solution with sterile PBS to the final working concentration for injection. For a 25 µg dose in a 50 µL injection volume, the final concentration would be 0.5 mg/mL. Prepare fresh dilutions for each experiment.

  • Tumor Cell Implantation:

    • Culture tumor cells under standard conditions. Harvest cells during the exponential growth phase.

    • Wash cells twice with sterile PBS or HBSS and resuspend in PBS/HBSS at a concentration of 1-5 x 10^6 cells/mL.[17][18]

    • Anesthetize the mouse. Shave the right flank area.

    • Inject 100 µL of the cell suspension (containing 1-5 x 10^5 cells) subcutaneously into the shaved flank.[9][17]

  • Tumor Growth Monitoring:

    • Allow tumors to establish and grow. Begin monitoring tumor size approximately 7-10 days post-implantation.

    • Measure tumor dimensions (length and width) with calipers every 2-3 days.

    • Calculate tumor volume using the formula: Volume = 0.5 x (Length x Width^2).[4]

    • Randomize mice into treatment groups when tumors reach a predetermined average volume (e.g., 60-100 mm³).[4][12]

  • Intratumoral Administration of this compound:

    • Gently restrain the mouse (anesthesia may be required for prolonged or difficult injections).

    • Draw the prepared this compound solution into a 1 mL syringe fitted with a 27-gauge needle.

    • Carefully insert the needle into the center of the tumor mass.

    • Slowly inject the desired volume (typically 25-50 µL) into the tumor.[4] Avoid injecting into necrotic areas. Withdraw the needle slowly to prevent leakage.

    • Follow the desired treatment schedule. A common schedule involves 2-3 injections spaced 3-7 days apart.[9][10]

  • Endpoint Analysis:

    • Continue to monitor tumor volume and animal body weight throughout the study.[9]

    • Euthanize mice when tumors reach the maximum size allowed by institutional guidelines (e.g., 2000 mm³) or if signs of excessive toxicity (e.g., >20% weight loss) are observed.[12]

    • At the end of the study, tumors, spleens, and tumor-draining lymph nodes can be harvested for further analysis (see Protocol 2).

Protocol 2: Analysis of Immune Response Post-Treatment

This protocol outlines the general steps for analyzing immune cell infiltration and cytokine production following this compound treatment.

Materials:

  • RPMI-1640 medium, Collagenase D, DNase I

  • 70 µm cell strainers

  • ACK lysis buffer

  • Flow cytometry antibodies (e.g., anti-CD45, -CD3, -CD8, -CD4, -CD11c, -F4/80)

  • FACS buffer (PBS + 2% FBS)

  • Protein extraction buffer (e.g., RIPA buffer with protease inhibitors)

  • ELISA kits for specific cytokines (e.g., IFN-β, TNF-α, CXCL10)

Procedure:

  • Tissue Processing and Single-Cell Suspension:

    • Euthanize mice and harvest tumors and spleens 24 hours to 7 days post-final treatment, depending on the desired endpoint.[4]

    • Tumors: Mince the tumor tissue finely and digest in RPMI containing Collagenase D (1 mg/mL) and DNase I (100 µg/mL) for 30-45 minutes at 37°C.

    • Pass the digested tissue through a 70 µm cell strainer to obtain a single-cell suspension.

    • Spleens: Mechanically dissociate the spleen by mashing it through a 70 µm cell strainer.

    • Lyse red blood cells in both tumor and spleen suspensions using ACK lysis buffer. Wash cells with PBS or RPMI.

  • Flow Cytometry for Immune Cell Infiltration:

    • Count the viable cells and resuspend at 1-2 x 10^7 cells/mL in FACS buffer.

    • Incubate cells with a viability dye and Fc block (anti-CD16/32) to prevent non-specific antibody binding.

    • Stain with a panel of fluorescently-conjugated antibodies against surface markers to identify cell populations of interest (e.g., CD45+CD3+CD8+ for cytotoxic T cells; CD45+CD11c+ for dendritic cells).

    • For intracellular cytokine staining (e.g., IFN-γ), stimulate cells with a protein transport inhibitor (e.g., Brefeldin A) for 4-6 hours prior to surface staining, then fix, permeabilize, and stain for the intracellular target.

    • Acquire data on a flow cytometer and analyze using appropriate software.

  • Cytokine Analysis by ELISA:

    • Tumor Lysates: Homogenize a portion of the harvested tumor tissue in protein extraction buffer.[4] Centrifuge to pellet debris and collect the supernatant.

    • Serum: Collect blood via cardiac puncture at the time of euthanasia and process to obtain serum.

    • Determine the total protein concentration of the tumor lysates.

    • Use commercial ELISA kits to measure the concentration of cytokines (e.g., IFN-β, IFN-α, TNF-α, CCL5, CXCL9, CXCL10) in the tumor lysates or serum, following the manufacturer’s instructions.[4][19] Normalize cytokine levels in lysates to total protein concentration.

Experimental_Workflow cluster_setup Phase 1: Model Setup cluster_treatment Phase 2: Treatment cluster_analysis Phase 3: Endpoint Analysis Cell_Culture 1. Syngeneic Tumor Cell Culture Implantation 2. Subcutaneous Implantation in Mice Cell_Culture->Implantation Monitoring 3. Tumor Growth Monitoring Implantation->Monitoring Randomization 4. Randomize Mice into Groups Monitoring->Randomization Treatment 5. Intratumoral Injection (this compound or Vehicle) Randomization->Treatment Continued_Monitoring 6. Monitor Tumor Volume & Animal Well-being Treatment->Continued_Monitoring Harvest 7. Harvest Tissues (Tumor, Spleen, Blood) Continued_Monitoring->Harvest Flow_Cytometry 8a. Immune Cell Profiling (Flow Cytometry) Harvest->Flow_Cytometry ELISA 8b. Cytokine Analysis (ELISA) Harvest->ELISA Data_Analysis 9. Data Interpretation Flow_Cytometry->Data_Analysis ELISA->Data_Analysis

References

Troubleshooting & Optimization

Navigating ADU-S100: A Guide to Consistent Experimental Outcomes

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center

This guide is designed for researchers, scientists, and drug development professionals to address common challenges and ensure consistency in experiments involving the STING agonist ADU-S100. Here, you will find troubleshooting advice and frequently asked questions in a direct question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

This compound is a synthetic cyclic dinucleotide that acts as a potent agonist for the Stimulator of Interferon Genes (STING) pathway. Upon entering the cell, this compound binds directly to the STING protein located on the endoplasmic reticulum. This binding event triggers a conformational change in STING, leading to its activation and downstream signaling cascade. Activated STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 then dimerizes, translocates to the nucleus, and induces the transcription of target genes, most notably type I interferons like IFN-β, as well as other pro-inflammatory cytokines and chemokines. This innate immune activation is crucial for priming an anti-tumor immune response.

Q2: What are the known stability and solubility properties of this compound?

This compound is susceptible to enzymatic degradation by phosphodiesterases, which can impact its effective concentration and lead to variability. It is sparingly soluble in water (1-10 mg/ml) and only slightly soluble in acetonitrile (B52724) (0.1-1 mg/ml). For optimal stability, it should be stored at -20°C. Reconstituted solutions should be freshly prepared for each experiment to avoid degradation.

Q3: Why am I observing inconsistent results between experiments?

Inconsistent results with this compound can stem from several factors:

  • High Interindividual Variability: Clinical studies have shown high interindividual variability in patient responses to this compound. This can be mirrored in preclinical models due to genetic differences in the STING pathway and variations in the tumor microenvironment.

  • Rapid In Vivo Clearance: this compound has a rapid terminal plasma half-life of approximately 24 minutes, which can lead to inconsistent exposure at the tumor site.[1][2]

  • Cell Line Integrity: The expression and functional status of the STING pathway components in your cell line are critical. Low or absent STING expression is a common reason for a lack of response.

  • Technical Variability: Inconsistent cell seeding, pipetting errors, and variations in incubation times can all contribute to result variability.

  • Agonist Degradation: As a cyclic dinucleotide, this compound can be degraded by enzymes. Proper storage and handling are crucial.

Troubleshooting Guides

Guide 1: Low or No IFN-β (or other cytokine) Production

Problem: You are not observing the expected induction of IFN-β or other downstream cytokines after treating your cells with this compound.

Potential Cause Troubleshooting Step Expected Outcome/Next Steps
Cell line lacks a functional STING pathway 1. Check STING Expression: Perform a Western blot or qPCR to confirm STING expression in your cell line. 2. Use a Positive Control Cell Line: Test this compound on a cell line known to have a functional STING pathway, such as THP-1 monocytes.If STING expression is low or absent, consider using a different cell line or a method to induce STING expression. If the positive control works, the issue is likely with your experimental cell line.
Inactive this compound 1. Verify Storage and Handling: Ensure this compound has been stored at -20°C and protected from multiple freeze-thaw cycles. 2. Prepare Fresh Dilutions: Always prepare fresh dilutions of this compound for each experiment.If you suspect the compound has degraded, obtain a new vial and repeat the experiment.
Suboptimal Agonist Concentration or Incubation Time 1. Perform a Dose-Response Curve: Test a range of this compound concentrations to determine the optimal dose for your cell line. 2. Conduct a Time-Course Experiment: Measure cytokine production at multiple time points (e.g., 4, 8, 16, 24 hours) to identify the peak response time.This will help you identify the optimal experimental conditions for your specific model.
Mycoplasma Contamination Test for Mycoplasma: Use a mycoplasma detection kit to check your cell cultures.If positive, discard the contaminated cells and start with a fresh, confirmed-negative stock.
Guide 2: High Variability Between Replicates

Problem: You are observing significant differences in cytokine production between replicate wells treated with the same concentration of this compound.

Potential Cause Troubleshooting Step Expected Outcome/Next Steps
Inconsistent Cell Seeding Ensure Uniform Cell Plating: Use a calibrated multichannel pipette and ensure the cell suspension is homogenous before and during plating. Visually inspect plates after seeding.Consistent cell numbers across all wells, leading to more reproducible results.
Pipetting Inaccuracy Calibrate Pipettes: Regularly check the calibration of your pipettes. Use Reverse Pipetting: For viscous solutions or small volumes, use the reverse pipetting technique.Improved accuracy in delivering this compound and other reagents to your wells.
Edge Effects in Multi-well Plates Avoid Using Outer Wells: Do not use the outermost wells of your plate for experimental conditions, as they are more prone to evaporation. Fill them with sterile PBS or media instead.Reduced variability caused by evaporation and temperature gradients across the plate.

Experimental Protocols

In Vitro IFN-β Induction in THP-1 Cells

This protocol outlines a general procedure for stimulating the human monocytic cell line THP-1 with this compound to measure IFN-β production.

Materials:

  • THP-1 cells

  • RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • This compound

  • Phorbol 12-myristate 13-acetate (PMA) for differentiation (optional)

  • 96-well cell culture plates

  • IFN-β ELISA kit

Protocol:

  • Cell Culture and Plating:

    • Culture THP-1 cells in RPMI-1640 complete medium.

    • Seed cells in a 96-well plate at a density of 5 x 10^4 to 1 x 10^5 cells per well in 100 µL of medium.

    • (Optional for differentiation into macrophage-like cells): Add PMA to a final concentration of 50-100 ng/mL and incubate for 24-48 hours. After differentiation, replace the medium with fresh, PMA-free medium and rest the cells for 24 hours before stimulation.

  • This compound Preparation and Stimulation:

    • Reconstitute this compound in sterile water or PBS to create a stock solution.

    • Prepare serial dilutions of this compound in complete medium. A typical concentration range to test is 0.1 to 10 µg/mL.

    • Add the this compound dilutions to the appropriate wells. Include a vehicle control (medium with the same amount of solvent used to dissolve this compound).

  • Incubation:

    • Incubate the plate at 37°C in a 5% CO2 incubator for 16-24 hours. The optimal incubation time may need to be determined empirically.

  • Supernatant Collection and Analysis:

    • After incubation, centrifuge the plate at 300 x g for 5 minutes.

    • Carefully collect the supernatant from each well.

    • Measure the concentration of IFN-β in the supernatant using an ELISA kit according to the manufacturer's instructions.

Data Presentation

Table 1: Summary of In Vitro this compound Activity

Cell LineAssayEndpointTypical Effective ConcentrationReference
THP-1ELISAIFN-β production1-10 µg/mL[3]
THP-1 Dual™Reporter AssayIRF3/NF-κB activationEC50: ~3-5 µg/mL[3]
Murine Bone Marrow MacrophagesWestern BlotpTBK1/pIRF3Not specified[4]

Table 2: Clinical Trial Observations for Intratumoral this compound (MIW815)

ParameterObservationReference
Maximum Tolerated Dose Not reached in a phase I study with doses up to 6,400 µg.[1]
Common Adverse Events Pyrexia (17%), chills (15%), injection-site pain (15%).[1][2]
Pharmacokinetics Rapid absorption from injection site, rapid terminal plasma half-life (~24 minutes), high interindividual variability.[1][2]
Clinical Activity (single agent) Limited, with one partial response and two unconfirmed partial responses in a study of 47 patients.[1][5]

Visualizations

STING_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ADUS100 This compound STING STING (on ER) ADUS100->STING Binds and Activates TBK1 TBK1 STING->TBK1 Recruits and Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates pIRF3 p-IRF3 (Dimer) IRF3->pIRF3 Dimerizes ISRE ISRE (DNA) pIRF3->ISRE Translocates and Binds IFNB IFN-β Gene Transcription ISRE->IFNB Induces Troubleshooting_Workflow start Inconsistent Results with this compound check_agonist Verify this compound Integrity (Storage, Fresh Prep) start->check_agonist check_cells Assess Cell Line (STING Expression, Mycoplasma) start->check_cells check_protocol Review Experimental Protocol (Dose, Time, Technique) start->check_protocol positive_control Run Positive Control (e.g., THP-1 cells) check_agonist->positive_control check_cells->positive_control optimize_conditions Optimize Dose and Time check_protocol->optimize_conditions refine_technique Refine Pipetting and Seeding check_protocol->refine_technique end Consistent Results positive_control->end optimize_conditions->end refine_technique->end

References

Optimizing ADU-S100 Dosage to Minimize Toxicity: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the dosage of ADU-S100 (also known as MIW815) to minimize toxicity in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a synthetic cyclic dinucleotide that acts as a potent agonist of the Stimulator of Interferon Genes (STING) pathway.[1] The STING pathway is a crucial component of the innate immune system that detects cytosolic DNA, a sign of infection or cellular damage. Upon activation by this compound, STING triggers a signaling cascade that leads to the production of type I interferons (IFNs) and other pro-inflammatory cytokines.[1] This, in turn, activates a robust anti-tumor immune response.

Q2: What are the common toxicities observed with this compound in clinical trials?

A2: In phase I and Ib clinical trials, this compound has been generally well-tolerated. The most frequently reported treatment-related adverse events are pyrexia (fever), chills, and injection-site pain.[2][3] Importantly, a maximum tolerated dose (MTD) was not reached in these trials, suggesting a manageable safety profile within the tested dose ranges (50 to 6,400 μg administered intratumorally).[2]

Q3: What is the pharmacokinetic profile of this compound?

A3: Clinical studies have shown that after intratumoral injection, this compound is rapidly absorbed from the injection site and has a short terminal plasma half-life of approximately 24 minutes.[2]

Q4: Is this compound cytotoxic to cancer cells directly?

A4: Studies have shown that this compound does not exhibit direct toxicity to cancer cells in vitro, even at high concentrations.[4] The anti-tumor effect of this compound is primarily mediated through the activation of an anti-tumor immune response.[4] However, at higher concentrations in preclinical models, TNFα-dependent direct tumor cell killing has been observed.[3]

Q5: What are some common challenges when working with this compound in cell culture?

A5: Common issues include the stability and delivery of the molecule into the cell cytoplasm where STING resides. As a cyclic dinucleotide, this compound is susceptible to degradation by phosphodiesterases.[1] Ensuring proper storage and handling is crucial. For in vitro experiments, effective delivery into the cytosol may require the use of transfection reagents or delivery systems.

Troubleshooting Guides

Issue 1: High variability or lack of response in in vitro experiments.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
This compound Degradation Store this compound aliquots at -20°C or below and avoid repeated freeze-thaw cycles. Prepare fresh dilutions for each experiment.
Inefficient Cytosolic Delivery Use a transfection reagent suitable for nucleic acids to facilitate the entry of this compound into the cytoplasm. Optimize the reagent-to-ADU-S100 ratio according to the manufacturer's protocol.
Low STING Expression in Cell Line Verify the expression of STING in your cell line of interest using Western blot or qPCR. Some cancer cell lines may have low or absent STING expression, rendering them unresponsive.
Cell Health and Viability Ensure cells are healthy and in the logarithmic growth phase. High cell density or poor viability can impair cellular responses.
Issue 2: Unexpected cytotoxicity in cell cultures.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Vehicle Toxicity If using a solvent to dissolve this compound, ensure the final concentration of the solvent in the cell culture medium is not toxic to the cells. Run a vehicle-only control.
Contamination Check for microbial contamination (e.g., mycoplasma) in your cell cultures, as this can induce cell death and confound results.
Off-target effects of high concentrations Although direct toxicity is low, extremely high concentrations might induce stress pathways. Perform a dose-response curve to identify the optimal concentration for STING activation without inducing non-specific effects.

Data Presentation

Table 1: In Vitro Activity of this compound in Human THP-1 Dual™ Reporter Cells

AssayEC50 (µg/mL)
IRF-Luciferase ~3.0
NF-κB-SEAP ~4.9

Data represents the half-maximal effective concentration (EC50) for the induction of Interferon Regulatory Factor (IRF) and NF-κB signaling pathways in THP-1 Dual™ reporter cells. Data adapted from preclinical studies.

Table 2: Clinical Dosing of this compound (MIW815)

Study Phase Dose Range (Intratumoral) Dosing Schedule
Phase I50 - 6,400 µgWeekly for 3 weeks, followed by 1 week off
Phase Ib (with Spartalizumab)50 - 3,200 µgWeekly for 3 weeks, followed by 1 week off, or once every 4 weeks

This table summarizes the dosage regimens used in clinical trials.[2][3] A maximum tolerated dose was not reached.

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol provides a general framework for assessing the direct cytotoxic effects of this compound on cancer cell lines.

Materials:

  • This compound

  • Target cancer cell line

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • Solubilization solution (e.g., DMSO or a specialized reagent)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight to allow for cell attachment.

  • This compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle-only control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, or until purple formazan (B1609692) crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: Quantification of IFN-β Production by ELISA

This protocol outlines the measurement of Interferon-beta (IFN-β) secreted by cells following stimulation with this compound.

Materials:

  • This compound

  • Target cells (e.g., peripheral blood mononuclear cells or a responsive cell line)

  • Complete cell culture medium

  • 24-well plates

  • Human IFN-β ELISA kit

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 24-well plate at an appropriate density (e.g., 5 x 10^5 cells/mL).

  • This compound Stimulation: Treat the cells with a range of this compound concentrations (e.g., 0.1, 1, 10 µg/mL). Include an untreated control.

  • Incubation: Incubate the plate for 24 hours at 37°C.

  • Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.

  • ELISA: Perform the IFN-β ELISA on the collected supernatants according to the manufacturer's instructions. This typically involves:

    • Coating the plate with a capture antibody.

    • Adding standards and samples.

    • Adding a detection antibody.

    • Adding a substrate for color development.

    • Stopping the reaction and reading the absorbance.

  • Data Analysis: Calculate the concentration of IFN-β in each sample by comparing the absorbance values to the standard curve.

Mandatory Visualizations

STING_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ADU_S100 This compound STING STING (on ER membrane) ADU_S100->STING activates TBK1 TBK1 STING->TBK1 recruits IRF3 IRF3 TBK1->IRF3 phosphorylates p_IRF3 p-IRF3 (dimerizes) IRF3->p_IRF3 IFN_genes Interferon Genes p_IRF3->IFN_genes translocates and activates transcription Type_I_IFN Type I Interferons (e.g., IFN-β) IFN_genes->Type_I_IFN leads to production Immune_Response Anti-Tumor Immune Response Type_I_IFN->Immune_Response drives

Caption: Simplified signaling pathway of this compound-mediated STING activation.

Experimental_Workflow_Cytotoxicity cluster_workflow In Vitro Cytotoxicity Assay Workflow A Seed Cells (96-well plate) B Treat with this compound (serial dilutions) A->B C Incubate (48-72 hours) B->C D Add MTT Reagent C->D E Incubate (2-4 hours) D->E F Solubilize Formazan E->F G Measure Absorbance (570 nm) F->G H Calculate Cell Viability G->H

Caption: Experimental workflow for assessing this compound cytotoxicity using an MTT assay.

Troubleshooting_Logic Start No or Low Response to this compound Check_STING Is STING expressed in the cell line? Start->Check_STING Check_Delivery Is cytosolic delivery efficient? Check_STING->Check_Delivery Yes Western_qPCR Check STING via Western Blot / qPCR Check_STING->Western_qPCR No Check_Compound Is this compound solution fresh and properly stored? Check_Delivery->Check_Compound Yes Use_Transfection Use transfection reagent Check_Delivery->Use_Transfection No Positive_Control Run positive control (e.g., THP-1 cells) Check_Compound->Positive_Control Yes New_Aliquot Use new aliquot of this compound Check_Compound->New_Aliquot No Success Response Observed Positive_Control->Success Response in control Failure Consider alternative cell model Positive_Control->Failure No response in control (Re-evaluate entire protocol) Western_qPCR->Failure Use_Transfection->Success New_Aliquot->Success

References

Technical Support Center: Overcoming Resistance to ADU-S100 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with the STING agonist ADU-S100 (MIW815). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments related to this compound and potential resistance mechanisms.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound (also known as MIW815) is a synthetic cyclic dinucleotide (CDN) that acts as a potent agonist for the Stimulator of Interferon Genes (STING) pathway.[1][2][3] STING is a critical component of the innate immune system that detects the presence of cytosolic DNA, a danger signal often associated with viral infections or cellular damage.[4][5] Upon intratumoral administration, this compound mimics the natural STING ligand, cyclic GMP-AMP (cGAMP), and binds directly to the STING protein located on the endoplasmic reticulum.[6][7] This binding event triggers a conformational change in STING, leading to its activation and downstream signaling cascade.[8][9] Activated STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates interferon regulatory factor 3 (IRF3).[1][5] Phosphorylated IRF3 then translocates to the nucleus to drive the expression of type I interferons (IFN-α/β) and other pro-inflammatory cytokines and chemokines.[1][5] This robust inflammatory response within the tumor microenvironment leads to the recruitment and activation of immune cells, such as dendritic cells (DCs) and cytotoxic CD8+ T cells, ultimately promoting a potent, antigen-specific anti-tumor immune response.[3][10][11]

Q2: What are the primary mechanisms of resistance to this compound treatment?

Resistance to STING agonists like this compound can be both intrinsic to the tumor cells and adaptively acquired in response to treatment. Key mechanisms include:

  • Upregulation of Immune Checkpoints: A major adaptive resistance mechanism is the upregulation of immune checkpoint proteins, such as Programmed Death-Ligand 1 (PD-L1).[4][12] Activation of the STING pathway can inadvertently lead to increased PD-L1 expression on tumor cells and immune cells within the tumor microenvironment, which then suppresses the activity of anti-tumor T cells.

  • Induction of Immunosuppressive Pathways: STING activation can also induce other immunosuppressive pathways. For example, increased expression and activity of indoleamine 2,3-dioxygenase (IDO) and cyclooxygenase-2 (COX2) have been observed following treatment with STING agonists.[12][13] These molecules contribute to an immunosuppressive tumor microenvironment, thereby attenuating the anti-tumor effects of this compound.[12]

  • Loss or Downregulation of STING Pathway Components: Pre-existing or acquired defects in the STING signaling pathway within cancer cells can render them resistant to this compound. This can include the loss of STING expression itself, or mutations in key downstream signaling molecules like TBK1 or IRF3.[8]

  • Immunosuppressive Tumor Microenvironment: The presence of a highly immunosuppressive tumor microenvironment, characterized by an abundance of regulatory T cells (Tregs), myeloid-derived suppressor cells (MDSCs), and M2-polarized macrophages, can dampen the inflammatory response initiated by STING activation.[14][15]

  • Upregulation of Tim-3 on Dendritic Cells: Recent studies have shown that this compound treatment can lead to the upregulation of T-cell immunoglobulin and mucin-domain containing-3 (Tim-3) on conventional dendritic cells type 2 (cDC2s).[16] These Tim-3+ cDC2s are immunosuppressive and restrain the activity of CD4+ T cells, thereby limiting the overall anti-tumor response.[16]

Q3: My cells are not responding to this compound treatment in vitro. What are the potential reasons?

If you observe a lack of response to this compound in your cell culture experiments, consider the following troubleshooting steps:

  • Cell Line Competency: Ensure that your cell line expresses all the necessary components of the STING pathway (cGAS, STING, TBK1, IRF3).[17] Some tumor cell lines may have deficiencies in this pathway. It is recommended to use a positive control cell line known to be responsive to STING agonists, such as THP-1 cells.[14]

  • Agonist Integrity and Delivery: Verify the integrity and activity of your this compound stock. Improper storage or multiple freeze-thaw cycles can degrade the compound.[17] Also, consider the efficiency of this compound delivery into the cells, as it needs to reach the cytosol to activate STING.[6]

  • Mycoplasma Contamination: Mycoplasma contamination is a common issue in cell culture and can significantly alter the cellular response to immune stimuli.[17] Regularly test your cell lines for mycoplasma.

  • Experimental Conditions: Optimize experimental parameters such as cell density, agonist concentration, and incubation time. A time-course experiment is recommended to determine the peak of the response.[17]

Troubleshooting Guide

This guide provides solutions to common problems encountered during this compound experiments.

Problem Possible Cause Suggested Solution
No or low induction of Type I IFN (IFN-β) upon this compound stimulation. 1. Inactive this compound. 2. Cell line lacks a functional STING pathway. 3. Suboptimal experimental conditions.1. Test the activity of this compound on a responsive control cell line (e.g., THP-1).[14] 2. Verify the expression of key STING pathway components (STING, TBK1, IRF3) by Western blot or qPCR.[14][18] 3. Perform a dose-response and time-course experiment to determine the optimal concentration and incubation time for your specific cell line.[17]
High variability in cytokine production between replicates. 1. Inconsistent cell seeding. 2. Inaccurate pipetting of this compound. 3. Degradation of this compound during the experiment.1. Ensure a homogenous single-cell suspension and consistent cell numbers per well. 2. Use calibrated pipettes and ensure proper mixing. 3. Prepare fresh dilutions of this compound for each experiment and minimize the time the diluted agonist is kept at room temperature.[17]
In vivo tumor growth is not inhibited by this compound monotherapy. 1. Adaptive resistance through upregulation of immune checkpoints (e.g., PD-L1).[4][12] 2. Induction of other immunosuppressive pathways (e.g., IDO, COX2).[12][13] 3. Presence of an immunosuppressive tumor microenvironment.[15] 4. Upregulation of Tim-3 on cDC2s.[16]1. Combine this compound with a PD-1/PD-L1 checkpoint inhibitor.[10][11] 2. Consider combination therapy with inhibitors of IDO or COX2.[12][13] 3. Analyze the tumor microenvironment to identify and target specific immunosuppressive cell populations. 4. Combine this compound with a Tim-3 blocking antibody.[16]
Limited or no abscopal effect (regression of non-injected tumors) observed. 1. Insufficient systemic immune activation. 2. Strong systemic immunosuppression.1. Increase the dose of this compound or the frequency of administration (within tolerated limits). 2. Combine intratumoral this compound with systemic immunotherapies like checkpoint inhibitors to overcome systemic immune tolerance.[9][10]

Quantitative Data Summary

The following tables summarize quantitative data from preclinical studies investigating this compound and combination therapies.

Table 1: Effect of Combination Therapies on Tumor Growth in Murine Models

Tumor Model Treatment Group Outcome Measure Result Reference
Lewis Lung Carcinoma (LLC)CDA (STING agonist)Survival77% of mice succumbed to tumor growth[12][13]
LLCCDA + PD-1 blockadeSurvivalIncreased survival compared to CDA alone[13]
LLCCDA + Celecoxib (COX2 inhibitor)Survival & Tumor Re-challengeUniform survival without relapse and resistance to re-challenge[12][13]
B16 MelanomaThis compound + anti-PD-L1Tumor GrowthImproved tumor growth control vs. This compound alone[19]
BPR20 MelanomaThis compound + ARG2i/COX2i/NOS2iTumor GrowthBest treatment for this model[19]

Table 2: Clinical Trial Data for MIW815 (this compound)

Trial Phase Treatment Number of Patients Overall Response Rate (ORR) Common Adverse Events Reference
Phase IMIW815 Monotherapy47One partial responsePyrexia (17%), chills (15%), injection site pain (15%)[20][21]
Phase IbMIW815 + Spartalizumab (anti-PD-1)10610.4%Pyrexia (22%), injection site pain (20%), diarrhea (11%)[9][10]

Experimental Protocols

Protocol 1: In Vitro Assessment of STING Pathway Activation

This protocol outlines the steps to assess the activation of the STING pathway in cultured cells following treatment with this compound.[22][23][24]

Materials:

  • Cell line of interest (e.g., tumor cell line, immune cells)

  • Complete cell culture medium

  • This compound

  • Reagents for downstream analysis (e.g., ELISA kit for IFN-β, antibodies for Western blot, reagents for qPCR)

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate at a density that will result in 70-80% confluency at the time of treatment.

  • This compound Treatment: The following day, treat the cells with varying concentrations of this compound. Include a vehicle-only control.

  • Incubation: Incubate the cells for a predetermined amount of time (e.g., 6, 12, or 24 hours). A time-course experiment is recommended to determine the optimal time point.

  • Sample Collection:

    • Supernatant: Collect the cell culture supernatant to measure secreted cytokines (e.g., IFN-β) by ELISA.

    • Cell Lysate: Lyse the cells to extract protein for Western blot analysis or RNA for qPCR analysis.

  • Downstream Analysis:

    • ELISA: Quantify the concentration of IFN-β in the supernatant according to the manufacturer's instructions.

    • Western Blot: Analyze the phosphorylation of key signaling proteins such as TBK1 and IRF3. Also, assess the total protein levels of STING, TBK1, and IRF3.[18]

    • qPCR: Measure the mRNA expression levels of target genes such as IFNB1, CXCL10, and CCL5.[18]

Protocol 2: In Vivo Evaluation of this compound Efficacy and Resistance Mechanisms

This protocol describes a general workflow for evaluating the anti-tumor efficacy of this compound in a syngeneic mouse tumor model and investigating mechanisms of resistance.

Materials:

  • Syngeneic mouse tumor model (e.g., MC38, B16-F10)

  • This compound

  • Optional: Combination therapy agents (e.g., anti-PD-1 antibody)

  • Calipers for tumor measurement

  • Reagents for tissue processing and analysis (e.g., flow cytometry antibodies, reagents for RNA extraction)

Procedure:

  • Tumor Implantation: Subcutaneously implant tumor cells into the flank of immunocompetent mice.

  • Treatment: Once tumors reach a palpable size (e.g., 50-100 mm³), randomize mice into treatment groups (e.g., Vehicle, this compound, anti-PD-1, this compound + anti-PD-1). Administer this compound intratumorally and other agents as required.

  • Tumor Growth Monitoring: Measure tumor volume with calipers every 2-3 days.

  • Endpoint Analysis: At the end of the study (or at specified time points), euthanize the mice and collect tumors, tumor-draining lymph nodes, and spleens for analysis.

  • Immunophenotyping: Prepare single-cell suspensions from tumors and lymphoid organs and perform flow cytometry to analyze the frequency and activation state of various immune cell populations (e.g., CD8+ T cells, CD4+ T cells, Tregs, DCs, MDSCs).

  • Gene Expression Analysis: Extract RNA from tumor tissue to analyze the expression of genes related to immune activation and suppression (e.g., Ifnb1, Pd-l1, Ido1, Ptgs2).

  • Immunohistochemistry/Immunofluorescence: Analyze tumor sections to visualize the infiltration and localization of immune cells.

Visualizations

STING_Signaling_Pathway cluster_cytosol Cytosol cluster_nucleus Nucleus This compound This compound STING STING This compound->STING Binds and Activates TBK1 TBK1 STING->TBK1 Recruits pTBK1 p-TBK1 TBK1->pTBK1 IRF3 IRF3 pTBK1->IRF3 Phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 pIRF3_dimer p-IRF3 (Dimer) pIRF3->pIRF3_dimer Dimerizes and Translocates Gene_Expression IFNB1, CXCL10, CCL5 Gene Expression pIRF3_dimer->Gene_Expression

Caption: The this compound-mediated STING signaling pathway.

Resistance_Mechanisms This compound This compound STING_Activation STING Pathway Activation This compound->STING_Activation Anti_Tumor_Immunity Anti-Tumor Immunity STING_Activation->Anti_Tumor_Immunity PD-L1_Upregulation PD-L1 Upregulation STING_Activation->PD-L1_Upregulation IDO_COX2_Induction IDO/COX2 Induction STING_Activation->IDO_COX2_Induction Tim-3_Upregulation Tim-3 Upregulation on cDC2s STING_Activation->Tim-3_Upregulation Resistance Resistance Resistance->Anti_Tumor_Immunity PD-L1_Upregulation->Resistance IDO_COX2_Induction->Resistance Tim-3_Upregulation->Resistance Immunosuppressive_TME Immunosuppressive TME Immunosuppressive_TME->Anti_Tumor_Immunity

Caption: Key mechanisms of resistance to this compound therapy.

Experimental_Workflow cluster_in_vivo In Vivo Experiment cluster_analysis Downstream Analysis Tumor_Implantation 1. Tumor Implantation (Syngeneic Model) Treatment_Groups 2. Randomize into Treatment Groups Tumor_Implantation->Treatment_Groups Tumor_Monitoring 3. Monitor Tumor Growth Treatment_Groups->Tumor_Monitoring Endpoint_Analysis 4. Endpoint Analysis Tumor_Monitoring->Endpoint_Analysis Flow_Cytometry Immunophenotyping (Flow Cytometry) Endpoint_Analysis->Flow_Cytometry qPCR Gene Expression (qPCR) Endpoint_Analysis->qPCR IHC Immunohistochemistry Endpoint_Analysis->IHC

Caption: A typical experimental workflow for in vivo studies.

References

ADU-S100 Off-Target Effects: A Technical Support Guide for Preclinical Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information regarding the potential off-target effects of the STING (Stimulator of Interferon Genes) agonist, ADU-S100 (also known as MIW815), in preclinical models. Understanding these effects is crucial for accurate experimental design, data interpretation, and the overall advancement of your research. This guide offers troubleshooting advice and frequently asked questions in a user-friendly format to address common challenges encountered during in-vivo and in-vitro studies.

Frequently Asked Questions (FAQs)

Q1: What are the most commonly observed off-target effects of this compound in preclinical animal models?

A1: Based on available preclinical data, the most frequently reported off-target effects following intratumoral administration of this compound in mice include localized adverse events at the injection site and transient systemic inflammatory responses. Specifically, researchers have observed ulcerative pathology at the injection site.[1][2] Systemic effects can include transient weight loss and elevated levels of certain inflammatory cytokines and hepatic transaminases. However, some studies have reported no significant changes in body weight, suggesting that these effects can be model- and dose-dependent.[3]

Q2: We are observing significant skin ulceration at the injection site in our mouse model. Is this a known effect of this compound?

A2: Yes, ulcerative pathology at the site of intratumoral injection is a documented adverse effect of this compound in preclinical mouse models.[1][2] This is considered a localized inflammatory response likely driven by the potent activation of the STING pathway in the tumor microenvironment. The severity of this effect can be influenced by the dose of this compound administered.

Q3: Our mice are experiencing weight loss after this compound administration. What is the likely cause and is it reversible?

A3: Transient weight loss has been noted in some preclinical studies. This is often attributed to the systemic inflammatory response induced by the STING agonist, which can lead to a temporary decrease in appetite and activity. In many cases, this effect is dose-dependent and reversible as the initial inflammatory response subsides. Close monitoring of animal health, including daily weight checks, is recommended. If significant or prolonged weight loss is observed, a dose reduction should be considered.

Q4: We have detected elevated liver enzymes in the serum of treated animals. Is this an expected finding?

A4: While not universally reported, an increase in hepatic transaminases has been observed in some preclinical models following this compound administration. This suggests a potential for systemic toxicity affecting the liver, likely as part of the broader systemic inflammatory response. It is advisable to include liver function tests in your safety assessment protocols.

Q5: Are there any known off-target effects on specific immune cell populations?

A5: While the primary on-target effect of this compound is the activation of antigen-presenting cells to prime a T-cell response, some studies have investigated its direct effects on other immune cells. For instance, in-vitro studies with an analog of this compound have suggested a potential impact on the viability of Natural Killer (NK) cells in co-culture systems. Researchers should be mindful of potential direct effects on various immune cell subsets when analyzing immunological data.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Severe ulceration at the injection site High local concentration and intense inflammatory response.- Consider a dose de-escalation study to find the optimal therapeutic window with acceptable local toxicity.- Ensure precise intratumoral injection to minimize leakage into surrounding healthy tissue.
Significant and sustained weight loss in animals Systemic inflammatory response ("cytokine storm").- Reduce the administered dose of this compound.- Monitor key inflammatory cytokines in serum to correlate with clinical signs.- Provide supportive care as per institutional animal care guidelines.
Elevated liver enzymes Systemic inflammation leading to transient liver toxicity.- Perform a dose-response study to assess the impact on liver function.- Collect liver tissue for histopathological analysis to investigate for any signs of tissue damage.
Inconsistent anti-tumor efficacy Complex interplay of on-target and potential off-target effects.- High doses of STING agonists can sometimes lead to T-cell apoptosis, potentially limiting efficacy. A dose-optimization study is recommended.- Characterize the immune cell infiltrate in the tumor microenvironment to understand the balance between anti-tumor and potentially detrimental inflammatory responses.

Quantitative Data Summary

The following tables summarize the available quantitative data on the off-target effects of this compound in preclinical models.

Table 1: Systemic Off-Target Effects of this compound in Mice

Preclinical ModelDosage and AdministrationObserved EffectMagnitude of Effect
4T1 tumor-bearing BALB/c mice50 µg, intratumoralWeight LossNot specified
4T1 tumor-bearing BALB/c mice50 µg, intratumoralIncreased TNF-αNot specified
4T1 tumor-bearing BALB/c mice50 µg, intratumoralIncreased Hepatic TransaminasesNot specified
CT-26 tumor-bearing BALB/c mice20 µg and 40 µg, intratumoralBody WeightNo significant change observed

Table 2: Local Off-Target Effects of this compound in Mice

Preclinical ModelDosage and AdministrationObserved Effect
TRAMP-C2 prostate tumor model in C57BL/6 miceNot specifiedUlcerative pathology at the injection site
B16-F10 melanoma model in C57BL/6 miceNot specifiedUlcerative pathology at the injection site

Experimental Protocols

Assessment of Systemic Toxicity

  • Animal Monitoring: Following this compound administration, monitor animals daily for clinical signs of toxicity, including changes in body weight, food and water consumption, activity levels, and posture.

  • Serum Biochemistry: At selected time points post-treatment, collect blood samples via appropriate methods (e.g., retro-orbital sinus or cardiac puncture at termination). Analyze serum for markers of liver function (e.g., alanine (B10760859) aminotransferase [ALT], aspartate aminotransferase [AST]) and kidney function (e.g., blood urea (B33335) nitrogen [BUN], creatinine) using a certified veterinary diagnostic laboratory or in-house analyzers.

  • Cytokine Analysis: Analyze serum or plasma samples for a panel of inflammatory cytokines (e.g., TNF-α, IL-6, IFN-γ) using multiplex bead-based assays (e.g., Luminex) or ELISA to quantify the systemic inflammatory response.

Evaluation of Local Toxicity

  • Macroscopic Evaluation: Visually inspect and photograph the injection site and surrounding tissue daily. Score the severity of any local reactions, such as erythema, edema, and ulceration, using a standardized scoring system.

  • Histopathological Analysis: At the study endpoint, collect the tumor and surrounding tissue, fix in 10% neutral buffered formalin, and embed in paraffin. Section the tissues and stain with hematoxylin (B73222) and eosin (B541160) (H&E). A board-certified veterinary pathologist should evaluate the slides for signs of inflammation, necrosis, and other pathological changes.

Visualizations

STING_Signaling_Pathway cluster_cytosol Cytosol cluster_nucleus Nucleus ADU_S100 This compound STING STING (on ER) ADU_S100->STING Binds and Activates TBK1 TBK1 STING->TBK1 Recruits NF_kB NF-κB STING->NF_kB Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates p_IRF3 p-IRF3 IRF3->p_IRF3 IFN_Genes Interferon Genes p_IRF3->IFN_Genes Transcription p_NF_kB p-NF-κB NF_kB->p_NF_kB Cytokine_Genes Pro-inflammatory Cytokine Genes p_NF_kB->Cytokine_Genes Transcription

Caption: On-target signaling pathway of this compound activation of STING.

Experimental_Workflow Start Tumor Implantation in Preclinical Model Treatment Intratumoral Administration of this compound or Vehicle Start->Treatment Monitoring Daily Monitoring: - Body Weight - Clinical Signs - Injection Site Evaluation Treatment->Monitoring Sampling Blood & Tissue Collection (Multiple Time Points) Monitoring->Sampling Analysis Analysis Sampling->Analysis Systemic Systemic Toxicity Assessment: - Serum Biochemistry (Liver Enzymes) - Serum Cytokine Levels Analysis->Systemic Local Local Toxicity Assessment: - Macroscopic Scoring - Histopathology of Injection Site Analysis->Local Efficacy Anti-Tumor Efficacy: - Tumor Volume Measurement Analysis->Efficacy End Data Interpretation & Reporting Systemic->End Local->End Efficacy->End

Caption: Experimental workflow for assessing this compound off-target effects.

References

Managing injection site reactions with intratumoral ADU-S100

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for managing injection site reactions associated with the intratumoral administration of ADU-S100 (MIW815), a potent STING (Stimulator of Interferon Genes) agonist.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound (also known as MIW815) is a synthetic cyclic dinucleotide (CDN) designed to activate the STING pathway.[1][2] Upon intratumoral injection, this compound mimics the action of natural CDNs, binding directly to the STING protein located on the endoplasmic reticulum.[3] This binding triggers a conformational change in STING, leading to the recruitment and activation of TANK-binding kinase 1 (TBK1). TBK1 then phosphorylates Interferon Regulatory Factor 3 (IRF3), which dimerizes, translocates to the nucleus, and drives the transcription of type I interferons (IFN-α/β) and other pro-inflammatory cytokines.[3] This cascade initiates a potent innate immune response within the tumor microenvironment, leading to the recruitment and activation of antigen-presenting cells (APCs) and cytotoxic CD8+ T cells, which can attack and destroy cancer cells.[3][4]

Q2: What are the common injection site reactions observed with intratumoral this compound?

A2: Based on clinical trial data, the most common treatment-related adverse events are systemic effects like pyrexia (fever) and chills.[2] However, local injection site reactions are also frequently reported, with injection site pain being a primary observation.[2] In preclinical models, more severe reactions have been noted, including inflammatory reactions and ulcerative pathology at the injection site.[5] It is understood that some degree of local inflammation is an expected consequence of the drug's mechanism of action, reflecting a successful immune activation. However, severe necrosis or ulceration requires careful management.

Q3: Are injection site reactions an indicator of therapeutic efficacy?

A3: The local inflammatory response is intrinsically linked to the mechanism of action of this compound, which is designed to turn "cold" tumors "hot" by inducing inflammation. While a direct correlation between the severity of the injection site reaction and anti-tumor efficacy has not been formally established in all models, the underlying immune activation is necessary for the therapeutic effect. In some preclinical studies, tumor necrosis and ulceration are expected outcomes of effective treatment.[6] The key is to distinguish between a manageable, on-target inflammatory response and an excessive reaction that compromises animal welfare.

Troubleshooting Guide

Q4: I am observing severe ulceration and necrosis at the injection site in my mouse model. What can I do to mitigate this?

A4: Severe ulceration is a known potential side effect in preclinical models and requires careful management.[5][6]

  • Review Injection Protocol:

    • Injection Volume: Ensure the injection volume is appropriate for the tumor size. One protocol suggests administering a volume equivalent to 50% of the total tumor volume.[7] High pressure from excessive volume can cause tissue damage.

    • Injection Rate: Inject the solution slowly to allow for even distribution and to avoid rapid pressure buildup within the tumor.

    • Needle Placement: Ensure the needle tip is centrally located within the tumor mass. Avoid injecting into subcutaneous tissue, which can lead to skin necrosis.[8] Using ultrasound guidance can improve accuracy.[9]

  • Dose and Formulation:

    • Dose De-escalation: Consider reducing the dose of this compound. A potent immune response is desired, but an overly high concentration can lead to excessive cell death and tissue damage.

    • Formulation/Dilution: Ensure this compound is correctly diluted. A common diluent is sterile PBS.[7] Check for any issues with the formulation that might increase local toxicity.

  • Animal Monitoring and Care:

    • Humane Endpoints: Ulceration of a subcutaneous tumor is often considered a humane endpoint.[6] However, if ulceration is an expected outcome of the therapy, protocols may be justified to allow for continued observation, provided the animal's welfare is not compromised.[6]

    • Palliative Care: To reduce the risk of infection and improve animal welfare, topical antibiotics can be applied to the ulcerated area. To prevent mechanical irritation, remove huts from cages and place food on the floor.[10] Monitor for signs of pain or systemic sickness (e.g., weight loss, reduced mobility), which should trigger euthanasia.[6]

Q5: The this compound solution is difficult to inject, and the needle seems to clog. What could be the cause?

A5: This issue can arise from several factors related to the formulation or the tumor itself.

  • Formulation: While this compound is a small molecule, if it is part of a more complex formulation (e.g., nanoparticles, hydrogels), ensure it is properly reconstituted and remains in suspension. Vortex or mix as per the manufacturer's instructions immediately before drawing into the syringe.

  • Tumor Density: Some tumors are very dense or have fibrotic regions, which can increase backpressure during injection. Using a slightly larger gauge needle (e.g., 25G instead of 27G) may help, but be mindful that this can also increase leakage from the injection site.

  • Needle Design: Studies have shown that multi-side-hole needles can improve drug distribution and reduce backpressure compared to standard end-hole needles, leading to better intratumoral deposition.[9]

Q6: How can I ensure the injected this compound is retained within the tumor and doesn't leak out?

A6: Poor retention can reduce efficacy and increase the potential for off-target effects.

  • Slow Injection: As mentioned, a slow injection rate is critical.

  • Pause Before Withdrawal: After delivering the full volume, wait for 10-15 seconds before slowly withdrawing the needle. This allows the internal pressure to equalize and reduces the likelihood of the solution tracking back out through the needle path.

  • Small Injection Volume: If possible, use a smaller, more concentrated volume.

  • Advanced Formulations: For experimental purposes, formulating this compound in a hydrogel or with other retention-enhancing agents can significantly improve its residence time within the tumor.[1][9]

Data on Injection Site Reactions

The following table summarizes treatment-related adverse events from a Phase I clinical trial of MIW815 (this compound) in human patients with advanced/metastatic solid tumors or lymphomas.

Adverse EventFrequency (All Grades)Reference
Pyrexia (Fever)17%[2]
Chills15%[2]
Injection-site Pain 15% [2]

Data from a study of 47 patients receiving weekly intratumoral injections of MIW815 (50 to 6,400 µg).[2]

Signaling Pathways and Workflows

STING_Pathway ADUS100 This compound (CDN Mimetic) STING STING (on ER) ADUS100->STING Binds & Activates TBK1 TBK1 STING->TBK1 Recruits & Activates IRF3 IRF3 TBK1->IRF3 IRF3_p Phosphorylated IRF3 Dimer Genes Type I IFN Genes (IFN-β) IRF3_p->Genes IFN Type I Interferons (Secreted) Genes->IFN IRF3->IRF3_p Dimerizes & Translocates

Caption: this compound activates the STING signaling pathway.

Workflow_ISR cluster_protocol Experimental Protocol cluster_decision Decision & Action start Intratumoral Injection of this compound monitor Daily Monitoring (24-72h Post-Injection) start->monitor assess Assess & Score ISR (Erythema, Edema, Necrosis) monitor->assess grade Grade ISR Severity (e.g., Grade 0-4) assess->grade grade01 Action: Continue Monitoring (Mild/Expected Reaction) grade->grade01 Grade 0-1 grade2 Action: Consider Palliative Care (e.g., Topical Analgesia) Review Injection Technique grade->grade2 Grade 2 grade34 Action: Euthanize per Protocol (Severe/Ulcerative Reaction) Document Findings & Review Dose grade->grade34 Grade 3-4

Caption: Workflow for assessing injection site reactions (ISR).

Troubleshooting_Necrosis problem Problem: Severe Injection Site Necrosis/Ulceration Observed q_volume Was injection volume >50% of tumor volume? problem->q_volume q_dose Is this the highest dose group? q_volume->q_dose No sol_volume Solution: Reduce injection volume. Inject slower. q_volume->sol_volume Yes q_location Was injection confirmed to be intratumoral? q_dose->q_location No sol_dose Solution: Consider dose de-escalation in next cohort. q_dose->sol_dose Yes sol_location Solution: Use imaging guidance (ultrasound). Refine injection technique. q_location->sol_location No sol_palliative Immediate Action: Provide palliative care or euthanize per humane endpoints. q_location->sol_palliative Yes

Caption: Troubleshooting flowchart for severe necrosis.

Experimental Protocols

Protocol 1: Intratumoral Injection of this compound in a Murine Model

This protocol is synthesized from methodologies described in preclinical studies.[7]

  • Preparation of this compound:

    • This compound is typically supplied at a high concentration (e.g., 10 mg/mL).[7]

    • Thaw the stock solution on ice.

    • Dilute the this compound stock to the desired final concentration (e.g., 50 µg/mL) using sterile, cold phosphate-buffered saline (PBS).[7] Keep the diluted solution on ice until use.

  • Animal and Tumor Preparation:

    • Anesthetize the tumor-bearing mouse using an approved institutional protocol (e.g., inhaled isoflurane).

    • Measure the tumor dimensions using digital calipers. Calculate the tumor volume using the formula: (Length x Width²) / 2.

    • Gently clean the skin overlying the tumor with an alcohol swab.

  • Intratumoral Injection Procedure:

    • Calculate the required injection volume. A common approach is to inject a total volume equal to 50% of the calculated tumor volume.[7]

    • Using a sterile insulin (B600854) syringe (e.g., 27-30 gauge), carefully draw up the calculated volume of the diluted this compound solution.

    • Insert the needle into the center of the tumor mass. Be careful to stay within the tumor boundaries and avoid passing through the far side.

    • Inject the solution slowly and steadily to ensure even distribution and minimize leakage.

    • After the injection is complete, hold the needle in place for 10-15 seconds before slowly withdrawing it.

    • Monitor the animal until it has fully recovered from anesthesia.

Protocol 2: Assessment and Scoring of Injection Site Reactions

This protocol is adapted from FDA guidance and common toxicology practices.[11][12]

  • Monitoring Schedule:

    • Observe animals daily for the first 72 hours post-injection, as this is the typical window for acute reactions.

    • Continue observations at least 3 times per week for the duration of the study.

  • Visual Assessment:

    • At each time point, visually inspect the injection site for the following signs:

      • Erythema: Redness of the skin.

      • Edema: Swelling or formation of a welt.

      • Necrosis/Ulceration: Blackening of the tissue (eschar) or open sores.

  • Quantitative Scoring:

    • Use digital calipers to measure the diameter (in mm) of any erythema or edema.

    • Assign a numerical score based on the severity of the observed reactions. The following is an example of a 4-point scoring system:

GradeErythema (Redness)Edema (Swelling)Necrosis/Ulceration
0 No changeNo changeNo change
1 Faint, barely perceptible rednessBarely perceptible swelling (<5 mm)-
2 Moderate rednessModerate swelling (5-10 mm)Superficial eschar, no skin break
3 Severe rednessSevere swelling (>10 mm)Deep necrosis, skin break/ulceration
4 --Ulceration with purulent discharge
  • Documentation and Action:

    • Record all scores and measurements in a study log.

    • Photograph the injection sites at each assessment point to provide a visual record.

    • For animals with scores of Grade 2 or higher, consult the troubleshooting guide and institutional veterinary staff.

    • Scores of Grade 3 or 4, especially when accompanied by signs of systemic distress, should trigger the implementation of humane endpoints as defined in the animal use protocol.[6]

References

Improving the serum stability of ADU-S100 for in vivo studies.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the STING agonist ADU-S100 in in vivo studies, with a focus on improving its serum stability.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern for in vivo studies?

This compound (also known as MIW815 or ML RR-S2 CDA) is a synthetic cyclic dinucleotide (CDN) that potently activates the Stimulator of Interferon Genes (STING) pathway.[1][2][3] This activation triggers an innate immune response, making it a promising agent for cancer immunotherapy.[1][4][5] However, like other natural CDNs, this compound possesses poor drug-like properties. It is susceptible to rapid enzymatic degradation in the bloodstream and tissues, primarily by ecto-nucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1), which limits its bioavailability and systemic efficacy when administered in its "free" form.[1][4][6]

Q2: What is the typical serum half-life of free this compound?

In vitro studies have shown that free this compound undergoes a rapid monoexponential decline in serum. For instance, one study reported a half-life of approximately 2.8 hours in fetal bovine serum.[1] Another study in a phase I clinical trial observed a rapid terminal plasma half-life of about 24 minutes in patients.[2][7][8] This rapid clearance underscores the need for formulation strategies to protect this compound from degradation in vivo.

Q3: How can the serum stability of this compound be improved?

The most common and effective strategy to enhance the serum stability of this compound is through encapsulation within delivery systems, such as liposomes or other nanoparticles.[1][6][9][10] These carriers protect this compound from enzymatic degradation, prolong its circulation time, and can improve its delivery to target cells.[6][10]

Q4: What are the advantages of using liposomal formulations for this compound?

Liposomal delivery of this compound has been shown to:

  • Markedly improve serum stability : Encapsulation protects this compound from phosphodiesterases in the blood.[1]

  • Potentiate STING activation : Liposomal formulations can lead to enhanced activation of the STING pathway in antigen-presenting cells compared to free this compound.[1][11]

  • Enhance anti-tumor immunity : By improving stability and delivery, liposomal this compound can lead to more robust anti-tumor immune responses.[1][12]

Troubleshooting Guide

Issue 1: Inconsistent or lower-than-expected therapeutic efficacy in vivo.

  • Possible Cause: Rapid degradation of this compound in the serum.

  • Troubleshooting Steps:

    • Verify Formulation: If using a "free" solution of this compound, consider its short half-life. For systemic administration, a protective delivery system is highly recommended.

    • Assess Formulation Stability: If using a liposomal or nanoparticle formulation, ensure its stability and encapsulation efficiency. Refer to the quantitative data below for expected stability improvements.

    • Optimize Dosing and Administration Route: Intratumoral injection can achieve high local concentrations, potentially bypassing rapid systemic degradation.[2][3] For systemic efficacy, a stable formulation is crucial.

Issue 2: High variability in experimental results between subjects.

  • Possible Cause: Inconsistent formulation quality or administration.

  • Troubleshooting Steps:

    • Standardize Formulation Protocol: Ensure a consistent and reproducible method for preparing your this compound formulation (e.g., liposome (B1194612) extrusion size, drug-to-lipid ratio).

    • Characterize Nanoparticles: If using a nanoparticle-based delivery system, characterize each batch for size, zeta potential, and encapsulation efficiency to ensure consistency.

    • Precise Administration: Ensure accurate and consistent administration of the formulation to each animal.

Quantitative Data Summary

The following tables summarize the serum stability of free versus liposomal this compound.

Table 1: Serum Stability of Free this compound

Time (hours)Remaining this compound (%)
0100
2.850
8~20

Data synthesized from studies indicating a half-life of approximately 2.8 hours for free this compound in serum.[1]

Table 2: Improved Serum Stability with PEGylated Liposomal this compound

Time (hours)Remaining this compound (%)
0100
8~50
24~40
48~35
72~30

This formulation exhibited biexponential degradation, with a rapid initial decline followed by a much slower degradation phase, indicating significant protection of the encapsulated drug.[1]

Experimental Protocols

Protocol 1: Preparation of Liposomal this compound (Example)

This protocol is a generalized example based on published methods.[1] Researchers should optimize ratios and lipids for their specific needs.

  • Lipid Film Hydration:

    • Dissolve lipids (e.g., DOTAP, cholesterol, and DSPE-PEG2000) in chloroform (B151607) in a round-bottom flask.

    • Remove the chloroform using a rotary evaporator to form a thin lipid film.

    • Hydrate the lipid film with an aqueous solution of this compound.

  • Sonication and Extrusion:

    • Sonicate the hydrated lipid suspension to form multilamellar vesicles.

    • Extrude the suspension through polycarbonate membranes of a defined pore size (e.g., 100 nm) to produce unilamellar vesicles of a uniform size.

  • Purification:

    • Remove unencapsulated this compound using a method such as dialysis or size exclusion chromatography.

Protocol 2: In Vitro Serum Stability Assay

  • Incubation:

    • Incubate the this compound formulation (e.g., free this compound or liposomal this compound) in fetal bovine serum (or other relevant serum) at 37°C.

  • Sampling:

    • Collect aliquots at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Sample Preparation:

    • To precipitate serum proteins and release the drug from liposomes, add a protein-precipitating agent like acetonitrile.

    • Centrifuge the samples to pellet the precipitated proteins.

  • Quantification:

    • Analyze the supernatant to quantify the concentration of intact this compound using High-Performance Liquid Chromatography (HPLC).[1][11]

Visualizations

STING Signaling Pathway

STING_Pathway cluster_cytosol Cytosol cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS activates cGAMP 2'3'-cGAMP (or this compound) cGAS->cGAMP synthesizes STING_ER STING (ER) cGAMP->STING_ER binds & activates STING_Golgi STING (Golgi) STING_ER->STING_Golgi translocates TBK1 TBK1 STING_Golgi->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 (Dimer) IRF3->pIRF3 dimerizes Type1_IFN Type I Interferons (IFN-α, IFN-β) pIRF3->Type1_IFN induces transcription cluster_nucleus cluster_nucleus pIRF3->cluster_nucleus

Caption: The cGAS-STING signaling pathway activated by this compound.

Experimental Workflow for Improving Serum Stability

Workflow cluster_formulation Formulation Development cluster_testing Stability & Efficacy Testing cluster_analysis Data Analysis ADU_S100 Free this compound Liposome_Prep Liposome Preparation (Hydration, Extrusion) ADU_S100->Liposome_Prep Stability_Assay In Vitro Serum Stability Assay (HPLC) ADU_S100->Stability_Assay Free this compound (Control) Lipids Lipids (e.g., DOTAP, Cholesterol) Lipids->Liposome_Prep Liposome_Prep->Stability_Assay Liposomal this compound InVivo_Study In Vivo Efficacy Study (Tumor Models) Liposome_Prep->InVivo_Study Compare_Stability Compare Half-life (Free vs. Liposomal) Stability_Assay->Compare_Stability Assess_Efficacy Assess Anti-Tumor Response InVivo_Study->Assess_Efficacy

Caption: Workflow for developing and testing stabilized this compound formulations.

Logical Relationship: Problem to Solution

Logic_Flow Problem Problem: Poor In Vivo Serum Stability of this compound Cause Cause: Enzymatic Degradation (e.g., by ENPP1) Problem->Cause Solution Solution: Encapsulation in Nanocarriers Cause->Solution Outcome Outcome: - Improved Stability - Enhanced Efficacy - Potentiated STING Activation Solution->Outcome

Caption: Addressing the serum stability issue of this compound.

References

Why did ADU-S100 clinical trials show limited efficacy?

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the STING (Stimulator of Interferon Genes) agonist ADU-S100 (MIW815).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound, also known as MIW815, is a synthetic cyclic dinucleotide (CDN) that acts as a STING (Stimulator of Interferon Genes) agonist.[1] It is designed to mimic the action of natural CDNs produced by cGAS (cyclic GMP-AMP synthase) upon sensing cytosolic DNA.[2] By binding to and activating the STING protein located on the endoplasmic reticulum, this compound triggers a signaling cascade. This cascade involves the recruitment and activation of TANK-binding kinase 1 (TBK1), which in turn phosphorylates and activates the transcription factor IRF3 (interferon regulatory factor 3).[2] Activated IRF3 then translocates to the nucleus to induce the expression of type I interferons (IFNs) and other pro-inflammatory cytokines and chemokines.[2][3] This robust innate immune response is intended to lead to the development of a systemic, antigen-specific T-cell mediated adaptive immune response against tumor cells.[1][4]

Q2: Why did this compound show limited clinical efficacy as a monotherapy in clinical trials?

A2: Despite promising preclinical results, the clinical efficacy of single-agent this compound was limited in its first-in-human phase I trial.[5][6][7] Several factors may have contributed to this outcome:

  • Pharmacokinetics: this compound administered intratumorally is rapidly absorbed from the injection site and has a very short terminal plasma half-life of approximately 24 minutes.[5][6][7][8] This rapid clearance may not be sufficient to induce a sustained and potent anti-tumor immune response.

  • Immune Suppression in the Tumor Microenvironment: The tumor microenvironment is often highly immunosuppressive. While this compound can induce an initial inflammatory response, this may not be sufficient to overcome established immune resistance mechanisms in humans.[3][9]

  • Tumor Heterogeneity: The response to STING agonists can be influenced by the heterogeneity of the tumor, including variations in STING expression and the baseline immune infiltration of the tumor.[9]

  • Need for Combination Therapy: Evidence suggests that STING agonists like this compound may be more effective when used in combination with other immunotherapies, such as immune checkpoint inhibitors (e.g., anti-PD-1 antibodies), to overcome immune resistance.[3][10][11] The initial immune activation by this compound may sensitize "cold" tumors to the effects of checkpoint inhibitors.[10][12]

Q3: What were the common adverse events observed with this compound in clinical trials?

A3: In the phase I monotherapy trial, this compound was generally well-tolerated, and a maximum tolerated dose was not reached.[5][6][7] The most common treatment-related adverse events were pyrexia (fever), chills, and injection-site pain.[5][6][7] When combined with the anti-PD-1 antibody spartalizumab, common adverse events included pyrexia, injection site pain, and diarrhea.[3][13]

Troubleshooting Guide

Issue Possible Cause(s) Suggested Action(s)
Limited or no induction of type I IFN or other target cytokines in vitro. 1. Cell line suitability: The cell line may have a deficient or non-responsive STING pathway. 2. This compound degradation: The compound may have degraded due to improper storage or handling. 3. Suboptimal concentration: The concentration of this compound used may be too low.1. Cell line validation: Confirm STING expression and pathway integrity in your cell line using a positive control (e.g., another known STING agonist or direct transfection of DNA). 2. Proper handling: Store this compound as recommended by the supplier. Prepare fresh dilutions for each experiment. 3. Dose-response experiment: Perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions.
High inter-individual variability in in vivo experiments. 1. Pharmacokinetic variability: As seen in human trials, there can be high inter-individual variability in the absorption and clearance of this compound.[5][6] 2. Tumor model heterogeneity: Differences in tumor size, vascularity, and immune infiltration can affect drug distribution and response.1. Increase sample size: Use a sufficient number of animals per group to account for variability. 2. Normalize data: Normalize data to baseline measurements for each individual animal where possible. 3. Standardize tumor models: Ensure consistency in tumor implantation and size at the start of the experiment.
Lack of systemic anti-tumor effect (abscopal effect) in preclinical models. 1. Insufficient local immune activation: The dose or frequency of intratumoral this compound administration may not be sufficient to generate a robust systemic immune response. 2. Dominant systemic immunosuppression: The preclinical model may have strong systemic immunosuppressive mechanisms that counteract the effects of local STING activation.1. Optimize dosing regimen: Experiment with different doses and schedules of this compound administration. 2. Combination therapy: Combine this compound with a systemic immunotherapy, such as an anti-PD-1 or anti-CTLA-4 antibody, to overcome systemic immune tolerance.[3]
Upregulation of immune checkpoint molecules (e.g., PD-L1) following this compound treatment. This is an expected on-target effect. The induction of type I interferons by STING activation can lead to the upregulation of PD-L1 on tumor cells and immune cells.This provides a strong rationale for combining this compound with immune checkpoint inhibitors that block the PD-1/PD-L1 axis to enhance the anti-tumor response.[11]

Quantitative Data from Clinical Trials

Table 1: Phase I Monotherapy Trial of this compound (MIW815)

Parameter Value Reference
Number of Patients 47[5][6][7]
Tumor Types Advanced/metastatic solid tumors or lymphomas[5][6][7]
Dose Range 50 to 6,400 µg (intratumoral injections)[5][6][7]
Dosing Schedule Weekly for 3 weeks, followed by 1 week off[5][6][7]
Maximum Tolerated Dose Not reached[5][6][7]
Most Common Adverse Events Pyrexia (17%), chills (15%), injection-site pain (15%)[5][6][7]
Pharmacokinetics (Plasma Half-life) Approximately 24 minutes[5][6][7]
Objective Response Rate (ORR) One confirmed partial response (Merkel cell carcinoma)[5][6][7]
Stable Disease Lesion size was stable or decreased in 94% of evaluable injected lesions[5][6]

Table 2: Phase Ib Combination Trial of this compound (MIW815) with Spartalizumab (anti-PD-1)

Parameter Value Reference
Number of Patients 106[3]
Tumor Types Advanced/metastatic solid tumors or lymphomas[3]
This compound Dose Range 50–800 µg (intratumoral injections)[13]
Spartalizumab Dose 400 mg IV every 4 weeks[13]
Most Common Adverse Events Pyrexia (22%), injection site pain (20%), diarrhea (11%)[3]
Overall Response Rate (ORR) 10.4%[3]
Confirmed Responses 5 patients (including one complete response in triple-negative breast cancer)[14]

Experimental Protocols

Note: Detailed, step-by-step protocols are not available in the provided search results. The following are generalized methodologies based on the techniques mentioned in the context of this compound research.

1. In Vitro STING Activation Assay

  • Objective: To measure the induction of type I IFN and other cytokines by this compound in a relevant cell line (e.g., THP-1 monocytes).

  • Methodology:

    • Culture THP-1 cells to the desired density.

    • Prepare serial dilutions of this compound in culture medium.

    • Treat the cells with the different concentrations of this compound for a specified time (e.g., 24 hours). Include a vehicle control.

    • Harvest the cell culture supernatant.

    • Quantify the levels of IFN-β, TNF-α, and other cytokines in the supernatant using ELISA or a multiplex cytokine assay.

    • Analyze the dose-response relationship.

2. In Vivo Murine Tumor Model for Efficacy and Pharmacodynamics

  • Objective: To evaluate the anti-tumor efficacy of intratumoral this compound and assess changes in the tumor microenvironment.

  • Methodology:

    • Implant tumor cells (e.g., B16 melanoma, CT26 colon carcinoma) subcutaneously into syngeneic mice.

    • Once tumors reach a palpable size, randomize the mice into treatment groups (e.g., vehicle control, this compound monotherapy, anti-PD-1 monotherapy, this compound + anti-PD-1).

    • Administer this compound directly into the tumor at the desired dose and schedule. Administer anti-PD-1 antibody intraperitoneally.

    • Measure tumor volume regularly with calipers.

    • At the end of the study, or at specified time points, harvest tumors for analysis.

    • Pharmacodynamic Analysis:

      • Immunohistochemistry/Immunofluorescence: Analyze tumor sections for infiltration of CD8+ T cells, NK cells, and other immune cell populations.

      • Flow Cytometry: Prepare single-cell suspensions from tumors and draining lymph nodes to quantify immune cell populations and their activation status.

      • Gene Expression Analysis (qRT-PCR or RNA-seq): Extract RNA from tumor tissue to measure the expression of genes related to the STING pathway, interferon signaling, and immune activation (e.g., Ifnb1, Tnf, Cxcl10).

Visualizations

STING_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ADU_S100 This compound (STING Agonist) STING STING (on ER) ADU_S100->STING Binds & Activates TBK1 TBK1 STING->TBK1 Recruits & Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates pIRF3 p-IRF3 (Dimer) IRF3->pIRF3 Nucleus_translocation p-IRF3 pIRF3->Nucleus_translocation Translocates ISRE ISRE (Interferon-Stimulated Response Element) Nucleus_translocation->ISRE Binds to Gene_Expression Type I IFN & Pro-inflammatory Cytokine Genes ISRE->Gene_Expression Induces Transcription

Caption: this compound activates the STING signaling pathway.

Experimental_Workflow cluster_preclinical Preclinical In Vivo Experiment cluster_analysis Endpoint Analyses tumor_implantation 1. Tumor Implantation (e.g., Syngeneic Mouse Model) treatment_groups 2. Randomization into Treatment Groups tumor_implantation->treatment_groups dosing 3. Intratumoral this compound +/- Systemic Checkpoint Inhibitor treatment_groups->dosing monitoring 4. Tumor Growth Monitoring dosing->monitoring endpoint 5. Endpoint Analysis monitoring->endpoint flow_cytometry Flow Cytometry (Immune Cell Infiltration) endpoint->flow_cytometry rna_seq RNA-Seq / qRT-PCR (Gene Expression) endpoint->rna_seq ihc Immunohistochemistry (Protein Expression & Localization) endpoint->ihc

Caption: Workflow for a preclinical this compound efficacy study.

References

Technical Support Center: ADU-S100 In Vitro Dose-Response Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers conducting in vitro dose-response curve analysis of ADU-S100, a synthetic STING (Stimulator of Interferon Genes) agonist.[1]

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action? A1: this compound (also known as MIW815) is a synthetic cyclic dinucleotide (CDN) that acts as an agonist for the STING receptor.[1] STING is a transmembrane protein located in the endoplasmic reticulum (ER) that plays a critical role in the innate immune system.[2][3] Upon binding to this compound, STING undergoes a conformational change, leading to the recruitment and activation of TANK-binding kinase 1 (TBK1).[2][4] TBK1 then phosphorylates Interferon Regulatory Factor 3 (IRF3), which dimerizes and translocates to the nucleus to induce the expression of type I interferons (IFNs) and other pro-inflammatory cytokines.[2][4]

Q2: Which human STING alleles does this compound activate? A2: this compound is a potent activator of all known human and murine STING alleles.[1][4]

Q3: What are common cell lines used for in vitro this compound experiments? A3: THP-1 cells, a human monocytic cell line, are frequently used. Specifically, reporter cell lines like THP-1 Dual™ cells, which allow for the simultaneous monitoring of IRF3 and NF-κB pathways, are highly suitable for these assays.[5] Bone Marrow-Derived Dendritic Cells (BMDCs) are also used to study the maturation effects of this compound.[5]

Q4: What is a typical effective concentration (EC50) for this compound in vitro? A4: The EC50 can vary depending on the cell line and the specific delivery method. For free this compound in THP-1 Dual™ reporter cells, the EC50 for inducing the IRF3 pathway has been reported as 3.03 µg/mL and for the NF-κB pathway as 4.85 µg/mL.[5][6] Liposomal formulations can significantly enhance potency, lowering the EC50 by orders of magnitude.[5][6]

Troubleshooting Guide

Q5: My cells are not responding to this compound stimulation, even at high concentrations. What could be the issue? A5:

  • Cell Line Integrity: Confirm that your cell line expresses a functional STING protein. Some cell lines may have low or non-functional STING expression. Consider using a positive control, such as 2'3'-cGAMP, to verify pathway integrity.

  • Compound Delivery: this compound is a CDN and may have difficulty crossing the cell membrane. For non-phagocytic cells, a transfection reagent or another delivery vehicle like a cationic liposome (B1194612) may be necessary to facilitate intracellular entry.[5]

  • Assay Endpoint: Ensure your readout is appropriate for STING activation. Common readouts include measuring IFN-β or TNF-α secretion by ELISA, or using reporter assays for IRF3 or NF-κB activation.[5][7] The timing of the readout is also critical; cytokine production can be measured after 6 to 24 hours of stimulation.[8]

Q6: I am observing high variability between my replicates. How can I improve my assay precision? A6:

  • Consistent Cell Seeding: Ensure a uniform cell density across all wells. Inconsistent cell numbers will lead to variable responses.

  • Serial Dilution Errors: Be meticulous with your serial dilutions. Small errors at the beginning of a dilution series can be magnified at lower concentrations.[9] Consider preparing a larger volume of each dilution to minimize pipetting errors.

  • Plate Edge Effects: "Edge effects" in multi-well plates can cause variability. To mitigate this, avoid using the outermost wells or fill them with a buffer/media to maintain a more uniform environment across the plate.

  • Mixing: Ensure thorough but gentle mixing after adding this compound to the wells.

Q7: My dose-response curve is not sigmoidal (e.g., it's flat or biphasic). What does this mean? A7:

  • Concentration Range: A flat curve may indicate that your dose range is too narrow or completely outside the responsive range of the assay. Test a much wider range of concentrations (e.g., from nM to high µM) to capture the full dose-response relationship.

  • Cytotoxicity: At very high concentrations, this compound or the delivery vehicle may induce cytotoxicity, leading to a "hook effect" or a descending curve at the high end. It is advisable to run a parallel cytotoxicity assay (e.g., using CellTiter-Glo® or a similar method) with the same concentrations to rule this out.

  • Complex Biological Response: Biphasic (U-shaped) curves can occur.[9] This may suggest complex biological mechanisms, such as the activation of negative feedback loops or off-target effects at higher concentrations.

Q8: The shape of my dose-response curve differs from published data. Why might this be? A8:

  • Experimental Conditions: Differences in cell type, cell passage number, serum concentration in the media, incubation time, and the specific assay readout can all influence the EC50 and the overall shape of the curve.[10]

  • Compound Formulation: The exact salt form, purity, and formulation (e.g., free vs. liposomal) of this compound can dramatically impact its activity.[5] Ensure you are comparing your results to data generated under similar formulation conditions.

  • Data Analysis: The curve-fitting model used can affect the calculated parameters. Ensure you are using an appropriate nonlinear regression model, such as the four-parameter log-logistic (4PL) model.[9][10]

Data Presentation

This compound In Vitro Potency

The following table summarizes the half-maximal effective concentration (EC50) values for free this compound in activating the IRF3 and NF-κB pathways.

Cell LinePathwayEC50 (µg/mL)Citation
THP-1 Dual™IRF3 (Luciferase)3.03[5][6]
THP-1 Dual™NF-κB (SEAP)4.85[5][6]

Visualized Pathways and Workflows

STING_Pathway This compound STING Signaling Pathway cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum cluster_nucleus Nucleus ADUS100 This compound STING STING (inactive) ADUS100->STING Binds STING_active STING (active) STING->STING_active Activation TBK1 TBK1 STING_active->TBK1 Recruits pTBK1 p-TBK1 TBK1->pTBK1 Phosphorylation IRF3 IRF3 pTBK1->IRF3 Phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 pIRF3_dimer p-IRF3 Dimer pIRF3->pIRF3_dimer Dimerization ISRE ISRE pIRF3_dimer->ISRE Translocates & Binds IFN Type I IFN Genes (e.g., IFN-β) ISRE->IFN Induces Transcription

Caption: Simplified signaling cascade following this compound activation of the STING pathway.

Dose_Response_Workflow In Vitro Dose-Response Experimental Workflow start Start seed Seed cells in multi-well plates start->seed incubate1 Incubate (e.g., 24h) for cell adherence seed->incubate1 prepare Prepare this compound serial dilutions incubate1->prepare treat Treat cells with varying concentrations of this compound prepare->treat incubate2 Incubate for stimulation (e.g., 6-48h) treat->incubate2 readout Perform assay readout (e.g., ELISA, Reporter Assay) incubate2->readout analyze Analyze data: Plot Response vs. Log[Dose] readout->analyze fit Fit curve using nonlinear regression (4-Parameter Log-Logistic) analyze->fit end Determine EC50 and other parameters fit->end

Caption: A typical experimental workflow for dose-response analysis of this compound.

Experimental Protocols

Protocol: STING Reporter Assay in THP-1 Dual™ Cells

This protocol outlines the measurement of IRF3 and NF-κB activation by this compound using THP-1 Dual™ reporter cells.

Materials:

  • THP-1 Dual™ Cells (InvivoGen)

  • Complete culture medium (RPMI 1640, 2 mM L-glutamine, 25 mM HEPES, 10% heat-inactivated FBS, 100 µg/ml Normocin™, Pen-Strep)

  • This compound

  • Sterile, 96-well flat-bottom culture plates

  • QUANTI-Luc™ (for IRF3-induced Lucia luciferase)

  • QUANTI-Blue™ Solution (for NF-κB-induced SEAP)

  • Luminometer and Spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Plate THP-1 Dual™ cells at a density of 100,000 to 200,000 cells per well in 180 µL of complete culture medium in a 96-well plate.

  • This compound Preparation: Prepare a serial dilution series of this compound in sterile culture medium. A common starting concentration is 100 µg/mL, followed by 3-fold or 10-fold dilutions. Also, prepare a vehicle-only control.

  • Cell Stimulation: Add 20 µL of the this compound dilutions or vehicle control to the appropriate wells.

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.[11]

  • IRF3 Pathway Readout (Luciferase):

    • Transfer 20 µL of cell culture supernatant to a white, flat-bottom 96-well plate.

    • Add 50 µL of QUANTI-Luc™ reagent to each well.

    • Immediately measure luminescence using a luminometer.

  • NF-κB Pathway Readout (SEAP):

    • Add 180 µL of QUANTI-Blue™ Solution to a flat-bottom 96-well plate.

    • Add 20 µL of the stimulated cell culture supernatant to these wells.

    • Incubate at 37°C for 1-3 hours.

    • Measure the optical density (OD) at 620-650 nm using a spectrophotometer.

  • Data Analysis: Plot the relative light units (RLU) or OD values against the logarithmic concentration of this compound. Use a suitable software package (e.g., GraphPad Prism) to fit a four-parameter logistic curve and determine the EC50 value.[5]

Protocol: IFN-β Cytokine Quantification by ELISA

This protocol describes the measurement of IFN-β secreted into the supernatant of cells stimulated with this compound.

Materials:

  • Immune cells (e.g., BMDCs, THP-1)

  • Complete culture medium

  • This compound

  • Sterile 24-well or 96-well culture plates

  • Human or Murine IFN-β ELISA Kit (e.g., from R&D Systems, PBL Assay Science)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells at the desired density in a culture plate (e.g., 0.5 x 10^6 cells/mL for BMDCs).[7]

  • This compound Preparation: Prepare a serial dilution series of this compound in sterile culture medium, including a vehicle control.

  • Cell Stimulation: Add the this compound dilutions to the cells and incubate for 24 hours at 37°C in a 5% CO2 incubator.[7]

  • Supernatant Collection: Centrifuge the plate to pellet the cells. Carefully collect the cell-free supernatant without disturbing the cell pellet. Samples can be stored at -80°C if not used immediately.

  • ELISA Procedure: Perform the IFN-β ELISA according to the manufacturer's specific protocol. This typically involves:

    • Adding standards and samples to a pre-coated plate.

    • Incubating with a detection antibody.

    • Adding a substrate solution to develop color.

    • Stopping the reaction and reading the absorbance at the specified wavelength.

  • Data Analysis: Calculate the concentration of IFN-β in each sample based on the standard curve. Plot the IFN-β concentration against the logarithmic concentration of this compound and perform a nonlinear regression to determine the EC50.

References

Addressing high interindividual variability in ADU-S100 response.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for ADU-S100 (MIW815). This resource is designed for researchers, scientists, and drug development professionals to address common questions and challenges encountered during experiments with the STING (Stimulator of Interferon Genes) agonist, this compound, with a focus on understanding and mitigating high interindividual variability in treatment response.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound (also known as MIW815) is a synthetic cyclic dinucleotide (CDN) that acts as a STING agonist.[1][2] It is designed to mimic the action of natural CDNs, which are produced by immune cells in response to cytosolic DNA.[3][4] Upon intratumoral administration, this compound binds directly to the STING protein located on the endoplasmic reticulum.[1][5] This binding event triggers a conformational change in STING, leading to its activation and downstream signaling. Activated STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates interferon regulatory factor 3 (IRF3).[3][5] Phosphorylated IRF3 then dimerizes, translocates to the nucleus, and induces the transcription of type I interferons (IFNs) and other pro-inflammatory cytokines.[3][6] This cascade ultimately leads to the activation of dendritic cells (DCs), priming of antigen-specific CD8+ T cells, and a robust anti-tumor immune response.[1][7]

Q2: High interindividual variability in response to this compound has been reported. What are the potential sources of this variability?

High interindividual variability is a noted characteristic of this compound response in clinical settings.[4][8][9][10] Several factors may contribute to this:

  • Pharmacokinetics (PK): Clinical studies have shown that this compound is rapidly absorbed from the injection site and has a short plasma half-life of approximately 24 minutes.[4][8][9] The pharmacokinetic profile also displays high interindividual variability, with a coefficient of variation (CV) of over 86%, which can lead to different levels of drug exposure at the tumor site.[5]

  • Genetic Polymorphisms: Single nucleotide polymorphisms (SNPs) in the human gene encoding STING (TMEM173) can affect its sensitivity to CDNs and subsequent signaling.[11][12] For example, the R232H variant has been shown to have a diminished type I IFN response.[13][14] The presence of different STING alleles within a population can therefore contribute to varied responses to this compound.[3]

  • Tumor Microenvironment (TME): The composition and state of the TME can significantly influence the efficacy of STING agonists.[5] Factors such as the baseline level of T-cell infiltration (i.e., "hot" vs. "cold" tumors), the presence of immunosuppressive cells like regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs), and the expression of immune checkpoint molecules like PD-L1 can all modulate the response to this compound.[5][15]

  • Cellular Context: The downstream effects of STING activation can vary depending on the cell type, signal intensity, and duration of the signal.[16]

Troubleshooting Guides

Issue 1: Inconsistent or Low Cytokine Production in In Vitro Assays
Possible Cause Troubleshooting Step
Agonist Integrity Ensure this compound is stored correctly and has not undergone multiple freeze-thaw cycles. Prepare fresh dilutions for each experiment as CDNs can be susceptible to degradation.[17]
Cell Line Competency Confirm that the cell line expresses all necessary components of the STING pathway. Use a positive control, such as another innate immune stimulus, to verify cellular responsiveness. Check for mycoplasma contamination, which can dampen immune responses.[17]
Experimental Conditions Optimize cell seeding density, as both too few and too many cells can lead to a poor response. Perform a time-course experiment to determine the peak time for cytokine production for your specific cell type and agonist concentration.[17]
Issue 2: High Variability Between Experimental Replicates
Possible Cause Troubleshooting Step
Technical Inconsistencies Ensure even cell seeding across wells. Use precise pipetting techniques for the agonist and other reagents. Maintain consistent incubation times for all samples.[17]
Agonist Stability The short half-life of CDN agonists can contribute to variability.[17] Consider using delivery systems like nanoparticles to protect the agonist from degradation and ensure more consistent delivery to cells.[18]
Issue 3: Discrepancy in this compound Activity Between Murine and Human Cells
Possible Cause Troubleshooting Step
Species-Specific Agonist Activity While this compound is designed to activate all known human and murine STING alleles, it's important to be aware that some STING agonists exhibit species-specific activity.[3] For example, the small molecule agonist DMXAA activates murine STING but not human STING.[17] Always verify the reported activity of your specific agonist in the relevant species.

Data Presentation

Table 1: Pharmacokinetic Parameters of MIW815 (this compound) in Humans

ParameterValueReference
Terminal Plasma Half-life ~24 minutes[4][8][9]
Interindividual Variability (CV%) >86%[5]

Table 2: Common Treatment-Related Adverse Events with MIW815 (this compound)

Adverse EventFrequencyReference
Pyrexia 17%[4][19]
Chills 15%[4][19]
Injection-site pain 15%[4][19]

Experimental Protocols

Protocol: In Vitro STING Activation and Cytokine Measurement

This protocol provides a general framework for assessing the in vitro activity of this compound. Optimization for specific cell types and experimental questions is recommended.

  • Cell Seeding: Plate your cells of interest (e.g., THP-1 monocytes, primary dendritic cells) in a 96-well plate at a pre-determined optimal density. Allow cells to adhere overnight.

  • This compound Preparation: Reconstitute and dilute this compound in sterile, endotoxin-free PBS or cell culture medium to the desired concentrations. Prepare fresh dilutions for each experiment.

  • Cell Treatment: Remove the culture medium from the cells and replace it with medium containing the various concentrations of this compound or a vehicle control.

  • Incubation: Incubate the cells for a predetermined amount of time (e.g., 6, 12, or 24 hours) at 37°C and 5% CO2. A time-course experiment is recommended to determine the optimal incubation time for peak cytokine production.[17]

  • Supernatant Collection: After incubation, centrifuge the plate to pellet the cells and carefully collect the supernatant.

  • Cytokine Analysis: Measure the concentration of secreted cytokines (e.g., IFN-β, TNF-α, IL-6) in the supernatant using an enzyme-linked immunosorbent assay (ELISA) or a multiplex cytokine array, following the manufacturer's instructions.

  • Data Analysis: Normalize cytokine levels to the vehicle control and plot the dose-response curve to determine the EC50 of this compound in your system.

Protocol: Assessment of STING Pathway Activation by Western Blot

This protocol allows for the direct visualization of STING pathway activation through the phosphorylation of key signaling proteins.

  • Cell Lysis: Following treatment with this compound as described above, wash the cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein from each sample onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phospho-STING (Ser366), phospho-TBK1 (Ser172), phospho-IRF3 (Ser396), and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein or loading control to assess the degree of pathway activation.

Mandatory Visualizations

STING_Signaling_Pathway cluster_Extracellular Extracellular cluster_Cytosol Cytosol cluster_Nucleus Nucleus ADU_S100 This compound STING STING (on ER) ADU_S100->STING Binds and Activates TBK1 TBK1 STING->TBK1 Recruits pTBK1 p-TBK1 TBK1->pTBK1 Phosphorylation IRF3 IRF3 pTBK1->IRF3 Phosphorylates pIRF3 p-IRF3 (Dimer) IRF3->pIRF3 IFN_Genes Type I IFN Genes pIRF3->IFN_Genes Transcription Cytokine_Genes Pro-inflammatory Cytokine Genes pIRF3->Cytokine_Genes Transcription

Caption: this compound activates the STING signaling pathway.

Experimental_Workflow_In_Vitro Start Start: Cell Culture Treatment Treatment: This compound or Vehicle Start->Treatment Incubation Incubation Treatment->Incubation Endpoint Endpoint Analysis Incubation->Endpoint Cytokine Cytokine Measurement (ELISA, Multiplex) Endpoint->Cytokine Western Western Blot (p-STING, p-TBK1, p-IRF3) Endpoint->Western RNA RNA Analysis (RT-qPCR for IFN genes) Endpoint->RNA

Caption: In vitro experimental workflow for assessing this compound activity.

Troubleshooting_Logic Problem High Variability in This compound Response Source Potential Sources Problem->Source PK Pharmacokinetics Source->PK Genetics STING Polymorphisms Source->Genetics TME Tumor Microenvironment Source->TME Experimental Experimental Technique Source->Experimental

Caption: Logical flow for troubleshooting this compound response variability.

References

Potential for ADU-S100 to induce immunosuppressive responses

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with information regarding the potential for the STING agonist ADU-S100 to induce immunosuppressive responses.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a synthetic cyclic dinucleotide (CDN) that acts as a stimulator of interferon genes (STING) agonist.[1][2] Upon intratumoral administration, this compound binds to and activates the STING protein, which is located on the endoplasmic reticulum of various cells, including immune cells like dendritic cells (DCs).[2][3] This activation triggers a signaling cascade involving TANK-binding kinase 1 (TBK1) and interferon regulatory factor 3 (IRF3), leading to the production of type I interferons (IFN-α/β) and other pro-inflammatory cytokines and chemokines.[1][4][5] The intended outcome is the initiation of a robust innate immune response that subsequently primes a systemic, tumor-antigen-specific adaptive T-cell response.[2][3][6]

Q2: Can this compound, a STING agonist, lead to immunosuppressive responses?

While the primary function of STING agonists like this compound is to stimulate an anti-tumor immune response, emerging evidence from preclinical studies suggests that they can also induce immunosuppressive mechanisms.[7][8] This is a critical consideration for researchers, as it may contribute to the limited efficacy of STING agonist monotherapy observed in some clinical trials.[4][7]

Q3: What are the known immunosuppressive mechanisms associated with STING agonist treatment?

Several potential mechanisms of STING agonist-induced immunosuppression have been identified:

  • Expansion of Regulatory B cells (Bregs): Studies have shown that STING agonists can promote the expansion of intratumoral regulatory B cells that express the immunosuppressive cytokine IL-35.[7] This effect is mediated through a STING-IRF3-dependent pathway that is independent of type I interferons.[7]

  • Upregulation of Immunosuppressive Cytokines: Besides IL-35, STING agonists can also induce the expression of other immunosuppressive cytokines like IL-10.[7]

  • Induction of T-cell Inhibition Pathways: Treatment with this compound has been shown to upregulate the expression of Tim-3 on type 2 conventional dendritic cells (cDC2).[9][10][11] These Tim-3+ cDC2s can restrain the activity of CD4+ T cells, thereby dampening the anti-tumor immune response.[9][10][11]

  • Recruitment of Myeloid-Derived Suppressor Cells (MDSCs): Some studies suggest that STING agonism may be associated with the recruitment and activation of monocytic myeloid-derived suppressor cells (M-MDSCs) in the tumor microenvironment.[12]

Q4: Have studies with this compound shown any effects on regulatory T cells (Tregs) or myeloid-derived suppressor cells (MDSCs)?

In some preclinical models, treatment with this compound in combination with other agents did not show significant changes in the frequencies of regulatory T cells (Tregs) or myeloid-derived suppressor cells (MDSCs).[13][14] However, another study noted an increase in MDSCs following this compound monotherapy.[11] It is important to note that the impact on these cell populations may be context-dependent, varying with the tumor model and the combination of therapies used.[12]

Data Summary

The following tables summarize quantitative data from preclinical studies investigating the effects of this compound on immune cell populations and cytokine production.

Table 1: Effect of this compound on Splenic Immune Cell Frequencies in TRAMP-C2 Prostate Tumor Model

Cell TypeControl (%)This compound (%)Combination (this compound + cyto-IL-15) (%)p-value (this compound vs Control)p-value (Combination vs Control)
CD4+ T cells22<14<14p <0.0001p <0.0001
CD8+ T cells>8-10-p <0.05
NK cells4.4>5.5>5.5p <0.05p <0.01
NKT cells4-7.5-p <0.05
Dendritic cells8<6<6p <0.001p <0.001
Macrophages<9<4.5<4.5p <0.0001p <0.0001

Data adapted from a study by Panagi et al. (2023).[14]

Table 2: Cytokine Production by Bone Marrow-Derived Dendritic Cells (BMDCs) Treated with Liposomal this compound

TreatmentIFNβ Production (fold increase vs free drug)TNFα Production (fold increase vs free drug)
Liposomal this compound (5 mol% PEG, 34 mol% DOTAP)5033
Liposomal this compound (5 mol% PEG, 45 mol% DOTAP)5033

Data adapted from a study by Qin et al. (2023).[15]

Experimental Protocols

Protocol 1: Flow Cytometry for Immune Cell Phenotyping in Tumor and Spleen

Objective: To characterize and quantify different immune cell populations in tumor tissue and spleens of mice treated with this compound.

Materials:

  • Single-cell suspensions from tumor tissue and spleens

  • Phosphate-buffered saline (PBS)

  • FACS buffer (PBS with 2% FBS)

  • Fc block (e.g., anti-CD16/32 antibody)

  • Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD45, CD3, CD4, CD8, Foxp3 for T cells; CD11b, Gr-1 for MDSCs; CD11c, MHCII for DCs; F4/80 for macrophages; B220, CD19 for B cells)

  • Viability dye (e.g., DAPI, Propidium Iodide)

  • Flow cytometer

Procedure:

  • Prepare single-cell suspensions from fresh tumor and spleen tissues using mechanical dissociation and/or enzymatic digestion, followed by filtration through a 70 µm cell strainer.

  • Perform red blood cell lysis on spleen samples using an appropriate lysis buffer.

  • Wash the cells with PBS and resuspend in FACS buffer.

  • Count the cells and adjust the concentration to 1x106 cells per 100 µL.

  • Block Fc receptors by incubating the cells with Fc block for 10-15 minutes on ice to prevent non-specific antibody binding.

  • Add the cocktail of fluorochrome-conjugated antibodies for surface marker staining and incubate for 30 minutes on ice in the dark.

  • Wash the cells twice with FACS buffer to remove unbound antibodies.

  • For intracellular staining (e.g., Foxp3 for Tregs), fix and permeabilize the cells using a commercially available fixation/permeabilization kit according to the manufacturer's instructions.

  • Incubate with the intracellular antibody for 30 minutes at room temperature in the dark.

  • Wash the cells with permeabilization buffer and then resuspend in FACS buffer.

  • Just before analysis, add a viability dye to exclude dead cells from the analysis.

  • Acquire the samples on a flow cytometer.

  • Analyze the data using appropriate software (e.g., FlowJo, FCS Express) to quantify the percentages and absolute numbers of different immune cell populations.

Protocol 2: Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification

Objective: To measure the concentration of specific cytokines (e.g., IFN-β, TNF-α, IL-10, IL-35) in cell culture supernatants or tumor lysates.

Materials:

  • Cell culture supernatants or prepared tumor lysates

  • Commercially available ELISA kit for the cytokine of interest (containing capture antibody, detection antibody, streptavidin-HRP, and substrate solution)

  • 96-well ELISA plates

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Coating buffer (e.g., carbonate-bicarbonate buffer)

  • Blocking buffer (e.g., PBS with 1% BSA)

  • Stop solution (e.g., 2N H2SO4)

  • Plate reader

Procedure:

  • Coat a 96-well plate with the capture antibody diluted in coating buffer and incubate overnight at 4°C.

  • Wash the plate three times with wash buffer.

  • Block the plate by adding blocking buffer to each well and incubating for 1-2 hours at room temperature.

  • Wash the plate three times with wash buffer.

  • Add standards and samples (cell culture supernatants or tumor lysates) to the wells and incubate for 2 hours at room temperature.

  • Wash the plate three times with wash buffer.

  • Add the biotinylated detection antibody and incubate for 1-2 hours at room temperature.

  • Wash the plate three times with wash buffer.

  • Add streptavidin-HRP conjugate and incubate for 20-30 minutes at room temperature in the dark.

  • Wash the plate five times with wash buffer.

  • Add the substrate solution (e.g., TMB) and incubate until a color change is observed.

  • Stop the reaction by adding the stop solution.

  • Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a plate reader.

  • Calculate the cytokine concentrations in the samples by interpolating from the standard curve.

Visualizations

STING_Signaling_Pathway cluster_cytosol Cytosol cluster_nucleus Nucleus This compound This compound STING STING This compound->STING binds TBK1 TBK1 STING->TBK1 recruits IRF3 IRF3 TBK1->IRF3 phosphorylates p-IRF3 p-IRF3 (dimer) IRF3->p-IRF3 ISRE Interferon-Stimulated Response Element p-IRF3->ISRE translocates and binds Type I IFN Genes Type I IFN Genes ISRE->Type I IFN Genes activates transcription Pro-inflammatory\nCytokine Genes Pro-inflammatory Cytokine Genes ISRE->Pro-inflammatory\nCytokine Genes activates transcription IFN-α/β IFN-α/β Type I IFN Genes->IFN-α/β Cytokines/Chemokines Cytokines/Chemokines Pro-inflammatory\nCytokine Genes->Cytokines/Chemokines

Caption: this compound activates the STING signaling pathway, leading to the production of Type I IFNs and pro-inflammatory cytokines.

Immunosuppressive_Mechanisms cluster_immunosuppression Potential Immunosuppressive Responses This compound This compound Breg Expansion Regulatory B cell Expansion This compound->Breg Expansion Tim-3 Upregulation Tim-3 Upregulation on cDC2 This compound->Tim-3 Upregulation MDSC Recruitment MDSC Recruitment/Activation This compound->MDSC Recruitment IL-35, IL-10 IL-35, IL-10 Breg Expansion->IL-35, IL-10 CD4+ T cell\nInhibition CD4+ T cell Inhibition Tim-3 Upregulation->CD4+ T cell\nInhibition T cell\nSuppression T cell Suppression MDSC Recruitment->T cell\nSuppression

Caption: Potential immunosuppressive mechanisms induced by this compound.

Experimental_Workflow Tumor-bearing mice Tumor-bearing mice This compound Treatment This compound Treatment Tumor-bearing mice->this compound Treatment Tissue Collection Tumor and Spleen Collection This compound Treatment->Tissue Collection Single-cell Suspension Single-cell Suspension Tissue Collection->Single-cell Suspension ELISA ELISA Tissue Collection->ELISA (from lysate/supernatant) Flow Cytometry Flow Cytometry Single-cell Suspension->Flow Cytometry Data Analysis Data Analysis Flow Cytometry->Data Analysis ELISA->Data Analysis

Caption: General experimental workflow for assessing immune responses to this compound.

References

Mitigating ulcerative pathology at the injection site of ADU-S100.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering ulcerative pathology at the injection site of the STING agonist ADU-S100 (MIW815).

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound (also known as MIW815) is a synthetic cyclic dinucleotide that acts as a STING (Stimulator of Interferon Genes) agonist.[1] It activates the STING pathway, a crucial component of the innate immune system, leading to the production of type I interferons (IFNs), pro-inflammatory cytokines, and chemokines.[1][2] This robust immune response can lead to T-cell mediated anti-tumor immunity.[2]

Q2: Is ulcerative pathology at the injection site a known side effect of this compound?

A2: Yes, injection site reactions, including ulceration, are documented adverse events associated with intratumoral administration of this compound in both preclinical and clinical studies. In a phase I clinical trial, a grade 3 injection site ulcer was observed at the highest dose level, which resolved without intervention.[3] Preclinical studies in mice have also reported skin ulceration with bloody fluid that eventually scabbed and resolved.[4]

Q3: What is the underlying mechanism of this compound-induced ulcerative pathology?

A3: The ulcerative pathology is believed to be a direct consequence of the intense local inflammatory response induced by STING activation. This includes a significant upregulation of cytokines such as IFN-β, TNF-α, and IL-6, as well as chemokines like CCL2.[2] This leads to the recruitment of immune cells, including neutrophils, T cells, and macrophages, to the injection site. An excessive or prolonged inflammatory response can lead to tissue damage and ulceration. Studies with other STING agonists have shown that prior systemic inflammation can exacerbate these local reactions.

Q4: Does the formulation of this compound contribute to this adverse effect?

A4: While the exact composition of the clinical formulation is not publicly detailed, preclinical studies have used this compound diluted in phosphate-buffered saline (PBS) or an acetate (B1210297) buffer.[2] The formulation, including the vehicle, pH, and excipients, can significantly influence the local tolerability of an injected agent. For oligonucleotide-based drugs like this compound, formulation strategies are critical to minimize injection site reactions.

Q5: Can co-administered therapies affect the severity of injection site reactions?

A5: Yes, the local inflammatory environment can be influenced by other therapies. For instance, in a preclinical study, the combination of this compound with cyto-IL-15 still resulted in ulcerative pathology.[4] Researchers should consider the potential for additive or synergistic inflammatory effects when combining this compound with other immunomodulatory agents.

Troubleshooting Guides

Issue: Observation of severe erythema, induration, or ulceration at the injection site in preclinical models.

Possible Causes and Troubleshooting Steps:

Possible Cause Troubleshooting/Investigation Steps
High Local Concentration/Dose - Reduce the dose: Titrate the dose of this compound to find the minimum effective dose that achieves the desired immune stimulation with acceptable local toxicity. - Increase injection volume: For the same dose, a larger injection volume can reduce the local concentration. However, be mindful of the tissue back-pressure and potential for leakage. In a clinical trial, injection volumes were adjusted based on lesion size.[3] - Split the dose: Administer the total dose in multiple, smaller volume injections at different locations within the tumor.
Formulation Issues - Optimize the vehicle: In preclinical studies, this compound has been diluted in PBS or acetate buffer.[2] Consider testing alternative, well-tolerated formulation buffers (e.g., with different buffering capacity or pH). - Evaluate excipients: The addition of certain excipients may help to stabilize the formulation and reduce local irritation.
Intense Local Inflammatory Response - Local co-administration of anti-inflammatory agents: Preclinically, one could investigate the co-administration of a low dose of a topical or locally injected corticosteroid or an antagonist of a key inflammatory cytokine like TNF-α. However, this must be carefully balanced against the risk of suppressing the desired anti-tumor immune response. - Systemic anti-inflammatory treatment: While this may reduce the local reaction, it could also dampen the systemic anti-tumor effects of this compound.
Injection Technique - Slow the injection rate: A slower rate of administration can allow for better tissue distribution and potentially reduce local pressure and damage. - Vary the depth of injection: Ensure the injection is consistently delivered into the intended tissue compartment (e.g., intratumorally) as superficial injections may be more prone to ulceration.

Experimental Protocols

Protocol 1: Evaluation of Different this compound Formulations on Local Tolerability in a Murine Tumor Model
  • Objective: To assess the impact of different vehicle formulations on the incidence and severity of injection site ulceration following intratumoral administration of this compound.

  • Materials:

    • This compound (e.g., 10 mg/mL stock solution)

    • Vehicle candidates: Phosphate-buffered saline (PBS, pH 7.4), Acetate buffer (pH 5.5), Histidine-based buffer (pH 6.0-6.5), Saline.

    • Tumor-bearing mice (e.g., C57BL/6 with established subcutaneous tumors like B16-F10 or MC38).

  • Methodology:

    • Prepare different formulations of this compound at a fixed concentration (e.g., 50 µg/mL) by diluting the stock solution in the various vehicle candidates.

    • Divide the tumor-bearing mice into groups, with each group receiving this compound in a different vehicle. Include a vehicle-only control group for each buffer.

    • Administer a fixed volume of the respective formulation intratumorally (e.g., 50% of the tumor volume).[2]

    • Monitor the injection site daily for signs of inflammation (erythema, edema) and ulceration. Score the severity of the reaction using a standardized scale (e.g., 0 = no reaction, 4 = severe ulceration with necrosis).

    • Measure the tumor volume every 2-3 days to assess the anti-tumor efficacy of each formulation.

    • At a predetermined endpoint (e.g., day 7 post-injection), euthanize a subset of mice from each group and collect the injection site tissue for histological analysis (H&E staining) to evaluate cellular infiltration, tissue necrosis, and other pathological changes.

    • Homogenize a portion of the injection site tissue to measure the local levels of key inflammatory cytokines (e.g., TNF-α, IL-6, IFN-β) by ELISA or multiplex assay.

  • Data Presentation:

Formulation Vehicle Incidence of Ulceration (%) Mean Severity Score (0-4) Mean Tumor Volume (mm³) at Day 14 Local TNF-α Level (pg/mg tissue)
PBS (pH 7.4)
Acetate Buffer (pH 5.5)
Histidine Buffer (pH 6.2)
Saline
Protocol 2: Investigating the Role of Neutrophils in this compound-Induced Skin Pathology
  • Objective: To determine the contribution of neutrophils to the development of ulcerative pathology at the this compound injection site.

  • Materials:

    • This compound formulated in a standard vehicle (e.g., PBS).

    • Neutrophil-depleting antibody (e.g., anti-Ly6G).

    • Isotype control antibody.

    • Tumor-bearing mice.

  • Methodology:

    • Divide the mice into four groups: (1) Vehicle + Isotype control, (2) this compound + Isotype control, (3) Vehicle + anti-Ly6G, (4) this compound + anti-Ly6G.

    • Administer the anti-Ly6G or isotype control antibody systemically (e.g., intraperitoneally) starting one day before the this compound injection and every 2-3 days thereafter to maintain neutrophil depletion.

    • Confirm neutrophil depletion in peripheral blood by flow cytometry.

    • Administer this compound or vehicle intratumorally.

    • Monitor and score the injection site reactions and tumor growth as described in Protocol 1.

    • At the endpoint, perform histological analysis of the injection site to assess tissue damage and cellular infiltration.

  • Data Presentation:

Treatment Group Incidence of Ulceration (%) Mean Severity Score (0-4) Mean Tumor Volume (mm³) at Day 14
This compound + Isotype
This compound + anti-Ly6G

Visualizations

STING_Signaling_Pathway This compound STING Signaling Pathway and Inflammatory Cascade cluster_cell Antigen Presenting Cell cluster_downstream Downstream Effects This compound This compound STING STING This compound->STING activates TBK1 TBK1 STING->TBK1 recruits NFkB NFkB STING->NFkB activates IRF3 IRF3 TBK1->IRF3 phosphorylates Nucleus Nucleus IRF3->Nucleus translocates to NFkB->Nucleus translocates to Type_I_IFN Type I IFN (IFN-β) Nucleus->Type_I_IFN Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Nucleus->Cytokines Chemokines Chemokines (CCL2) Nucleus->Chemokines Immune_Cell_Recruitment Immune Cell Recruitment (Neutrophils, T Cells) Cytokines->Immune_Cell_Recruitment Tissue_Damage Tissue Damage & Ulceration Cytokines->Tissue_Damage Chemokines->Immune_Cell_Recruitment Immune_Cell_Recruitment->Tissue_Damage

Caption: this compound activates the STING pathway leading to an inflammatory cascade.

Troubleshooting_Workflow Troubleshooting Workflow for Injection Site Ulceration Start Ulceration Observed Dose Is the dose optimized? Start->Dose Formulation Is the formulation optimized? Dose->Formulation Yes Reduce_Dose Reduce dose/concentration Dose->Reduce_Dose No Technique Is the injection technique optimal? Formulation->Technique Yes Modify_Formulation Test alternative vehicles/excipients Formulation->Modify_Formulation No Modify_Technique Slow injection rate/split dose Technique->Modify_Technique No Evaluate_Anti_Inflammatory Consider co-administration of anti-inflammatory agents (preclinically) Technique->Evaluate_Anti_Inflammatory Yes End Re-evaluate Reduce_Dose->End Modify_Formulation->End Modify_Technique->End Evaluate_Anti_Inflammatory->End

Caption: A logical workflow for troubleshooting this compound injection site ulceration.

References

Technical Support Center: Enhancing ADU-S100 Delivery to the Tumor Microenvironment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments with the STING (Stimulator of Interferon Genes) agonist, ADU-S100 (also known as MIW815).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound (MIW815) is a synthetic cyclic dinucleotide (CDN) designed as an agonist for the STING receptor.[1] Structurally, it is an analog of naturally occurring CDNs and is optimized for higher stability and affinity for human STING variants.[2][3] When delivered into the cytoplasm of a cell, this compound binds directly to the STING protein located on the endoplasmic reticulum.[4] This binding event triggers a conformational change in STING, leading to its activation and trafficking from the ER to the Golgi apparatus.[5] Activated STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates Interferon Regulatory Factor 3 (IRF3).[2][6] Phosphorylated IRF3 dimerizes, translocates to the nucleus, and drives the transcription of Type I interferons (IFN-α/β) and other pro-inflammatory cytokines and chemokines.[7][8] This cascade initiates a potent innate immune response, leading to the maturation of dendritic cells (DCs), enhanced antigen presentation, and ultimately, the priming of a robust, tumor-antigen-specific CD8+ T-cell adaptive immune response.[7][9]

STING_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ADU_S100 This compound STING_ER STING (on ER) ADU_S100->STING_ER Binds & Activates TBK1 TBK1 STING_ER->TBK1 Recruits & Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates pIRF3 p-IRF3 (Dimer) IRF3->pIRF3 Dimerizes ISRE ISRE Genes pIRF3->ISRE Translocates & Binds to DNA Type1_IFN Type I IFN Production (IFN-α, IFN-β) ISRE->Type1_IFN Induces Transcription

Caption: this compound activation of the STING signaling pathway.

Q2: Why is effective delivery of this compound to the tumor microenvironment (TME) so challenging?

A2: The therapeutic efficacy of this compound is highly dependent on its ability to reach the cytoplasm of target cells within the TME, but several factors hinder this process. As a cyclic dinucleotide, this compound is hydrophilic and negatively charged, which prevents it from passively crossing the lipid bilayer of cell membranes.[10][11] Furthermore, when administered directly, it is susceptible to rapid degradation by extracellular enzymes like ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1).[3] Clinical studies have shown that following intratumoral injection, this compound has a very short plasma half-life of approximately 24 minutes, indicating rapid absorption from the tumor and fast systemic clearance.[5][12] This combination of poor cell permeability, enzymatic instability, and rapid clearance significantly reduces the concentration and residence time of this compound within the TME, limiting its overall therapeutic window.[3][13]

Q3: What are the primary strategies being explored to enhance this compound delivery and retention in the TME?

A3: To overcome the delivery challenges, researchers are focusing on advanced drug delivery systems (DDS). These strategies aim to protect this compound from degradation, improve its retention at the tumor site, and facilitate its entry into the cytoplasm. Key approaches include:

  • Lipid-Based Nanoparticles: Cationic liposomes or polymersomes can encapsulate the negatively charged this compound, protecting it from enzymatic degradation and facilitating cellular uptake.[14][15][16] Studies have shown that liposomal formulations can significantly improve serum stability and potentiate STING activation in antigen-presenting cells.[15][17]

  • Polymer-Based Systems: Biodegradable polymers can be used to create nanoparticles or injectable hydrogels.[13][18] Hydrogels, such as "STINGel," provide a localized, controlled-release depot for this compound, significantly slowing its release rate and improving efficacy in preclinical models.[19]

  • Antibody-Drug Conjugates (ADCs): Conjugating this compound to a tumor-targeting antibody via a cleavable linker allows for systemic administration with targeted delivery directly to cancer cells.[20] This approach has shown potent anti-tumor efficacy in preclinical models while minimizing systemic toxicity.[20]

Delivery_Strategies cluster_challenges Delivery Challenges for this compound cluster_solutions Enhancement Strategies Challenge1 Poor Cell Permeability (Hydrophilic, Anionic) Sol1 Lipid/Polymer Nanoparticles Challenge1->Sol1 Addresses Sol3 Antibody-Drug Conjugates (ADCs) Challenge1->Sol3 Addresses Challenge2 Rapid Enzymatic Degradation (e.g., by ENPP1) Challenge2->Sol1 Addresses Sol2 Injectable Hydrogels Challenge2->Sol2 Addresses Challenge3 Fast Clearance from TME (Short Half-Life) Challenge3->Sol2 Addresses Challenge3->Sol3 Addresses

Caption: Challenges in this compound delivery and corresponding solutions.

Q4: What are the key experimental readouts to confirm successful delivery and activation of the STING pathway by this compound?

A4: A multi-faceted approach is necessary to validate both the delivery and the biological activity of this compound. Key readouts include:

  • Pharmacodynamic Markers: Measurement of downstream cytokines such as IFN-β, TNF-α, IL-6, and the chemokine CXCL10 in tumor lysates or serum provides direct evidence of STING pathway activation.[4][12]

  • Immune Cell Infiltration: Analysis of the TME using flow cytometry or immunohistochemistry (IHC) to quantify the infiltration and activation of immune cells, particularly CD8+ T-cells, NK cells, and mature dendritic cells (CD80+, CD86+), is crucial.[6][21]

  • Gene Expression Analysis: RNA sequencing or qPCR on tumor biopsies can reveal the upregulation of interferon-stimulated genes (ISGs) and other immune-related pathways.[4][8]

  • Anti-Tumor Efficacy: In preclinical models, the primary readouts are tumor growth inhibition, complete tumor regression, and improved overall survival.[4][22] Assessing the development of an "abscopal effect"—the regression of untreated tumors at distant sites—provides strong evidence of a systemic, adaptive immune response.[6]

Troubleshooting Guide

Problem: Limited or no anti-tumor response after intratumoral (i.t.) injection of this compound.

This is a common issue that can stem from problems with the agonist itself, the experimental model, or the delivery technique.

Troubleshooting_Workflow Start No Anti-Tumor Response Check_Agonist Step 1: Verify Agonist Integrity Start->Check_Agonist Check_Model Step 2: Assess Animal Model Check_Agonist->Check_Model Agonist OK Solution_Agonist Use fresh, validated agonist. Consider protective formulation. Check_Agonist->Solution_Agonist Issue Found Check_Delivery Step 3: Evaluate Delivery Technique Check_Model->Check_Delivery Model OK Solution_Model Confirm tumor model is responsive. Ensure host STING is functional. Check_Model->Solution_Model Issue Found Solution_Delivery Optimize injection volume/rate. Ensure intratumoral placement. Check_Delivery->Solution_Delivery Issue Found

Caption: Troubleshooting workflow for poor this compound efficacy.
Potential Cause Recommended Action & Rationale
1. Agonist Degradation or Inactivity Action: Confirm the stability and activity of your this compound stock. Prepare fresh dilutions for each experiment and avoid multiple freeze-thaw cycles.[23] Rationale: CDNs are susceptible to degradation.[3] Running an in vitro assay using a reporter cell line (e.g., THP1-Dual™) can confirm the biological activity of your compound before in vivo use.[17]
2. Unresponsive Tumor Model Action: Verify that your chosen tumor model is immunologically "cold" or responsive to STING agonism. Rationale: The anti-tumor effect of this compound relies on a functional host immune system. The host animal (e.g., mouse strain) must have a functional STING pathway.[21] Some tumor models may have intrinsic resistance mechanisms that prevent an effective immune response.
3. Suboptimal Intratumoral Injection Action: Refine your injection technique. Ensure the needle is fully within the tumor mass. Administer the dose slowly to prevent leakage and high interstitial pressure from pushing the drug out. Rationale: Inaccurate or rapid injection can lead to the drug being deposited in the peritumoral space or rapidly clearing into systemic circulation, reducing its concentration within the TME.[5][24]
4. Insufficient Dose or Dosing Frequency Action: Perform a dose-response study. Rationale: The optimal dose can vary between tumor models. Preclinical studies have used doses ranging from 5 µg to 50 µg per injection.[4][24] Clinical trials explored doses from 50 µg up to 3200 µg.[25] The dosing schedule (e.g., every other day for three injections) is also a critical parameter.[24]

Problem: High variability in cytokine levels or tumor response between experimental replicates.

Potential Cause Recommended Action & Rationale
1. Inconsistent Injection Technique Action: Standardize the injection procedure across all animals. Use a consistent injection volume, rate, and needle depth. Rationale: Minor variations in how and where the agonist is delivered into the tumor can significantly alter its distribution and subsequent immune activation, leading to high inter-subject variability.[23]
2. Tumor Heterogeneity Action: Ensure tumors are of a consistent size (e.g., 50-100 mm³) before beginning treatment.[26] Rationale: Larger tumors can have necrotic cores or higher interstitial fluid pressure, which can impede drug distribution and lead to variable responses.
3. Agonist Instability in Solution Action: Use a freshly prepared dilution of the agonist for each experiment or each cohort of animals. If using a delivery vehicle like liposomes, ensure the formulation is consistent batch-to-batch. Rationale: The stability of free CDNs in solution can be limited.[23] Inconsistent formulation can lead to variable dosing and bioavailability.

Quantitative Data Summary

Table 1: Summary of this compound (MIW815) Pharmacokinetics (Human Clinical Data)

ParameterValueSource
Administration RouteIntratumoral Injection[12][27]
AbsorptionRapidly absorbed from injection site[5][12]
Terminal Plasma Half-Life~24 minutes[12][15]
Plasma ExposureIncreased dose-proportionally[5][12]
Interindividual VariabilityHigh (Coefficient of Variation >86%)[5][12]

Table 2: Preclinical Efficacy of this compound in Murine Tumor Models

Tumor ModelTreatment RegimenKey OutcomesSource
CT-26 Colon Carcinoma20 µg this compound + 20 µg CpG ODN (i.t.)Significant tumor regression (1952 mm³ to 32 mm³); Increased lymphocyte count[22]
B16/F10 Melanoma50 µg this compound (i.t.) for 3 daysReduced tumor growth in wild-type mice; no effect in STING-deficient mice[21]
4T1 Breast CancerThis compound (i.t.)Decreased primary and secondary tumor volume upon rechallenge[21]
Esophageal Adenocarcinoma (Rat)50 µg this compound (i.t.) +/- Radiation30.1% decrease in mean tumor volume (this compound alone); 50.8% decrease (this compound + Radiation)[4]

Table 3: Summary of Phase I Clinical Trial Results for this compound (MIW815)

Trial Identifier / CombinationNo. of PatientsKey OutcomesSource
NCT02675439 (Monotherapy)47Well-tolerated; MTD not reached. Limited clinical activity (1 partial response). Evidence of systemic immune activation.[9][12][27]
NCT03172936 (+ Spartalizumab, anti-PD-1)106Combination was well-tolerated. Minimal anti-tumor responses (Overall Response Rate: 10.4%).[9][25]

Experimental Protocols

Protocol 1: Intratumoral Administration of this compound in a Syngeneic Mouse Model

This protocol outlines the key steps for evaluating the efficacy of intratumorally delivered this compound in a common preclinical model.

InVivo_Workflow A 1. Cell Culture & Preparation (e.g., B16-F10 melanoma) B 2. Tumor Implantation (Subcutaneous injection into flank) A->B C 3. Tumor Growth Monitoring (Measure with calipers) B->C D 4. Randomization (When tumors reach ~50-100 mm³) C->D E 5. Treatment Administration (Intratumoral injection of this compound or vehicle) D->E F 6. Efficacy Evaluation (Monitor tumor volume and survival) E->F G 7. Pharmacodynamic Analysis (Collect tumors/spleens for flow cytometry/IHC) F->G

Caption: Experimental workflow for an in vivo this compound efficacy study.

1. Cell Culture and Implantation:

  • Culture B16-F10 melanoma cells in DMEM with 10% FBS.[26]

  • Harvest cells at 80-90% confluency. Wash twice and resuspend in sterile PBS at 5 x 10⁶ cells/mL.[26]

  • Subcutaneously inject 100 µL of the cell suspension (5 x 10⁵ cells) into the right flank of 6-8 week old female C57BL/6 mice.[26]

2. Tumor Monitoring and Treatment:

  • Begin monitoring tumor growth 5-7 days post-implantation. Measure tumor length and width with calipers every 2-3 days. Calculate volume using the formula: Volume = (Length x Width²)/2.[26]

  • When tumors reach an average volume of 50-100 mm³, randomize mice into treatment groups (e.g., Vehicle Control, this compound).[26]

  • Prepare a fresh solution of this compound in sterile PBS or saline at the desired concentration (e.g., 1 mg/mL for a 50 µg dose in 50 µL).[4]

  • Using a 30-gauge needle, carefully inject 50 µL of the this compound solution or vehicle control directly into the center of the tumor. Administer slowly to avoid leakage.

  • Repeat injections according to the desired schedule (e.g., on days 0, 3, and 6).[26]

3. Efficacy and Pharmacodynamic Evaluation:

  • Continue to monitor tumor volume and body weight every 2-3 days.[26]

  • Euthanize mice when tumors reach the predetermined endpoint (e.g., >2000 mm³) for survival analysis.[26]

  • At a predetermined time point (e.g., day 7 after the last dose), euthanize a subset of mice from each group to collect tumors and spleens for downstream analysis (flow cytometry, IHC, or gene expression).[26]

Protocol 2: Preparation of Liposomal this compound Formulation

This protocol is a generalized method based on common techniques for preparing cationic liposomes for CDN delivery.

Materials:

  • Cationic lipid: DOTAP (1,2-dioleoyl-3-trimethylammonium-propane)

  • Helper lipid: Cholesterol

  • PEGylated lipid: DSPE-PEG(2000)

  • This compound

  • Chloroform (B151607)

  • Hydration buffer (e.g., sterile water or sucrose (B13894) solution)

Methodology:

  • Lipid Film Hydration:

    • Dissolve DOTAP, cholesterol, and DSPE-PEG(2000) in chloroform in a round-bottom flask at a desired molar ratio (e.g., ratios explored in studies to optimize stability and activity).[14][15]

    • Remove the chloroform using a rotary evaporator to form a thin, dry lipid film on the flask wall.

    • Further dry the film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydration and Encapsulation:

    • Dissolve this compound in the hydration buffer.

    • Add the this compound solution to the flask containing the lipid film.

    • Hydrate the film by vortexing or sonicating the flask above the lipid transition temperature, resulting in the formation of multilamellar vesicles (MLVs).

  • Vesicle Sizing:

    • To create small unilamellar vesicles (SUVs) of a uniform size, subject the MLV suspension to probe sonication or repeated extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm).

  • Purification and Characterization:

    • Remove any unencapsulated this compound by dialysis or size exclusion chromatography.

    • Characterize the final formulation for particle size and zeta potential using dynamic light scattering (DLS).[14]

    • Determine the encapsulation efficiency by lysing the liposomes with a detergent (e.g., Triton X-100) and quantifying the this compound concentration using a validated HPLC method.[15]

Protocol 3: Quantification of Cytokine Induction (IFN-β) by ELISA

1. Sample Collection and Preparation:

  • In Vitro: Culture bone marrow-derived dendritic cells (BMDCs) or THP-1 cells and treat with free this compound or a liposomal formulation for 24 hours.[17] Collect the cell culture supernatant.

  • In Vivo: Collect blood from treated mice at specified time points (e.g., 6, 12, 24 hours post-injection) via submandibular or retro-orbital bleed. Process to obtain serum and store at -80°C. 2. ELISA Procedure (using a commercial kit):

  • Coat a 96-well plate with the capture antibody (e.g., anti-mouse IFN-β) overnight at 4°C.

  • Wash the plate and block with a suitable blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours.

  • Wash the plate and add prepared standards and samples (serum or supernatant) to the wells. Incubate for 2 hours at room temperature.

  • Wash the plate and add the detection antibody. Incubate for 1-2 hours.

  • Wash the plate and add the enzyme conjugate (e.g., Streptavidin-HRP). Incubate for 20-30 minutes.

  • Wash the plate and add the substrate solution (e.g., TMB). Allow the color to develop.

  • Add a stop solution to halt the reaction.

  • Read the absorbance at 450 nm using a microplate reader.

  • Calculate the IFN-β concentration in the samples by interpolating from the standard curve.[17]

References

Validation & Comparative

ADU-S100 vs. cGAMP: A Comparative Guide to STING Activation Potency

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The activation of the Stimulator of Interferon Genes (STING) pathway has emerged as a critical strategy in cancer immunotherapy. This guide provides an objective comparison of two key STING agonists: the synthetic cyclic dinucleotide (CDN) ADU-S100 (also known as MIW815) and the endogenous natural ligand, 2'3'-cyclic GMP-AMP (cGAMP). This analysis is supported by experimental data to inform research and development decisions.

Executive Summary

This compound is a synthetic analog of a bacterial cyclic-di-AMP, modified to enhance its stability and potency. In contrast, 2'3'-cGAMP is the natural second messenger produced by the enzyme cyclic GMP-AMP synthase (cGAS) in mammalian cells upon detection of cytosolic DNA. Preclinical evidence suggests that this compound exhibits greater potency in activating the STING pathway compared to the natural ligand cGAMP. This enhanced activity is attributed to its modified chemical structure, which leads to a higher binding affinity for the STING protein.

Data Presentation: Quantitative Comparison

The following table summarizes the available quantitative data on the potency of this compound and 2'3'-cGAMP in activating the STING pathway. It is important to note that EC50 values can vary depending on the cell line, assay conditions, and specific endpoint measured.

AgonistCell LineAssay EndpointEC50 ValueSource
This compound THP-1IRF3-mediated Luciferase Expression3.03 µg/mL[1]
This compound THP-1NF-κB-mediated SEAP Expression4.85 µg/mL[1]
This compound THP-1CXCL10 Induction~2x lower than 2'3'-cGAMP[2]
This compound THP-1IFN-β Induction~2x lower than 2'3'-cGAMP[2]
2'3'-cGAMP L929IFN-β RNA Induction15-42 nM[3]
2'3'-cGAMP THP-1IFN-β Induction~10.6 µM[4]
2'3'-cGAMP THP-1CXCL10 InductionNot specified[2]
2'3'-cGAMP THP-1IFN-β Induction~20 µg/mL[2]

Note: Direct comparison of EC50 values across different studies should be done with caution due to variations in experimental protocols. A patent document indicates that this compound has a roughly two-fold lower EC50 for inducing IFN-β compared to 2'3'-cGAMP in THP-1 cells[2]. Another study suggests this compound is approximately four times more potent than 2'3'-cGAMP.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of this compound and cGAMP.

STING Activation Reporter Assay

This assay quantifies STING activation by measuring the activity of a downstream reporter gene, such as luciferase, which is under the control of an interferon-stimulated response element (ISRE).

  • Cell Culture: Human monocytic THP-1 cells, which endogenously express all components of the STING pathway, are a commonly used cell line. Cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Treatment: Cells are seeded in 96-well plates and treated with serial dilutions of this compound or cGAMP.

  • Incubation: The cells are incubated for 18-24 hours to allow for STING activation and reporter gene expression.

  • Lysis and Luminescence Reading: A luciferase assay reagent is added to the cells to lyse them and provide the substrate for the luciferase enzyme. The resulting luminescence, which is proportional to the level of ISRE activation, is measured using a luminometer.

  • Data Analysis: The half-maximal effective concentration (EC50) is calculated from the dose-response curve.

Cytokine Induction Measurement by ELISA

This method quantifies the production of cytokines, such as Interferon-beta (IFN-β), which are key downstream effectors of STING activation.

  • Cell Culture and Treatment: THP-1 cells are seeded in multi-well plates and treated with various concentrations of this compound or cGAMP.

  • Supernatant Collection: After an incubation period (typically 6-24 hours), the cell culture supernatant is collected.

  • ELISA Procedure: An enzyme-linked immunosorbent assay (ELISA) is performed on the collected supernatants according to the manufacturer's instructions for the specific cytokine being measured (e.g., human IFN-β). This typically involves the use of a capture antibody, a detection antibody, and a substrate for colorimetric detection.

  • Data Analysis: The concentration of the cytokine in each sample is determined by comparing its absorbance to a standard curve. EC50 values can then be calculated from the dose-response data.

Western Blot Analysis of STING Pathway Phosphorylation

This technique is used to detect the phosphorylation of key proteins in the STING signaling cascade, such as STING itself, TBK1, and IRF3, which is a hallmark of pathway activation.

  • Cell Lysis: Following treatment with STING agonists, cells are washed with ice-cold PBS and then lysed with a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in the cell lysates is determined using a protein assay, such as the BCA assay.

  • SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF).

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated forms of STING, TBK1, or IRF3. A primary antibody against the total protein is used as a loading control.

  • Detection: After incubation with a secondary antibody conjugated to an enzyme (e.g., HRP), a chemiluminescent substrate is added to visualize the protein bands. The intensity of the bands corresponding to the phosphorylated proteins indicates the level of STING pathway activation.

Mandatory Visualizations

STING Signaling Pathway

STING_Signaling_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_golgi Golgi Apparatus cluster_nucleus Nucleus cGAMP 2'3'-cGAMP STING_dimer STING (dimer) cGAMP->STING_dimer binds & activates ADU_S100 This compound ADU_S100->STING_dimer binds & activates cGAS cGAS cGAS->cGAMP synthesizes dsDNA Cytosolic dsDNA dsDNA->cGAS activates STING_active Activated STING STING_dimer->STING_active translocates to TBK1 TBK1 STING_active->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 (dimer) IRF3->pIRF3 dimerizes IFN_genes Type I IFN Genes pIRF3->IFN_genes translocates to & activates Transcription Transcription IFN_genes->Transcription

Caption: The STING signaling pathway activated by cGAMP and this compound.

Experimental Workflow for Comparing STING Agonist Potency

Experimental_Workflow cluster_setup Experiment Setup cluster_treatment Treatment & Incubation cluster_analysis Data Analysis Cell_Culture Culture THP-1 Cells Cell_Seeding Seed Cells in 96-well Plates Cell_Culture->Cell_Seeding Agonist_Prep Prepare Serial Dilutions of this compound & cGAMP Treatment Treat Cells with Agonists Agonist_Prep->Treatment Cell_Seeding->Treatment Incubation Incubate for 18-24 hours Treatment->Incubation Reporter_Assay Luciferase Reporter Assay Incubation->Reporter_Assay ELISA IFN-β ELISA Incubation->ELISA EC50_Calc Calculate EC50 Values Reporter_Assay->EC50_Calc ELISA->EC50_Calc Comparison Compare Potency EC50_Calc->Comparison

Caption: Workflow for comparing the potency of STING agonists in vitro.

References

A Comparative Analysis of STING Agonists ADU-S100 and BMS-986301 in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The activation of the Stimulator of Interferon Genes (STING) pathway has emerged as a promising strategy in cancer immunotherapy. By mimicking the natural ligands of STING, synthetic agonists can induce a potent anti-tumor immune response. This guide provides a detailed comparison of two such agonists, ADU-S100 (Miavive) and BMS-986301, focusing on their efficacy, mechanism of action, and available clinical data.

Mechanism of Action: Activating the STING Pathway

Both this compound and BMS-986301 are cyclic dinucleotide (CDN) STING agonists.[1][2] Their primary mechanism of action involves binding to and activating the STING protein, which is located on the endoplasmic reticulum. This binding triggers a conformational change in STING, leading to its translocation to the Golgi apparatus. Subsequently, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of type I interferons (IFN-α and IFN-β) and other pro-inflammatory cytokines and chemokines.[3][4] This cascade of events leads to the maturation of dendritic cells (DCs), enhanced antigen presentation, and the priming and recruitment of cytotoxic CD8+ T cells into the tumor microenvironment, ultimately resulting in a robust, systemic anti-tumor immune response.[1][5]

STING_Pathway cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum cluster_golgi Golgi Apparatus cluster_nucleus Nucleus cGAS cGAS cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes dsDNA Cytosolic dsDNA dsDNA->cGAS binds & activates STING STING cGAMP->STING binds & activates ADU_S100 This compound / BMS-986301 (STING Agonists) ADU_S100->STING binds & activates STING_TBK1 STING-TBK1 Complex STING->STING_TBK1 translocates & recruits TBK1 IRF3_dimer pIRF3 Dimer STING_TBK1->IRF3_dimer phosphorylates IRF3 Type_I_IFN Type I IFN Genes IRF3_dimer->Type_I_IFN induces transcription

STING Signaling Pathway Activation.

Preclinical Efficacy: A Head-to-Head Comparison

Preclinical studies in syngeneic mouse tumor models have provided a direct comparison of the anti-tumor activity of this compound and BMS-986301. In both CT26 colon carcinoma and MC38 colon adenocarcinoma models, BMS-986301 demonstrated significantly higher efficacy than this compound as a monotherapy.[1][2] When combined with an anti-PD-1 antibody, BMS-986301 also showed a remarkable rate of complete regression in the CT26 model.[1][2]

ParameterThis compoundBMS-986301Reference
Complete Tumor Regression (Monotherapy)
CT26 Model13%>90%[1][2]
MC38 Model13%>90%[2]
Complete Tumor Regression (Combination with anti-PD-1)
CT26 ModelNot Reported80%[1][2]

Clinical Trials: Efficacy and Safety Profiles

This compound (Miavive)

This compound was the first STING agonist to enter clinical trials for cancer immunotherapy.[2]

Monotherapy (NCT02675439): A Phase 1 dose-escalation study evaluated intratumoral this compound in 47 patients with advanced/metastatic solid tumors or lymphomas.[6][7]

ParameterResultReference
Number of Patients 47[6][7]
Dosing 50 to 6,400 µg, weekly intratumoral injections (3 weeks on/1 week off)[6][7]
Maximum Tolerated Dose (MTD) Not reached[6][7]
Common Treatment-Related Adverse Events Pyrexia (17%), chills (15%), injection-site pain (15%)[6][7]
Clinical Response 1 confirmed partial response (PR) in a patient with Merkel cell carcinoma[6][7]
Disease Control Lesion size was stable or decreased in 94% of evaluable injected lesions[6][7]

Combination Therapy with Spartalizumab (anti-PD-1) (NCT03172936): A Phase 1b study assessed the combination in 106 patients with advanced solid tumors or lymphomas.[8][9]

ParameterResultReference
Number of Patients 106[8][9]
Common Adverse Events Pyrexia (22%), injection site pain (20%), diarrhea (11%)[9]
Overall Response Rate (ORR) 10.4%[8][9]

Despite initial promise, several clinical trials involving this compound were discontinued (B1498344) due to a lack of substantial anti-tumor activity.[2]

BMS-986301

BMS-986301 is currently being evaluated in a Phase 1 clinical trial (NCT03956680) as both a monotherapy and in combination with the checkpoint inhibitors nivolumab (B1139203) (anti-PD-1) and ipilimumab (anti-CTLA-4) in patients with advanced solid cancers.[1][10][11] While detailed quantitative results from this ongoing trial are not yet fully published, early findings suggest that BMS-986301 can effectively activate the STING pathway, leading to enhanced anti-tumor immunity.[6][10] The trial is designed to assess the safety, tolerability, and preliminary efficacy of both intratumoral and intramuscular administration routes.[12]

Experimental Protocols

The following provides a general methodology for evaluating the in vivo efficacy of STING agonists in a syngeneic mouse tumor model, based on common practices in the field.

Experimental_Workflow cluster_setup Tumor Model Setup cluster_treatment Treatment Phase cluster_analysis Efficacy & Immune Analysis Cell_Culture 1. Tumor Cell Culture (e.g., CT26, MC38) Implantation 2. Subcutaneous Implantation in Syngeneic Mice (e.g., BALB/c) Cell_Culture->Implantation Tumor_Growth 3. Monitor Tumor Growth Implantation->Tumor_Growth Randomization 4. Randomize Mice into Treatment Groups Tumor_Growth->Randomization Dosing 5. Intratumoral Injection (this compound or BMS-986301) Randomization->Dosing Tumor_Measurement 6. Measure Tumor Volume Dosing->Tumor_Measurement Immune_Profiling 7. Analyze Tumor Infiltrating Immune Cells (Flow Cytometry) Tumor_Measurement->Immune_Profiling Cytokine_Analysis 8. Measure Systemic Cytokine Levels (ELISA) Immune_Profiling->Cytokine_Analysis

In Vivo Efficacy Evaluation Workflow.

1. Cell Culture and Tumor Implantation:

  • Syngeneic tumor cell lines (e.g., CT26 or MC38) are cultured in appropriate media.

  • A specific number of cells (e.g., 1 x 10^6) are harvested and subcutaneously injected into the flank of immunocompetent mice (e.g., BALB/c or C57BL/6).

2. Tumor Growth Monitoring and Treatment:

  • Tumor volumes are measured regularly using calipers (Volume = (length x width^2) / 2).

  • Once tumors reach a predetermined size (e.g., 50-100 mm³), mice are randomized into treatment groups.

  • The STING agonist (this compound or BMS-986301) is administered via intratumoral injection at a specified dose and schedule. For the comparative preclinical studies, a single dose was often utilized.[1][2]

3. Efficacy and Pharmacodynamic Assessments:

  • Tumor growth is monitored throughout the study to determine treatment efficacy.

  • At the end of the study, tumors and spleens may be harvested for immunological analysis, including flow cytometry to characterize immune cell populations (e.g., CD8+ T cells, dendritic cells).

  • Blood samples can be collected to measure systemic cytokine levels (e.g., IFN-β, TNF-α) using methods like ELISA.

Comparative Summary

The following diagram provides a logical comparison of the key attributes of this compound and BMS-986301 based on the available data.

Drug_Comparison ADU_Preclinical Moderate preclinical efficacy (13% complete regression) ADU_Clinical Limited clinical activity in Phase 1 trials (ORR ~10% in combination) ADU_Status Development largely discontinued BMS_Preclinical High preclinical efficacy (>90% complete regression) BMS_Clinical Ongoing Phase 1 trials (Monotherapy and combination) BMS_Status Active clinical development

References

Validating On-Target Activity of ADU-S100 in Tumor Biopsies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies for validating the on-target activity of ADU-S100 (also known as MIW815), a synthetic cyclic dinucleotide (CDN) that acts as a STING (Stimulator of Interferon Genes) agonist, within tumor biopsies. We will objectively compare its performance with alternative STING agonists and provide supporting experimental data to aid researchers in designing and interpreting studies aimed at confirming the mechanism of action of this class of immunotherapies.

Introduction to this compound and STING Pathway Activation

This compound is designed to activate the STING pathway, a critical component of the innate immune system.[1] Activation of STING, an endoplasmic reticulum-resident protein, initiates a signaling cascade that leads to the production of type I interferons (IFNs) and other pro-inflammatory cytokines. This, in turn, is expected to recruit and activate immune cells, such as CD8+ T cells, within the tumor microenvironment, leading to an anti-tumor immune response. Validating that intratumorally administered this compound engages this pathway in patient tumors is crucial for its clinical development.

Methods for Validating On-Target Activity in Tumor Biopsies

The primary methods for assessing the on-target activity of this compound in tumor biopsies involve measuring the downstream effects of STING activation. These can be broadly categorized into the analysis of protein phosphorylation, gene expression, and changes in the tumor immune microenvironment.

Phosphorylation of STING Pathway Proteins

Activation of the STING pathway leads to the phosphorylation of key downstream signaling molecules, including Tank-binding kinase 1 (TBK1) and Interferon Regulatory Factor 3 (IRF3). Detecting the phosphorylated forms of these proteins (pTBK1 and pIRF3) in tumor biopsies provides direct evidence of pathway activation.

Experimental Protocol: Immunohistochemistry (IHC) for Phospho-IRF3 (p-IRF3)

This protocol outlines a typical procedure for detecting p-IRF3 in formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections.

  • Deparaffinization and Rehydration:

    • Heat slides at 60°C for 25 minutes.

    • Immerse slides in three changes of xylene for 5 minutes each.

    • Rehydrate through a graded series of ethanol (B145695) (100%, 95%, 70%, 50%) for 3 minutes each, followed by a final wash in distilled water.

  • Antigen Retrieval:

    • Perform heat-induced epitope retrieval using a citrate-based buffer (pH 6.0) in a pressure cooker or water bath at 95-100°C for 20-30 minutes.

    • Allow slides to cool to room temperature.

  • Blocking:

    • Block endogenous peroxidase activity by incubating sections in 3% hydrogen peroxide for 10-15 minutes.

    • Block non-specific antibody binding with a protein block solution (e.g., containing bovine serum albumin or normal goat serum) for 30-60 minutes.

  • Primary Antibody Incubation:

    • Incubate sections with a primary antibody specific for p-IRF3 (e.g., a rabbit monoclonal antibody) overnight at 4°C in a humidified chamber. The optimal antibody dilution should be determined empirically.

  • Detection:

    • Wash slides with a wash buffer (e.g., TBS-T).

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 30-60 minutes at room temperature.

    • Wash again and apply a DAB (3,3'-diaminobenzidine) substrate solution until the desired stain intensity develops.

  • Counterstaining and Mounting:

    • Counterstain with hematoxylin (B73222) to visualize cell nuclei.

    • Dehydrate sections through a graded ethanol series and xylene.

    • Mount with a permanent mounting medium.

Data Analysis: The presence of brown staining in the cytoplasm and/or nucleus of tumor and immune cells is indicative of p-IRF3. Quantification can be performed by a pathologist using a scoring system (e.g., H-score) or through digital image analysis to determine the percentage of positive cells and staining intensity.

Gene Expression of Interferon-Stimulated Genes (ISGs)

A key consequence of STING activation and type I IFN production is the upregulation of a battery of interferon-stimulated genes (ISGs). Measuring the mRNA levels of these genes in tumor biopsies before and after this compound treatment serves as a robust indicator of on-target activity.

Experimental Protocol: NanoString Gene Expression Analysis

The NanoString nCounter platform is well-suited for analyzing gene expression from FFPE tumor biopsies due to its robustness with fragmented RNA. The PanCancer IO 360 panel, which includes a range of ISGs, is a relevant commercially available option.[2][3][4][5]

  • RNA Extraction: Extract total RNA from FFPE tumor sections using a commercially available kit optimized for this sample type.

  • RNA Quantification and Quality Control: Quantify the extracted RNA and assess its quality. The NanoString platform can tolerate moderately degraded RNA.

  • Hybridization: Hybridize the extracted RNA with the NanoString reporter and capture probes according to the manufacturer's protocol. The PanCancer IO 360 panel contains probes for 770 genes, including numerous ISGs.[2][3][4][5]

  • Sample Processing and Data Acquisition: Process the hybridized samples on the nCounter Prep Station and read the digital barcodes on the nCounter Digital Analyzer.

  • Data Analysis:

    • Perform quality control and normalization of the raw data using the nSolver Analysis Software.

    • Calculate the fold change in expression of ISGs in post-treatment biopsies compared to pre-treatment baseline samples.

    • Key ISGs to analyze include CXCL10, IDO1, IFIT1, ISG15, and MX1.

Changes in the Tumor Immune Microenvironment

A desired downstream effect of STING activation is the recruitment and activation of cytotoxic T lymphocytes (CTLs) into the tumor. Immunohistochemistry for CD8 can be used to quantify changes in the density of these crucial anti-tumor immune cells.

Experimental Protocol: Immunohistochemistry (IHC) for CD8+ T Cells

The protocol is similar to that for p-IRF3, with the primary difference being the use of a CD8-specific primary antibody.

  • Deparaffinization, Rehydration, and Antigen Retrieval: Follow the same steps as for p-IRF3 IHC.

  • Blocking: Perform endogenous peroxidase and non-specific binding blocking as described above.

  • Primary Antibody Incubation: Incubate sections with a primary antibody targeting the CD8 protein (e.g., clone C8/144B).

  • Detection, Counterstaining, and Mounting: Follow the same procedure as for p-IRF3 IHC.

Data Analysis: CD8+ T cells will be identified by a distinct membrane staining pattern. Quantification involves counting the number of CD8+ cells per unit area (e.g., cells/mm²) in different tumor compartments (intra-tumoral and stromal) using manual counting by a pathologist or automated digital image analysis.

Comparison of this compound with Alternative STING Agonists

Several other STING agonists have been evaluated in preclinical and clinical settings. A direct comparison of their on-target activity in tumor biopsies is essential for understanding their relative potency and potential clinical utility.

FeatureThis compound (MIW815)MK-1454BMS-986301
Structure Cyclic dinucleotideCyclic dinucleotideNovel cyclic dinucleotide
Preclinical On-Target Activity Induces tumor-specific CD8+ T cells and tumor regression in murine models.[1]Demonstrates complete tumor regression and enhances anti-PD1 efficacy in mouse syngeneic models.[6]Shows greater tumor regression ( >90%) in murine models compared to this compound (13%).[1]
Clinical On-Target Activity in Tumor Biopsies Phase I monotherapy trial showed no significant on-treatment changes in RNA expression or immune cell infiltration in paired tumor biopsies, despite evidence of systemic immune activation.[7][8]In combination with pembrolizumab, showed an 83% median reduction in the size of injected and non-injected lesions. Biopsy data on specific on-target markers is limited in publicly available data.[1]A phase 1 trial is ongoing; detailed biopsy data is not yet available.
Clinical Efficacy (Monotherapy) Limited, with one confirmed partial response in a phase I trial.[1]No complete or partial responses observed in the monotherapy arm of a phase 1 trial.[1]Not yet reported.
Clinical Efficacy (Combination with Anti-PD-1) Showed partial responses in a phase Ib trial with spartalizumab.[1]A response rate of 24% was observed in combination with pembrolizumab.[1]Not yet reported.

Visualizing Key Concepts

To further clarify the concepts discussed, the following diagrams illustrate the STING signaling pathway, a typical experimental workflow for validating on-target activity, and a logical comparison of different validation methods.

STING_Pathway STING Signaling Pathway cluster_cytosol Cytosol cluster_nucleus Nucleus ADU_S100 This compound STING STING ADU_S100->STING binds & activates TBK1 TBK1 STING->TBK1 recruits p_TBK1 p-TBK1 TBK1->p_TBK1 autophosphorylation IRF3 IRF3 p_IRF3 p-IRF3 IRF3->p_IRF3 p_TBK1->IRF3 phosphorylates ISG_Expression Interferon-Stimulated Gene Expression p_IRF3->ISG_Expression translocates & induces

Caption: The STING signaling pathway activated by this compound.

Experimental_Workflow Experimental Workflow for On-Target Validation cluster_assays Biopsy Analysis Patient Patient with Accessible Tumor Biopsy_Pre Pre-treatment Tumor Biopsy Patient->Biopsy_Pre Treatment Intratumoral This compound Injection Biopsy_Pre->Treatment Analysis Comparative Analysis Biopsy_Pre->Analysis Biopsy_Post Post-treatment Tumor Biopsy Treatment->Biopsy_Post Biopsy_Post->Analysis IHC IHC for p-IRF3 and CD8 Analysis->IHC RNA_Seq NanoString for ISG Expression Analysis->RNA_Seq Logical_Comparison Comparison of Validation Methods Validation_Method Validation Method Direct_Evidence Direct Evidence of Pathway Activation Validation_Method->Direct_Evidence Functional_Consequence Functional Consequence Validation_Method->Functional_Consequence Cellular_Response Cellular Immune Response Validation_Method->Cellular_Response p_IRF3_IHC p-IRF3 IHC Direct_Evidence->p_IRF3_IHC e.g. ISG_Expression ISG Gene Expression Functional_Consequence->ISG_Expression e.g. CD8_IHC CD8+ T cell Infiltration Cellular_Response->CD8_IHC e.g.

References

ADU-S100 Combination Therapy Demonstrates Superior Anti-Tumor Efficacy Over Monotherapy in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

Comprehensive analysis of preclinical data reveals that ADU-S100, a potent STING (Stimulator of Interferon Genes) agonist, exhibits significantly enhanced anti-tumor activity when used in combination with other immunotherapies and radiation compared to its use as a standalone agent. These synergistic effects, observed across various cancer models, are characterized by improved tumor growth inhibition, prolonged survival, and robust activation of the innate and adaptive immune systems.

This compound, also known as dulanermin, is a synthetic cyclic dinucleotide that mimics the action of endogenous STING ligands, leading to the production of type I interferons and other pro-inflammatory cytokines. This, in turn, promotes the recruitment and activation of immune cells, such as CD8+ T cells and Natural Killer (NK) cells, within the tumor microenvironment. Preclinical investigations have consistently shown that while this compound monotherapy can induce an anti-tumor immune response, its efficacy is substantially amplified when combined with checkpoint inhibitors, other immune agonists, or radiotherapy.

Quantitative Analysis of Preclinical Efficacy

The following tables summarize the key quantitative findings from various preclinical studies, highlighting the superior performance of this compound in combination regimens.

Tumor Volume and Growth Inhibition
Cancer Model Monotherapy Combination Therapy Tumor Volume Reduction (%) (Combination vs. Control)Reference
CT-26 Colon CarcinomaThis compound (40 µg)This compound (20 µg) + CpG ODN (20 µg)Significant regression from 1952 mm³ to 32 mm³[1]
Esophageal AdenocarcinomaThis compound (50 µg)This compound (50 µg) + Radiation (16Gy)50.8% decrease (vs. 30.1% for this compound alone)[2][3]
Prostate Cancer (TRAMP-C1)This compoundThis compound + cyto-IL-1575% tumor rejection[4]
Human Prostate Cancer (PC3 in humanized mice)Not specifiedThis compound + cyto-IL-1598% volume reduction[4]
Survival and Tumor Rejection
Cancer Model Monotherapy Combination Therapy Outcome Reference
CT-26 Colon CarcinomaThis compound (20 µg) - 71.4% survivalThis compound (20 µg) + CpG ODN (20 µg)100% survival[1]
Prostate Cancer (TRAMP-C1)This compound - Median survival 48 daysThis compound + cyto-IL-15Undefined median survival (majority tumor-free)[4]
Prostate Cancer (bilateral tumors)Not specifiedThis compound + cyto-IL-15 (injected in one tumor)50% abscopal response (rejection of uninjected tumor)[4]
Immune Cell Infiltration
Cancer Model Monotherapy Combination Therapy Key Immune Cell Changes (in tumor or spleen)Reference
CT-26 Colon CarcinomaThis compound (40 µg)This compound (20 µg) + CpG ODN (20 µg)Significant increase in lymphocytes[1]
Prostate Cancer (TRAMP-C1)This compoundThis compound + cyto-IL-15Increased CD8+ T cells, NK cells, and NKT cells in spleen[4]
Esophageal AdenocarcinomaThis compoundThis compound + RadiationUpregulation of CD8+ T-cells[2][3]

Signaling Pathways and Experimental Workflows

The anti-tumor activity of this compound is initiated through the activation of the STING signaling pathway. The following diagrams illustrate this pathway and a typical experimental workflow for preclinical evaluation.

STING_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_nucleus Nucleus cluster_ec Extracellular cGAS cGAS cGAMP cGAMP cGAS->cGAMP dsDNA Tumor-derived dsDNA dsDNA->cGAS ADU_S100 This compound STING STING ADU_S100->STING Activates cGAMP->STING Activates TBK1 TBK1 STING->TBK1 IRF3 IRF3 TBK1->IRF3 pIRF3 p-IRF3 IRF3->pIRF3 pIRF3_dimer p-IRF3 Dimer pIRF3->pIRF3_dimer Dimerization ISRE ISRE pIRF3_dimer->ISRE cluster_nucleus cluster_nucleus pIRF3_dimer->cluster_nucleus Type1_IFN Type I IFN Genes ISRE->Type1_IFN IFN_protein Type I IFN Protein Type1_IFN->IFN_protein Transcription & Translation Immune_Response Anti-tumor Immune Response (CD8+ T cells, NK cells) IFN_protein->Immune_Response

Caption: this compound activates the STING pathway, leading to Type I IFN production and anti-tumor immunity.

Experimental_Workflow cluster_setup Tumor Model Setup cluster_treatment Treatment Regimen cluster_monitoring Monitoring and Analysis cluster_endpoint Endpoint Analysis cell_culture Tumor Cell Culture (e.g., CT-26, TRAMP-C1) implantation Subcutaneous Implantation in Mice (e.g., BALB/c) cell_culture->implantation tumor_growth Tumor Growth to Palpable Size implantation->tumor_growth treatment_groups Randomization into Groups: - Vehicle Control - this compound Monotherapy - Combination Therapy tumor_growth->treatment_groups dosing Intratumoral Administration of Therapies treatment_groups->dosing tumor_measurement Tumor Volume Measurement (e.g., every other day) dosing->tumor_measurement survival Survival Monitoring dosing->survival tissue_harvest Tumor and Spleen Harvest survival->tissue_harvest analysis Histopathology and Immune Cell Analysis (e.g., Flow Cytometry) tissue_harvest->analysis

Caption: A typical preclinical workflow for evaluating this compound therapies in mouse tumor models.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are synthesized protocols based on the referenced studies.

In Vivo Tumor Model and Treatment
  • Animal Models: Female BALB/c mice were typically used for the CT-26 colon carcinoma model, while syngeneic models were employed for prostate and esophageal cancers.[1]

  • Cell Lines and Implantation: Tumor models were established by subcutaneously implanting cancer cells (e.g., 1 x 10^6 CT-26 cells) into the flank of the mice.[1]

  • Treatment Administration: Once tumors reached a palpable size, mice were randomized into treatment groups. This compound and other agents were administered via intratumoral injection.[1][2] For example, in the CT-26 model, this compound was administered at doses of 20 µg or 40 µg.[1] In the esophageal adenocarcinoma model, two cycles of 50 µg of this compound were given every three weeks.[2]

  • Combination Agents:

    • CpG ODN 1826: Co-administered with this compound at a dose of 20 µg in the CT-26 model.[1]

    • Radiation: A single dose of 16Gy was delivered to the tumor in the esophageal adenocarcinoma model.[2][3]

    • cyto-IL-15: Administered intratumorally in combination with this compound in prostate cancer models.[4]

Efficacy and Immune Response Assessment
  • Tumor Measurement: Tumor volumes were measured regularly (e.g., every other day) using calipers.[1]

  • Survival Analysis: Mice were monitored for survival, and Kaplan-Meier curves were generated.[4]

  • Histopathology: At the end of the study, tumors and other organs like the spleen and liver were harvested for histopathological analysis to assess for apoptosis, necrosis, and immune cell infiltration.[1]

  • Immunophenotyping: Immune cell populations in the tumor and spleen were analyzed using techniques such as flow cytometry to quantify the presence of CD8+ T cells, NK cells, and other immune subsets.[4]

Conclusion

The preclinical evidence strongly supports the development of this compound in combination therapies. The synergistic effects observed with checkpoint inhibitors, other immune agonists, and radiation highlight the potential to overcome resistance to monotherapy and induce durable anti-tumor responses. These findings provide a solid rationale for the ongoing and future clinical evaluation of this compound-based combination strategies in oncology. The detailed experimental protocols and understanding of the underlying signaling pathways are essential for designing the next generation of studies aimed at translating these promising preclinical results into effective cancer treatments.

References

Comparative Analysis of ADU-S100 Cross-reactivity with Human and Murine STING Alleles

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

ADU-S100 (also known as MIW815) is a synthetic cyclic dinucleotide (CDN) that acts as a potent agonist for the Stimulator of Interferon Genes (STING) protein. As a critical mediator of innate immunity, STING activation by agonists like this compound is a promising strategy in cancer immunotherapy. This guide provides a comparative overview of this compound's activity across various human and murine STING alleles, supported by available experimental data and detailed protocols for further investigation.

Introduction to this compound and STING Allelic Variants

This compound is designed to mimic the natural STING ligand, cyclic GMP-AMP (cGAMP), and has been shown to activate both human and murine STING pathways.[1][2][3] This cross-reactivity is a crucial attribute for its preclinical development in mouse models and subsequent translation to human clinical trials. However, the human STING gene (TMEM173) is polymorphic, with several common alleles identified in the population. These variations can influence the magnitude of the STING response and potentially the therapeutic efficacy of STING agonists.

The most prevalent human STING alleles include:

  • WT (R232): The wild-type variant.

  • H232: A common variant with a histidine at position 232.

  • HAQ (R71H, G230A, R293Q): A haplotype with three amino acid substitutions.

  • AQ (G230A, R293Q): A haplotype with two substitutions.

  • Q (R293Q): A variant with a single substitution.

Understanding the potency of this compound across these human variants and in comparison to its activity on murine STING is essential for interpreting preclinical data and predicting clinical responses.

Quantitative Comparison of this compound Activity

While broadly active across species, the precise potency of this compound can vary between different STING alleles. The following tables summarize the available quantitative data on the activation of human and murine STING by this compound.

Table 1: In Vitro Activity of this compound on Human STING Alleles

Cell LineSTING AlleleAssay ReadoutEC50 (µg/mL)EC50 (µM)¹Reference
THP-1 DualH232IRF3 Luciferase Reporter3.03~4.13[4]
THP-1 DualH232NF-κB SEAP Reporter4.85~6.60[4]

¹EC50 values in µM are approximated based on the molecular weight of this compound (734.51 g/mol ). Conversion: µM = (µg/mL) / 734.51 * 1000.

Table 2: Activity of this compound on Murine STING

Cell Line/ModelAssay ReadoutObservationsReference
Murine tumor models (CT26, B16, 4T1)Antitumor ImmunityPotent antitumor activity observed.[6][7]
Pancreatic Ductal Adenocarcinoma (PDA) mouse modelTumor Burden ReductionAs effective as the murine-specific agonist DMXAA.[8]
Murine splenocytesPD-1 InductionInduced higher levels of PD-1 compared to DMXAA.[9]

Note: Specific EC50 values for this compound on murine STING are not well-documented in publicly available literature. However, numerous in vivo studies demonstrate its robust biological activity in various mouse models, indicating potent activation of the murine STING pathway.[6][7][8]

Signaling Pathway and Experimental Workflows

To facilitate a deeper understanding of this compound's mechanism and to provide a framework for further research, the following diagrams illustrate the STING signaling pathway and a general workflow for evaluating STING agonist activity.

STING_Signaling_Pathway cluster_cytosol Cytosol cluster_nucleus Nucleus ADUS100 This compound STING_ER STING (ER) ADUS100->STING_ER Binds STING_Active Activated STING (dimerized) STING_ER->STING_Active Translocates & Dimerizes TBK1 TBK1 STING_Active->TBK1 IRF3 IRF3 TBK1->IRF3 pIRF3 p-IRF3 (dimerized) IRF3->pIRF3 pIRF3_nuc p-IRF3 pIRF3->pIRF3_nuc ISRE ISRE pIRF3_nuc->ISRE Binds IFN Type I IFN Genes (e.g., IFN-β) ISRE->IFN Promotes Transcription

Caption: Simplified STING signaling pathway upon activation by this compound.

Experimental_Workflow cluster_prep Cell Line Preparation cluster_assay Functional Assay cluster_readout Readout cluster_analysis Data Analysis start Start: STING-deficient cell line transfect Transfect with STING allele expression vector start->transfect select Antibiotic Selection transfect->select expand Expand clonal stable cell lines select->expand seed Seed stable cells expressing different STING alleles expand->seed stimulate Stimulate with This compound (dose-response) seed->stimulate incubate Incubate (e.g., 16-24h) stimulate->incubate reporter Reporter Assay (Luciferase/SEAP) incubate->reporter elisa IFN-β ELISA incubate->elisa analyze Calculate EC50 values & Compare Potency reporter->analyze elisa->analyze

Caption: Workflow for comparing this compound activity across STING alleles.

Experimental Protocols

The following protocols provide a framework for researchers to quantitatively assess the cross-reactivity of this compound with various human and murine STING alleles.

Generation of Stable Cell Lines Expressing STING Alleles

This protocol describes the generation of stable cell lines, which is crucial for consistent and reproducible results in functional assays.

Objective: To create a panel of cell lines each stably expressing a specific human or murine STING allele.

Materials:

  • STING-deficient cell line (e.g., HEK293T or THP-1 STING-knockout).

  • Expression vectors containing cDNA for different human STING alleles (WT, H232, HAQ, AQ, Q) and murine STING.

  • Mammalian expression vector should contain a selectable marker (e.g., puromycin (B1679871) or blasticidin resistance gene).

  • Transfection reagent (e.g., Lipofectamine).

  • Appropriate cell culture medium and supplements.

  • Selection antibiotic (e.g., puromycin, blasticidin).

  • Cloning cylinders or fluorescence-activated cell sorting (FACS) for single-cell cloning.

Procedure:

  • Vector Preparation: Clone the cDNA of each STING allele into a mammalian expression vector that also contains a selectable marker gene.

  • Transfection: Transfect the STING-deficient host cell line with the expression vectors. Include a control transfection with an empty vector.

  • Selection: 48 hours post-transfection, begin antibiotic selection by adding the appropriate concentration of the selection antibiotic to the culture medium. The optimal concentration should be predetermined by generating a kill curve for the parental cell line.

  • Isolation of Stable Clones: Continue selection for 1-2 weeks, replacing the medium with fresh selective medium every 3-4 days, until antibiotic-resistant colonies are visible. Isolate single colonies using cloning cylinders or by single-cell sorting into 96-well plates.

  • Expansion and Validation: Expand the isolated clones and validate the expression of the respective STING allele via Western blot or qPCR.

STING Activation Reporter Gene Assay

This assay provides a quantitative measure of STING pathway activation by measuring the activity of a downstream reporter gene.

Objective: To determine the EC50 of this compound for different STING alleles.

Materials:

  • Panel of stable cell lines expressing different STING alleles and a reporter construct (e.g., ISRE-luciferase or NF-κB-SEAP).[10] If the cell lines do not contain a reporter, they can be co-transfected with a reporter plasmid.

  • This compound.

  • Cell culture medium.

  • 96-well white, clear-bottom tissue culture plates.

  • Luciferase or SEAP assay reagent.

  • Luminometer or spectrophotometer.

Procedure:

  • Cell Seeding: Seed the stable cell lines into 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Stimulation: Prepare serial dilutions of this compound in assay medium. Remove the culture medium from the cells and add the this compound dilutions. Include a vehicle-only control.

  • Incubation: Incubate the plates at 37°C in a CO2 incubator for 16-24 hours.

  • Reporter Assay:

    • For Luciferase: Lyse the cells and measure luciferase activity according to the manufacturer's instructions.

    • For SEAP: Collect the cell culture supernatant and measure SEAP activity according to the manufacturer's instructions.

  • Data Analysis: Plot the reporter activity against the log of the this compound concentration. Use a non-linear regression model (e.g., four-parameter logistic curve) to determine the EC50 value for each STING allele.

IFN-β Secretion ELISA

This assay measures the secretion of IFN-β, a key cytokine produced downstream of STING activation, providing a physiologically relevant readout of pathway activation.

Objective: To quantify the amount of IFN-β produced by cells expressing different STING alleles in response to this compound.

Materials:

  • Panel of stable cell lines expressing different STING alleles.

  • This compound.

  • Cell culture medium.

  • 24-well tissue culture plates.

  • Human or Mouse IFN-β ELISA kit.[11][12]

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed the stable cell lines into 24-well plates and grow to a confluency of 70-80%.

  • Stimulation: Treat the cells with different concentrations of this compound. Include a vehicle-only control.

  • Incubation: Incubate the plates for 24 hours at 37°C.

  • Sample Collection: Collect the cell culture supernatants and centrifuge to remove any cell debris.

  • ELISA: Perform the IFN-β ELISA on the collected supernatants according to the kit manufacturer's protocol.

  • Data Analysis: Generate a standard curve using the recombinant IFN-β provided in the kit. Calculate the concentration of IFN-β in each sample. Plot the IFN-β concentration against the this compound concentration to compare the dose-dependent response across different STING alleles.

Conclusion

This compound is a potent STING agonist with demonstrated activity against both human and murine STING alleles, making it a valuable tool for preclinical and clinical research.[1][2][3] While direct comparative quantitative data across all common STING variants is limited, the available information and the detailed protocols provided in this guide will enable researchers to perform comprehensive comparisons. Such studies are critical for a more nuanced understanding of how STING genetics may influence the therapeutic efficacy of this compound and other STING-targeting immunotherapies.

References

Synergistic Antitumor Activity of ADU-S100 and Spartalizumab: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive assessment of the synergistic antitumor activity of ADU-S100 (MIW815), a STING (Stimulator of Interferator of Interferon Genes) agonist, and spartalizumab (PDR001), a PD-1 (Programmed cell death protein 1) inhibitor. By combining the innate immune-stimulating effects of this compound with the checkpoint blockade of spartalizumab, this therapeutic approach aims to generate a robust and durable anti-cancer immune response. This document outlines the preclinical rationale, clinical trial data, and detailed experimental methodologies to support further research and development in this area.

Mechanisms of Action: A Two-Pronged Assault on Cancer

The combination of this compound and spartalizumab leverages two distinct but complementary pathways to overcome tumor-induced immune suppression.

This compound: Igniting the Innate Immune Response

This compound is a synthetic cyclic dinucleotide that acts as a STING agonist.[1] The STING pathway is a critical component of the innate immune system responsible for detecting cytosolic DNA, a danger signal often associated with viral infections and cellular stress, including in the tumor microenvironment.[1] Intratumoral administration of this compound directly activates STING in antigen-presenting cells (APCs), such as dendritic cells (DCs), leading to a cascade of downstream signaling. This results in the production of type I interferons (IFNs) and other pro-inflammatory cytokines and chemokines.[1] This inflammatory milieu promotes the recruitment and activation of immune cells, including natural killer (NK) cells and cytotoxic T lymphocytes (CTLs), and enhances the priming of tumor-specific T cells.[1]

STING_Pathway cluster_cell Antigen Presenting Cell (APC) ADU_S100 This compound STING STING (on ER) ADU_S100->STING Activates TBK1 TBK1 STING->TBK1 Recruits & Activates Cytokines Pro-inflammatory Cytokines & Chemokines STING->Cytokines Induces Production IRF3 IRF3 TBK1->IRF3 Phosphorylates p_IRF3 p-IRF3 IRF3->p_IRF3 Nucleus Nucleus p_IRF3->Nucleus Translocates to IFN_genes Type I IFN Genes p_IRF3->IFN_genes Induces Transcription Type_I_IFN Type I Interferons Nucleus->Type_I_IFN Secreted Immune_Activation T-Cell Priming & Recruitment Type_I_IFN->Immune_Activation Promotes Cytokines->Immune_Activation Promotes

Diagram 1: this compound Signaling Pathway.

Spartalizumab: Releasing the Brakes on T-Cell Activity

Spartalizumab is a humanized monoclonal antibody that targets the PD-1 receptor on activated T cells.[2] Many tumors evade immune destruction by upregulating the expression of PD-1 ligands, PD-L1 and PD-L2. The binding of PD-L1/L2 to PD-1 on T cells delivers an inhibitory signal, leading to T-cell exhaustion and dysfunction. Spartalizumab blocks this interaction, thereby "releasing the brakes" on the anti-tumor T-cell response and restoring their ability to recognize and kill cancer cells.[2][3]

PD1_Pathway cluster_tumor Tumor Cell cluster_tcell T-Cell PDL1 PD-L1 / PD-L2 PD1 PD-1 PDL1->PD1 Binds to & Inhibits T_Cell_Inhibition T-Cell Inhibition (Exhaustion) PD1->T_Cell_Inhibition T_Cell_Activation T-Cell Activation & Tumor Cell Killing TCR TCR TCR->T_Cell_Activation Tumor_Antigen Tumor Antigen (on MHC) Tumor_Antigen->TCR Recognizes Spartalizumab Spartalizumab Spartalizumab->PD1 Blocks Binding

Diagram 2: Spartalizumab Mechanism of Action.

Preclinical Evidence of Synergy

Preclinical studies in various syngeneic mouse tumor models provided the foundational evidence for the synergistic antitumor effects of combining a STING agonist like this compound with a PD-1 inhibitor. An abstract presented at the AACR Special Conference on Tumor Immunology and Immunotherapy in 2018 highlighted key findings.

Experimental Design and Key Findings

The study utilized multiple murine tumor models, including 4T1 mammary carcinoma, MC-38 colon carcinoma, and B16.F10 melanoma, to assess the combination therapy.

Preclinical_Workflow Tumor_Implantation Tumor Cell Implantation (e.g., 4T1, MC-38, B16.F10) in Syngeneic Mice Treatment_Groups Treatment Groups: 1. Vehicle Control 2. This compound (Intratumoral) 3. Anti-PD-1 Ab (Systemic) 4. This compound + Anti-PD-1 Ab Tumor_Implantation->Treatment_Groups Tumor_Monitoring Tumor Growth Monitoring (Tumor Volume Measurement) Treatment_Groups->Tumor_Monitoring Immune_Analysis Immunological Analysis: - CD8+ T-cell infiltration - T-cell effector profile - Cytokine analysis Tumor_Monitoring->Immune_Analysis Rechallenge Tumor Rechallenge in Cured Mice Tumor_Monitoring->Rechallenge Outcome Assessment of: - Tumor Regression (Injected & Distal) - Survival - Immunological Memory Immune_Analysis->Outcome Rechallenge->Outcome

Diagram 3: General Preclinical Experimental Workflow.

Key observations from the preclinical studies include:

  • Eradication of Injected and Distal Tumors: In mice bearing dual flank 4T1 mammary carcinoma tumors, which are resistant to anti-PD-1 monotherapy, the combination of a single intratumoral dose of this compound with an anti-PD-1 antibody led to the eradication of both the injected and non-injected (distal) tumors.

  • Enhanced Tumor Control: In the MC-38 colon carcinoma model, the combination therapy demonstrated superior tumor control compared to either this compound or anti-PD-1 treatment alone.

  • CD8+ T-Cell Dependence: The observed tumor control was dependent on the presence of CD8+ T cells, and it correlated with an enhanced effector profile of these cells in both the periphery and the non-injected tumors.

  • Induction of Durable Immunity: Mice that were cured by the combination treatment were protected from subsequent tumor rechallenge, indicating the establishment of long-term immunological memory.

  • Overcoming Resistance in Poorly Immunogenic Tumors: In the B16.F10 melanoma model, which is poorly immunogenic, adding this compound to an ineffective combination of anti-PD-1 and anti-CTLA-4 therapy induced tumor-specific CD8+ T-cell responses and significant tumor control, leading to complete responses and durable immunity in surviving animals.

Preclinical Data Summary
ModelTreatment GroupsKey Outcomes
4T1 Mammary Carcinoma This compound + Anti-PD-1Eradication of injected and distal tumors; Near-complete responses.
MC-38 Colon Carcinoma This compound + Anti-PD-1Enhanced tumor control vs. monotherapies; Protection from tumor rechallenge in cured mice.
B16.F10 Melanoma This compound + Anti-PD-1 + Anti-CTLA-4Induced tumor-specific CD8+ T-cell responses and tumor control; Multiple complete responses and durable immunity.

Clinical Evaluation: The Phase Ib Study (NCT03172936)

The promising preclinical data provided a strong rationale for the clinical investigation of this compound (MIW815) in combination with the anti-PD-1 antibody spartalizumab (PDR001).

Study Design and Methods

This was a Phase Ib, multicenter, open-label, dose-escalation study in patients with advanced/metastatic solid tumors or lymphomas.

  • Primary Objective: To assess the safety and tolerability of intratumoral MIW815 in combination with intravenous spartalizumab and to determine the recommended dose for expansion.

  • Patient Population: Patients with advanced/metastatic solid tumors or lymphomas who had progressed on standard therapy.

  • Treatment Regimen:

    • MIW815 (this compound): Intratumoral injections at doses ranging from 50 to 800 µg, administered either weekly (3 weeks on/1 week off) or every 4 weeks.

    • Spartalizumab (PDR001): 400 mg administered intravenously every 4 weeks.

  • Assessments: Safety, tolerability, pharmacokinetics (PK), pharmacodynamics (PD), and preliminary antitumor activity were evaluated. Tumor biopsies of both injected and non-injected lesions were obtained at baseline and on-treatment.

Clinical Trial Data

Patient Demographics and Disease Characteristics (as of Jan 11, 2019)

CharacteristicValue
Number of Patients 66
Median Age (years) 61
Tumor Types Various solid tumors and lymphomas

Safety and Tolerability

The combination of MIW815 and spartalizumab was generally well-tolerated.

Adverse Event (AE) Profile
Most Common Treatment-Related AEs (TRAEs) Injection site pain (12%), Pyrexia (11%), Diarrhea (9%)
Grade 3/4 TRAEs (in ≥2 patients) Increased AST and ALT (3% each)
Dose-Limiting Toxicities (DLTs) None reported in the first cycle at any dose level
Maximum Tolerated Dose (MTD) Not reached

Preliminary Efficacy

The combination therapy demonstrated antitumor activity in certain patient populations.

Efficacy EndpointObservation
Objective Response Rate (ORR) Partial responses observed in patients with PD-1-naïve triple-negative breast cancer (TNBC) and PD-1-relapsed/refractory melanoma.

Detailed Experimental Protocols

Preclinical In Vivo Studies (General Protocol)
  • Animal Models: Female BALB/c or C57BL/6 mice, aged 6-8 weeks.

  • Tumor Cell Lines: 4T1 (mammary carcinoma), MC-38 (colon adenocarcinoma), B16.F10 (melanoma).

  • Tumor Implantation: Subcutaneous injection of tumor cells into the flank of the mice. For dual tumor models, cells were injected into both flanks.

  • Treatment Administration:

    • This compound: Administered via intratumoral injection into one of the established tumors.

    • Anti-PD-1/Anti-CTLA-4 Antibodies: Administered intraperitoneally at specified doses and schedules.

  • Tumor Growth Measurement: Tumor volume was measured regularly using calipers (Volume = 0.5 x length x width²).

  • Immunophenotyping: Tumors and spleens were harvested, processed into single-cell suspensions, and stained with fluorescently labeled antibodies against various immune cell markers (e.g., CD3, CD4, CD8, Granzyme B, IFN-γ) for analysis by flow cytometry.

  • Tumor Rechallenge: Mice that exhibited complete tumor regression were re-inoculated with the same tumor cells to assess for immunological memory.

Phase Ib Clinical Trial (NCT03172936) Protocol
  • Study Design: Open-label, multicenter, dose-escalation Phase Ib trial.

  • Inclusion Criteria: Adult patients with histologically or cytologically confirmed advanced/metastatic solid tumors or lymphomas, with at least one injectable tumor lesion, and who have progressed on or are intolerant to standard therapies.

  • Exclusion Criteria: Patients with active autoimmune disease, prior treatment with a STING agonist, or prior severe toxicity from anti-PD-1/PD-L1 therapy.

  • Dose Escalation: A standard 3+3 dose-escalation design was used to determine the MTD.

  • Efficacy Assessments: Tumor responses were assessed by investigators according to RECIST v1.1 for solid tumors and Lugano classification for lymphomas.

  • Pharmacodynamic Assessments: Paired tumor biopsies (injected and non-injected lesions) were collected at baseline and on-treatment to analyze changes in the tumor microenvironment, including immune cell infiltration and gene expression profiles. Blood samples were collected for pharmacokinetic analysis and to measure systemic cytokine levels.

Conclusion

The combination of the STING agonist this compound and the PD-1 inhibitor spartalizumab represents a rational and promising immunotherapeutic strategy. Preclinical studies have provided strong evidence of synergistic antitumor activity, demonstrating the potential to overcome resistance to checkpoint blockade and induce durable immunity. The Phase Ib clinical trial has shown that the combination is well-tolerated and has preliminary signs of efficacy in heavily pretreated patient populations. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this combination and to identify patient populations most likely to benefit. The detailed protocols and data presented in this guide are intended to support and inform future research in this exciting area of cancer immunotherapy.

References

A Comparative Guide: Intratumoral versus Intravesical Administration of ADU-S100 in Preclinical Bladder Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of intratumoral (IT) and intravesical (IV) administration of ADU-S100 (also known as MIW815), a potent agonist of the Stimulator of Interferon Genes (STING) pathway. The data presented is derived from preclinical studies in murine and rat models of bladder cancer, offering insights into the differential efficacy and immunological responses elicited by these two routes of local administration.

Executive Summary

Preclinical evidence suggests that the route of administration for the STING agonist this compound profoundly influences its therapeutic efficacy and the resulting tumor microenvironment in bladder cancer models. Intratumoral injection demonstrates robust, CD8+ T cell-mediated tumor regression in a syngeneic flank tumor model.[1][2][3] In contrast, intravesical instillation shows more modest antitumor effects in a carcinogen-induced non-muscle invasive bladder cancer (NMIBC) model.[1][2][3] These divergent outcomes highlight the critical role of the tumor microenvironment and dosing regimens in determining the therapeutic potential of this compound.[1][2][3]

Data Presentation

Table 1: Efficacy of Intratumoral vs. Intravesical this compound
ParameterIntratumoral this compoundIntravesical this compound
Animal Model Syngeneic MB49 flank tumors in C57BL/6 female miceN-methyl-N-nitrosourea (MNU) induced urothelial carcinoma in rats
Dosage 25, 50, or 100 µg25 µg, weekly for 6 weeks
Primary Efficacy Endpoint Tumor RegressionResidual Tumor Involvement Index (TII) & Pathological Staging
Key Findings Greatest tumor regression, even at the lowest dose (25 µg)[1][2][3]30% residual TII[1][2][3]
Pathological Findings Not ApplicableResidual Tumors: 50% T1, 25% CIS, 25% Ta[1][2][3]
Table 2: Immunological Effects of Intratumoral vs. Intravesical this compound
Immune Cell PopulationIntratumoral this compound (in MB49 Tumors)Intravesical this compound (in MNU Rat Model)
Pro-inflammatory Macrophages Strongest infiltration of TNF-α+MHCII+F4/80+CD11b+ macrophages[1][2][3]Data not available in the provided abstracts.
CD8+ T Cells Strongest infiltration of IFN-γ+CD8+ T cells[1][2][3]Data not available in the provided abstracts.
Myeloid-Derived Suppressor Cells (MDSCs) Significant increase in immunosuppressive IL-10+ and ARG-1+ Ly6C(hi)Ly6G(-) monocytic MDSCs[1][2][3]Data not available in the provided abstracts.

Experimental Protocols

The following experimental protocols are summarized based on the information available in the cited abstracts. Detailed, step-by-step procedures would be found in the full-text publication.

Intratumoral Administration in Syngeneic Murine MB49 Flank Tumor Model
  • Cell Culture: MB49 bladder cancer cells are cultured under standard conditions.

  • Tumor Implantation: A suspension of MB49 cells is injected subcutaneously into the flank of C57BL/6 female mice.

  • Treatment: Once tumors reach a specified size, mice are treated with intratumoral injections of this compound at doses of 25, 50, or 100 µg.[1][2][3]

  • Efficacy Assessment: Tumor volume is measured at regular intervals to determine the extent of tumor regression.[1][2][3]

  • Immunological Analysis: At the study endpoint, tumors are harvested, and single-cell suspensions are prepared for flow cytometry analysis to characterize the immune cell infiltrate.[1][2][3]

Intravesical Administration in the N-methyl-N-nitrosourea (MNU) Rat Model of Urothelial Carcinoma
  • Tumor Induction: Non-muscle invasive bladder cancer is induced in female rats by intravesical instillation of the carcinogen N-methyl-N-nitrosourea (MNU).

  • Treatment: A standard induction course of this compound (25 µg) is administered intravesically once a week for six weeks.[1][2][3]

  • Efficacy Assessment: After the treatment course, the bladders are harvested for histopathological analysis.[1][2][3]

  • Histopathology: The Tumor Involvement Index (TII), representing the percentage of the bladder surface with tumor, is calculated. Pathological staging (Ta, T1, CIS) is also determined to assess the extent of tumor invasion.[1][2][3]

Mandatory Visualization

STING_Signaling_Pathway This compound STING Signaling Pathway ADU_S100 This compound STING STING (on ER membrane) ADU_S100->STING binds and activates TBK1 TBK1 STING->TBK1 recruits and activates IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 Phosphorylated IRF3 (dimerizes) IRF3->pIRF3 Nucleus Nucleus pIRF3->Nucleus translocates to IFN_Genes Interferon-Stimulated Genes (ISGs) pIRF3->IFN_Genes induces transcription of Type1_IFN Type I Interferons (IFN-α/β) IFN_Genes->Type1_IFN leads to production of Immune_Response Antitumor Immune Response Type1_IFN->Immune_Response drives

Caption: this compound activates the STING pathway, leading to an antitumor immune response.

Experimental_Workflows Experimental Workflows for this compound Administration cluster_IT Intratumoral Administration cluster_IV Intravesical Administration IT_start Implant MB49 cells in mouse flank IT_tumor Tumor Growth IT_start->IT_tumor IT_treat Intratumoral injection of this compound IT_tumor->IT_treat IT_measure Measure Tumor Volume IT_treat->IT_measure IT_analyze Flow Cytometry of Tumor Immune Infiltrate IT_measure->IT_analyze IV_start Induce bladder tumors in rats with MNU IV_tumor Tumor Development IV_start->IV_tumor IV_treat Intravesical instillation of this compound IV_tumor->IV_treat IV_harvest Harvest Bladder IV_treat->IV_harvest IV_analyze Histopathology for TII and Pathological Staging IV_harvest->IV_analyze

Caption: Workflows for intratumoral and intravesical administration of this compound.

Discussion

The divergent outcomes between intratumoral and intravesical administration of this compound underscore the importance of the local tumor microenvironment and drug accessibility. Intratumoral injection in the highly immunogenic MB49 flank tumor model leads to a potent anti-tumor immune response, characterized by the infiltration of activated macrophages and CD8+ T cells.[1][2][3] However, this route also induced an increase in immunosuppressive monocytic MDSCs, which could potentially limit the long-term efficacy.[1][2][3]

In contrast, the modest efficacy of intravesical this compound in the MNU-induced rat model of NMIBC may be attributed to several factors. The carcinogen-induced tumor microenvironment may be less immunogenic than that of the transplanted MB49 tumors. Additionally, achieving sufficient drug concentration and penetration into the bladder tumor tissue via intravesical instillation can be challenging.

It is important to note that the withdrawal of this compound from some clinical trials was due to rapid absorption from intratumoral injection sites, a short terminal half-life, and treatment-related adverse events.[1][2][3] This suggests that while local administration can induce a potent immune response, systemic exposure and potential toxicities are critical considerations for clinical development.

Conclusion

This comparison guide, based on available preclinical data, indicates that intratumoral administration of this compound is highly effective in a subcutaneous tumor model, inducing a strong, localized anti-tumor immune response. The efficacy of intravesical administration in a model of NMIBC is less pronounced. These findings suggest that the choice of administration route for STING agonists like this compound must be carefully considered in the context of the specific cancer type, its location, and the characteristics of the tumor microenvironment. Further research is warranted to optimize dosing strategies and potentially combine this compound with other immunotherapies to enhance its efficacy, particularly for intravesical applications.

References

Synergistic Anti-Tumor Efficacy of ADU-S100 and CpG ODN1826: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anti-tumor efficacy of the STING agonist ADU-S100 and the TLR9 agonist CpG ODN1826, when used as single agents versus in combination. The data presented is primarily drawn from a key preclinical study in a CT-26 colon carcinoma model, offering valuable insights into the synergistic potential of co-activating the STING and TLR9 pathways in cancer immunotherapy.[1][2]

Comparative Efficacy Analysis

The combination of this compound and CpG ODN1826 demonstrates a significant synergistic effect in suppressing tumor growth and improving survival, surpassing the efficacy of either agent alone.[1][2]

Tumor Growth Inhibition

Intratumoral administration of the combination therapy resulted in the most profound tumor regression.[1][2] The combination of 20 µg this compound and 20 µg CpG ODN1826 led to a remarkable reduction in tumor volume, comparable to a higher dose (40 µg) of this compound alone, highlighting the synergistic interaction.[1]

Table 1: Tumor Volume and Weight on Day 30

Treatment GroupAverage Tumor Volume (mm³)Average Tumor Weight (g)
PBS (Control)19522.01
This compound (20 µg)Significantly reduced vs. controlSignificantly reduced vs. control
This compound (40 µg)Significantly reduced vs. controlSignificantly reduced vs. control
CpG ODN1826 (40 µg)Significantly reduced vs. controlSignificantly reduced vs. control
This compound (20 µg) + CpG ODN1826 (20 µg)32 0.08
(Data sourced from a study in a CT-26 colon adenocarcinoma model)[1]
Survival and Immunological Response

The combination therapy also led to a notable increase in the survival rate of the tumor-bearing mice.[1] This enhanced efficacy is associated with a more robust anti-tumor immune response, as evidenced by an increase in circulating lymphocytes.[1]

Table 2: Survival Rate and Lymphocyte Count

Treatment GroupSurvival Rate (%)Change in Lymphocyte Count
PBS (Control)71.4-
This compound (20 µg)71.4Not significantly different from control
This compound (40 µg)100 Significantly increased
CpG ODN1826 (40 µg)100 Significantly increased
This compound (20 µg) + CpG ODN1826 (20 µg)100 Significantly increased
(Data sourced from a study in a CT-26 colon adenocarcinoma model)[1]

Signaling Pathways and Mechanism of Action

This compound and CpG ODN1826 activate distinct innate immune signaling pathways, which, when combined, lead to a synergistic anti-tumor response.

This compound (STING Pathway)

This compound is a synthetic cyclic dinucleotide that acts as a direct agonist of the Stimulator of Interferon Genes (STING) protein.[3] Upon binding, STING undergoes a conformational change and translocates from the endoplasmic reticulum to the Golgi apparatus. This initiates a signaling cascade involving TANK-binding kinase 1 (TBK1), which in turn phosphorylates and activates the transcription factor Interferon Regulatory Factor 3 (IRF3).[3][4][5] Activated IRF3 dimerizes, translocates to the nucleus, and drives the expression of type I interferons (IFN-α/β) and other pro-inflammatory cytokines.[3][4][5]

STING_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_nucleus Nucleus This compound This compound STING STING This compound->STING binds TBK1 TBK1 STING->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates p-IRF3 p-IRF3 IRF3->p-IRF3 IRF3 Dimer IRF3 Dimer p-IRF3->IRF3 Dimer dimerizes Type I IFN Genes Type I IFN Genes IRF3 Dimer->Type I IFN Genes activates transcription of STING_ER STING

Caption: this compound activates the STING signaling pathway.

CpG ODN1826 (TLR9 Pathway)

CpG ODN1826 is a synthetic oligodeoxynucleotide containing unmethylated CpG motifs that are recognized by Toll-like receptor 9 (TLR9), an endosomal receptor.[6][7] Upon binding, TLR9 recruits the adaptor protein Myeloid differentiation primary response 88 (MyD88).[8][9] This leads to the activation of downstream signaling cascades involving IRAK (IL-1 receptor-associated kinase) and TRAF (TNF receptor-associated factor) family members, ultimately resulting in the activation of the transcription factors NF-κB and IRF7.[8][9][10] NF-κB activation drives the expression of pro-inflammatory cytokines, while IRF7 activation leads to the production of type I interferons.[8][10]

TLR9_Pathway cluster_endosome Endosome cluster_cytosol Cytosol cluster_nucleus Nucleus CpG ODN1826 CpG ODN1826 TLR9 TLR9 CpG ODN1826->TLR9 binds MyD88 MyD88 TLR9->MyD88 recruits IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 NF-kB NF-kB TRAF6->NF-kB IRF7 IRF7 TRAF6->IRF7 Pro-inflammatory Genes Pro-inflammatory Genes NF-kB->Pro-inflammatory Genes activates transcription of Type I IFN Genes Type I IFN Genes IRF7->Type I IFN Genes activates transcription of

Caption: CpG ODN1826 activates the TLR9 signaling pathway.

Experimental Protocols

The following protocols are based on the methodologies described in the key preclinical study evaluating the combination of this compound and CpG ODN1826.[1][2]

CT-26 Tumor Model and Treatment

A syngeneic mouse model using CT-26 colon carcinoma cells is a standard and effective model for studying colorectal cancer and its response to immunotherapies.

Experimental_Workflow Cell_Culture 1. Culture CT-26 cells Tumor_Implantation 2. Subcutaneously implant CT-26 cells into BALB/c mice Cell_Culture->Tumor_Implantation Tumor_Growth 3. Allow tumors to establish and reach a palpable size Tumor_Implantation->Tumor_Growth Treatment_Administration 4. Intratumorally inject treatment groups (PBS, this compound, CpG ODN1826, or combination) Tumor_Growth->Treatment_Administration Monitoring 5. Monitor tumor volume, body weight, and survival Treatment_Administration->Monitoring Endpoint_Analysis 6. At endpoint, collect tumors and blood for analysis (weight, histology, lymphocyte count) Monitoring->Endpoint_Analysis

Caption: Experimental workflow for the in vivo efficacy study.

1. Cell Culture:

  • CT-26 murine colon carcinoma cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Cells are harvested during the logarithmic growth phase for tumor implantation.

2. Animal Model:

  • Female BALB/c mice, 6-8 weeks old, are used for the study.[1]

  • Animals are housed in a specific-pathogen-free facility with a 12-hour light/dark cycle and access to food and water ad libitum.

3. Tumor Implantation:

  • CT-26 cells are harvested, washed with sterile phosphate-buffered saline (PBS), and resuspended at a concentration of 3 x 10^6 cells/mL.

  • Each mouse is subcutaneously injected with 100 µL of the cell suspension (3 x 10^5 cells) into the right flank.[1]

4. Treatment Administration:

  • When tumors reach a palpable size (e.g., around day 10 post-implantation), mice are randomized into treatment groups.[1]

  • Treatments are administered via intratumoral injection.[1]

  • The treatment groups are as follows:

    • PBS (control)

    • This compound (20 µg and 40 µg)

    • CpG ODN1826 (40 µg)

    • This compound (20 µg) + CpG ODN1826 (20 µg)

  • Injections are repeated on specified days (e.g., day 10 and 16).[1]

5. Monitoring and Efficacy Assessment:

  • Tumor volume is measured every other day using a digital caliper and calculated using the formula: (length × width²) / 2.[1]

  • Animal body weight is monitored as an indicator of toxicity.

  • Survival is monitored daily.

Histological and Hematological Analysis

1. Tissue Collection and Preparation:

  • At the end of the study (e.g., day 30), mice are euthanized.[1]

  • Tumors are excised and weighed.

  • A portion of the tumor tissue is fixed in 10% neutral buffered formalin for histological analysis.

2. Histological Staining:

  • Fixed tumor tissues are embedded in paraffin, sectioned, and stained with hematoxylin (B73222) and eosin (B541160) (H&E).

  • Stained sections are examined under a microscope to assess tumor morphology, necrosis, and immune cell infiltration.

3. Hematological Analysis:

  • Blood is collected via cardiac puncture at the time of euthanasia.[1]

  • A complete blood count (CBC) is performed to determine the number of lymphocytes and other blood cell populations.[1]

Conclusion

The combination of this compound and CpG ODN1826 represents a promising immunotherapeutic strategy. The synergistic activation of the STING and TLR9 pathways leads to enhanced anti-tumor immunity, resulting in superior tumor control and improved survival in a preclinical colon cancer model. These findings provide a strong rationale for further investigation and clinical development of this combination therapy for the treatment of cancer.

References

Validating ADU-S100's Mechanism of Action: A Comparative Guide to Gene Expression Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

ADU-S100 (also known as MIW815) is a synthetic cyclic dinucleotide (CDN) that acts as a potent agonist of the Stimulator of Interferon Genes (STING) pathway.[1][2] Activation of this pathway is a promising cancer immunotherapy strategy, as it bridges innate and adaptive immunity to elicit a robust anti-tumor response. This guide provides a comparative analysis of this compound's performance, focusing on the validation of its mechanism of action through gene expression analysis, with supporting experimental data and methodologies.

Mechanism of Action: The STING Signaling Pathway

This compound functions by directly binding to and activating the STING protein located on the endoplasmic reticulum.[1] This binding event triggers a conformational change in STING, leading to its translocation and the recruitment and activation of TANK-binding kinase 1 (TBK1). TBK1, in turn, phosphorylates the transcription factor Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of a host of immune-stimulatory genes, most notably type I interferons (IFN-α and IFN-β).[1][3]

Concurrently, STING activation can also lead to the activation of the NF-κB signaling pathway, resulting in the production of pro-inflammatory cytokines and chemokines.[3] This cascade of gene expression changes within the tumor microenvironment is critical for recruiting and activating various immune cells, including dendritic cells (DCs), natural killer (NK) cells, and cytotoxic T lymphocytes (CTLs), which are essential for tumor cell destruction.[4]

STING_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound STING STING This compound->STING Activation TBK1 TBK1 STING->TBK1 Recruitment & Activation NF-kB NF-kB STING->NF-kB Activation IRF3 IRF3 TBK1->IRF3 Phosphorylation p-IRF3 p-IRF3 (Dimer) IRF3->p-IRF3 Gene_Expression Type I IFNs (IFN-β, IFN-α) Cytokines (TNFα, IL-6) Chemokines (CCL2) p-IRF3->Gene_Expression Transcription NF-kB->Gene_Expression Transcription qRT_PCR_Workflow Tumor_Biopsy Tumor_Biopsy RNA_Isolation RNA Isolation (e.g., RNeasy Kit) Tumor_Biopsy->RNA_Isolation RNA_Quantification RNA Quantification & Quality Control (e.g., NanoDrop, Bioanalyzer) RNA_Isolation->RNA_Quantification cDNA_Synthesis Reverse Transcription (cDNA Synthesis) (e.g., iScript cDNA Synthesis Kit) RNA_Quantification->cDNA_Synthesis qRT_PCR qRT-PCR (e.g., SYBR Green Master Mix, Gene-specific primers) cDNA_Synthesis->qRT_PCR Data_Analysis Data Analysis (Relative Quantification, e.g., ΔΔCt method) qRT_PCR->Data_Analysis RNA_Seq_Workflow Tumor_Tissue Tumor_Tissue RNA_Extraction RNA Extraction & QC Tumor_Tissue->RNA_Extraction Library_Preparation Library Preparation (e.g., TruSeq RNA Library Prep Kit) RNA_Extraction->Library_Preparation Sequencing High-Throughput Sequencing (e.g., Illumina NovaSeq) Library_Preparation->Sequencing Data_QC Data Quality Control (e.g., FastQC) Sequencing->Data_QC Alignment Alignment to Reference Genome (e.g., STAR) Data_QC->Alignment Gene_Expression_Quantification Gene Expression Quantification (e.g., RSEM, HTSeq) Alignment->Gene_Expression_Quantification Differential_Expression_Analysis Differential Expression Analysis (e.g., DESeq2, edgeR) Gene_Expression_Quantification->Differential_Expression_Analysis

References

Comparative Analysis of ADU-S100 and Other Cyclic Dinucleotide Analogs in Cancer Immunotherapy

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the performance, experimental validation, and signaling pathways of STING agonists.

The activation of the Stimulator of Interferon Genes (STING) pathway has emerged as a promising strategy in cancer immunotherapy. Cyclic dinucleotides (CDNs) are key signaling molecules that activate STING, leading to the production of type I interferons and subsequent anti-tumor immune responses. This guide provides a comparative analysis of ADU-S100 (also known as MIW815), a first-in-class synthetic CDN, and other notable CDN analogs, with a focus on their performance, supporting experimental data, and underlying mechanisms.

Introduction to STING Agonists

The cGAS-STING pathway is a critical component of the innate immune system that detects cytosolic DNA, a danger signal often associated with viral infections or cellular damage, including that occurring within tumor cells.[1][2][3] Upon binding cytosolic DNA, the enzyme cyclic GMP-AMP synthase (cGAS) synthesizes the endogenous CDN, 2'3'-cGAMP.[1][4][5][6] This molecule then binds to and activates STING, an endoplasmic reticulum-resident protein.[1][2][4] STING activation triggers a signaling cascade that leads to the production of type I interferons (IFNs) and other pro-inflammatory cytokines, which in turn stimulate an adaptive immune response against tumor cells.[3][5][7][8]

Synthetic CDNs, such as this compound, are designed to mimic the action of endogenous 2'3'-cGAMP, thereby intentionally activating this powerful anti-tumor pathway.[2][9][10][11] These agonists are being explored as monotherapies and in combination with other cancer treatments, such as checkpoint inhibitors.[12][13][14]

The cGAS-STING Signaling Pathway

The following diagram illustrates the key steps in the cGAS-STING signaling pathway, from the detection of cytosolic DNA to the production of type I interferons and the subsequent anti-tumor immune response.

cGAS_STING_Pathway cluster_cell Tumor Cell / Antigen Presenting Cell cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_golgi Golgi cluster_nucleus Nucleus cluster_tme Tumor Microenvironment cGAS cGAS cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes dsDNA Cytosolic dsDNA dsDNA->cGAS senses STING_inactive Inactive STING Dimer cGAMP->STING_inactive binds & activates ADU_S100 This compound / CDN Analogs ADU_S100->STING_inactive binds & activates STING_active Active STING Oligomer STING_inactive->STING_active translocates to TBK1 TBK1 STING_active->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 IFN_genes Interferon Gene Transcription pIRF3->IFN_genes translocates to nucleus & initiates IFN Type I Interferons (IFN-α, IFN-β) IFN_genes->IFN leads to secretion of DC Dendritic Cell Maturation IFN->DC promotes CD8 CD8+ T Cell Priming & Infiltration DC->CD8 leads to Tumor_Cell_Killing Tumor Cell Killing CD8->Tumor_Cell_Killing results in

Caption: The cGAS-STING signaling pathway activated by synthetic cyclic dinucleotides like this compound.

Comparative Performance of this compound and Other CDN Analogs

This compound is a bisphosphorothioate analog of 2'3'-c-di-AMP, which provides resistance to degradation by phosphodiesterases.[15] It has been shown to activate all known human STING alleles.[15] While this compound was the first STING agonist to enter clinical trials, a number of other CDN analogs have since been developed with potentially improved properties.

FeatureThis compound (MIW815)BMS-986301Other CDN Analogs (e.g., vinylphosphonates)
Structure Synthetic 2'3'-c-di-AM(PS)2 (Rp,Rp)Novel CDNVinylphosphonate-based CDNs
STING Binding Affinity High affinity for all human STING variants[15]Data not publicly availablePotent, with EC50 values in the nanomolar range for cytokine production[16]
In Vivo Efficacy (Preclinical) Induces tumor regression in injected and noninjected lesions in murine models[12][17]Showed >90% regression in injected and noninjected tumors in murine models, compared to 13% with this compound[9]Significant tumor growth inhibition and eradication in murine breast cancer models[16]
Clinical Trial Status Phase I/Ib trials completed[12][17][18][19]Phase I trials ongoingPreclinical development[16]
Key Clinical Findings Well-tolerated with evidence of systemic immune activation, but limited single-agent clinical activity[17][18][19]Data not yet publicly availableNot yet in clinical trials
Pharmacokinetics Rapidly absorbed from the injection site with a short terminal plasma half-life of approximately 24 minutes[17][18][19]Designed for intravenous administration[9]Half-life of 130 minutes in human plasma and 21 minutes in mouse plasma[16]

Experimental Protocols

A standardized workflow is essential for the evaluation and comparison of novel STING agonists. The following diagram outlines a typical experimental workflow.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation stability Plasma Stability Assay binding STING Binding Affinity Assay (e.g., DSF) stability->binding cell_based Cell-Based Reporter Assays (e.g., HEK293-STING) binding->cell_based cytokine Cytokine Production in PBMCs/BMDCs (ELISA) cell_based->cytokine apoptosis Tumor Cell Apoptosis Assay (e.g., Caspase-Glo) cytokine->apoptosis pk_pd Pharmacokinetics & Pharmacodynamics apoptosis->pk_pd efficacy Syngeneic Mouse Tumor Models (e.g., CT26, B16) pk_pd->efficacy immune_profiling Immune Cell Infiltration Analysis (Flow Cytometry/IHC) efficacy->immune_profiling combo Combination Therapy Studies (e.g., with anti-PD-1) immune_profiling->combo

Caption: A generalized experimental workflow for the preclinical evaluation of STING agonists.

Key Experimental Methodologies

1. STING Binding Affinity Assay (Differential Scanning Fluorimetry - DSF):

  • Objective: To determine the binding affinity of CDN analogs to the STING protein.

  • Principle: DSF measures the change in the thermal denaturation temperature (Tm) of a protein in the presence of a ligand. A significant shift in Tm indicates ligand binding.

  • Protocol:

    • Purified recombinant human STING protein is mixed with a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of the protein exposed upon unfolding.

    • The CDN analog is added to the protein-dye mixture at various concentrations.

    • The samples are heated in a real-time PCR instrument, and the fluorescence is monitored as a function of temperature.

    • The Tm is determined from the midpoint of the unfolding transition. The change in Tm (ΔTm) is plotted against the ligand concentration to determine the binding affinity (Kd).

2. Cell-Based STING Reporter Assay:

  • Objective: To measure the ability of CDN analogs to activate the STING pathway in a cellular context.

  • Principle: HEK293 cells are engineered to stably express human STING and a reporter gene (e.g., luciferase) under the control of an IRF3-inducible promoter.

  • Protocol:

    • HEK293-STING reporter cells are seeded in a 96-well plate.

    • Cells are treated with serial dilutions of the CDN analog.

    • After a defined incubation period (e.g., 24 hours), the luciferase activity is measured using a luminometer.

    • The EC50 value (the concentration that produces 50% of the maximal response) is calculated.

3. In Vivo Tumor Model Efficacy Study:

  • Objective: To evaluate the anti-tumor efficacy of CDN analogs in a living organism.

  • Principle: Syngeneic mouse tumor models, where the tumor and the host are from the same inbred strain, are used to study immune-mediated anti-tumor responses.

  • Protocol:

    • Tumor cells (e.g., CT26 colon carcinoma, B16 melanoma) are implanted subcutaneously into immunocompetent mice.

    • Once tumors reach a palpable size, mice are randomized into treatment groups (e.g., vehicle control, this compound, test analog).

    • The CDN analog is administered via the desired route (e.g., intratumoral, intravenous).

    • Tumor volume is measured regularly with calipers.

    • At the end of the study, tumors and spleens may be harvested for immune profiling by flow cytometry or immunohistochemistry to analyze the infiltration and activation of immune cells (e.g., CD8+ T cells, NK cells).[20]

Clinical Experience with this compound

Phase I clinical trials of intratumorally administered this compound, both as a single agent and in combination with the PD-1 inhibitor spartalizumab, have been completed.[12][17][18][19]

Key Findings from Phase I Trials of this compound:

  • Safety and Tolerability: this compound was generally well-tolerated. The most common treatment-related adverse events were pyrexia, chills, and injection-site pain.[17][18][19] A maximum tolerated dose was not reached.[17][18][19]

  • Pharmacokinetics: The drug was rapidly absorbed from the injection site and had a short terminal plasma half-life of about 24 minutes.[17][18][19]

  • Efficacy: As a monotherapy, this compound showed limited clinical activity, with one partial response observed in a patient with Merkel cell carcinoma.[17][18] However, there was evidence of systemic immune activation, including increases in inflammatory cytokines and T-cell clonal expansion.[17][18]

  • Combination Therapy: In combination with the anti-PD-1 antibody spartalizumab, this compound demonstrated anti-tumor activity in patients with triple-negative breast cancer and melanoma who were either naive to or had relapsed/were refractory to prior PD-1 therapy.[21][22]

Future Directions and Conclusion

While this compound paved the way for STING agonists in the clinic, its limited single-agent efficacy has spurred the development of next-generation CDN analogs with improved properties. The preclinical data for molecules like BMS-986301 suggest that enhanced potency and alternative delivery routes, such as intravenous administration, may lead to better clinical outcomes.[9] Furthermore, novel formulations, such as liposomal delivery of this compound, are being explored to enhance its stability and therapeutic potential.[23][24]

The comparative analysis of this compound and other CDN analogs highlights the dynamic nature of STING agonist development. For researchers and drug developers, the focus remains on optimizing the therapeutic window of these potent immunomodulators to unlock their full potential in the fight against cancer. Continued investigation into structure-activity relationships, delivery technologies, and combination strategies will be crucial for advancing this promising class of anti-cancer agents.

References

Safety Operating Guide

Proper Disposal Procedures for ADU-S100: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing the STING agonist ADU-S100, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide for the safe handling and disposal of this compound waste, alongside relevant technical information to support laboratory protocols.

Given the nature of this compound as a biologically active molecule, all waste materials, including unused product, contaminated labware, and solutions, should be treated as hazardous chemical waste. This precautionary approach minimizes potential environmental impact and ensures compliance with institutional and regulatory standards.

Immediate Safety and Disposal Plan: Step-by-Step Guidance

The recommended procedure for the disposal of this compound and associated waste is through collection by a licensed chemical waste disposal contractor. This ensures that the compound is managed and disposed of in a compliant and environmentally sound manner.

Step 1: Segregation and Collection of this compound Waste

  • Solid Waste:

    • Place all this compound-contaminated solid waste, such as pipette tips, tubes, vials, gloves, and absorbent paper, into a designated, leak-proof hazardous waste container.

    • This container should be clearly labeled as "Hazardous Chemical Waste" and should also specify "this compound Waste."

  • Liquid Waste:

    • Collect all aqueous solutions containing this compound in a separate, sealable, and chemically compatible hazardous waste container.

    • Do not mix this compound waste with other chemical waste streams unless their compatibility has been verified.

    • The container should be labeled as "Hazardous Chemical Waste" and include the name "this compound" and any solvents used.

Step 2: Decontamination of Work Surfaces and Equipment

  • Decontaminate all non-disposable equipment and work surfaces that have come into contact with this compound.

  • A recommended procedure is to first wipe surfaces with a suitable solvent, such as 70% ethanol, followed by a thorough cleaning with a laboratory detergent solution.[1]

  • All cleaning materials, including wipes and absorbent pads, must be disposed of as hazardous waste as described in Step 1.[1]

Step 3: Storage of this compound Waste

  • Store all hazardous waste containers holding this compound in a designated, secure, and well-ventilated area.

  • Ensure that the storage area is away from incompatible materials.

Step 4: Final Disposal

  • Arrange for the collection of the hazardous waste with your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[1]

  • Follow all institutional and local regulations for the final disposal of the collected waste.

Quantitative Data: Stability of this compound in Serum

Understanding the stability of this compound is crucial for interpreting experimental results and assessing its persistence in biological waste. The following table summarizes the degradation kinetics of free this compound in serum. The phosphorothioate (B77711) modifications in this compound provide increased resistance to degradation by phosphodiesterases compared to natural cyclic dinucleotides.

Time PointPercentage of this compound Degraded in SerumHalf-life
< 8 hours~50%2.8 hours
12 hours>90%
24 hoursUndetectable

Data from a study on the serum stability of free this compound.

Experimental Protocol: this compound Activity Assessment using a THP-1 Dual™ Reporter Cell Line

This protocol outlines a cell-based assay to determine the bioactivity of this compound by measuring the induction of the IRF3 and NF-κB pathways.

1. Cell Preparation:

  • Culture THP-1 Dual™ cells according to the supplier's recommendations.

  • Seed the cells in a 96-well flat-bottom culture plate at a density of 75,000 cells per well in 200 µL of complete RPMI 1640 growth media.[1]

2. Treatment with this compound:

  • Prepare serial dilutions of this compound in the appropriate vehicle (e.g., PBS).

  • Add the desired concentrations of this compound to the wells containing the THP-1 Dual™ cells. Include a vehicle-only control (negative control).[1]

3. Incubation:

  • Incubate the plate for 48 hours at 37°C in a humidified incubator with 5% CO2.[1]

4. Reporter Gene Assay:

  • IRF3 Pathway (Luciferase):

    • Transfer 20 µL of cell culture supernatant to a white opaque 96-well plate.[1]

    • Add 50 µL of QUANTI-Luc™ assay solution to each well.[1]

    • Measure luminescence using a plate reader.[1]

  • NF-κB Pathway (SEAP):

    • Add 50 µL of cell culture supernatant to 150 µL of QUANTI-Blue™ SEAP detection medium in a new 96-well plate.[1]

    • Incubate for 2 hours at 37°C.[1]

    • Measure absorbance at 620 nm using a plate reader.[1]

5. Data Analysis:

  • Plot the dose-response curves for both reporter assays and calculate the EC50 values using appropriate software (e.g., GraphPad Prism).[1]

Visualizations: Logical Flow of this compound Disposal and STING Signaling Pathway

ADU_S100_Disposal_Workflow cluster_waste_generation Waste Generation cluster_containment Containment Solid_Waste Solid Waste (Gloves, Tubes, etc.) Solid_Container Labeled, Leak-proof Solid Waste Container Solid_Waste->Solid_Container Liquid_Waste Liquid Waste (Solutions) Liquid_Container Labeled, Sealable Liquid Waste Container Liquid_Waste->Liquid_Container Storage Secure, Ventilated Storage Area Solid_Container->Storage Liquid_Container->Storage Decontamination Decontaminate Surfaces & Equipment Decon_Waste Dispose of Decon Materials as Solid Waste Decontamination->Decon_Waste Decon_Waste->Solid_Container EHS_Pickup Arrange Pickup with EHS/Licensed Contractor Storage->EHS_Pickup Final_Disposal Compliant Final Disposal EHS_Pickup->Final_Disposal

Caption: Logical workflow for the proper disposal of this compound waste.

STING_Signaling_Pathway ADUS100 This compound (CDN) STING STING (on ER) ADUS100->STING binds TBK1 TBK1 STING->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 Dimerization Dimerization pIRF3->Dimerization Translocation Nuclear Translocation Dimerization->Translocation IFN Type I Interferon (IFN-β) Production Translocation->IFN

Caption: Simplified STING signaling pathway activated by this compound.

References

Personal protective equipment for handling ADU-S100

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial safety and logistical information for the handling and disposal of ADU-S100 (also known as MIW815 or ML RR S2-CDA), a stimulator of interferon genes (STING) agonist. The following procedural guidance is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.

Personal Protective Equipment (PPE)

While this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS), standard laboratory safety practices should be strictly followed.[1][2] The recommended personal protective equipment is detailed below.

PPE CategoryItemSpecification
Eye Protection Safety GlassesANSI Z87.1 certified
Hand Protection GlovesNitrile, disposable
Body Protection Laboratory CoatStandard
Respiratory Not generally requiredUse in a well-ventilated area. If dusts are generated, a NIOSH-approved respirator may be appropriate.

Operational Handling and Storage

Proper handling and storage are critical to maintain the integrity and stability of this compound.

Handling:

  • Avoid breathing dust, vapors, or mist.[2]

  • Ensure adequate ventilation in the handling area.[2]

  • Wash hands thoroughly after handling.

Storage:

  • Store in a tightly sealed container.

  • Recommended storage temperatures are provided in the table below.

FormStorage TemperatureDuration
Powder-20°C3 years
In solvent-80°C6 months
-20°C1 month

Data sourced from manufacturer recommendations.

Chemical and Physical Properties

A summary of key quantitative data for this compound is provided for easy reference.

PropertyValue
Molecular Formula C20H25N10NaO10P2S2
Molecular Weight 714.54 g/mol
Solubility (Water) Sparingly soluble (1-10 mg/ml)[3]
Solubility (Acetonitrile) Slightly soluble (0.1-1 mg/ml)[3]
pH Not applicable[1]
Boiling Point Undetermined[1]
Melting Point Undetermined[1]
Flash Point Not applicable[1]
Decomposition Temp. Undetermined[1]

Incompatible Materials: Strong acids/alkalis and strong oxidizing/reducing agents.[1]

Emergency Procedures

Immediate and appropriate action is essential in the event of accidental exposure or release.

First Aid Measures:

Exposure RouteAction
Inhalation Move the person to fresh air. If breathing is difficult, provide respiratory support.[2]
Skin Contact Remove contaminated clothing and rinse the affected skin area thoroughly with plenty of water.[2]
Eye Contact Immediately flush eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek medical attention.[2]
Ingestion Wash out the mouth with water if the person is conscious. Do not induce vomiting. Seek medical attention.[2]

Accidental Release Measures:

  • Wear full personal protective equipment.[2]

  • Avoid generating dust.

  • Ventilate the area of the spill.

  • Sweep up the material and place it in a suitable container for disposal.

Disposal Plan

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. While not classified as hazardous, it is considered slightly hazardous for water, and large quantities should not be allowed to enter ground water or sewage systems.[1]

This compound Signaling Pathway

This compound is a synthetic cyclic dinucleotide that acts as a STING (Stimulator of Interferon Genes) agonist.[3][4][5] The diagram below illustrates the signaling cascade initiated by this compound.

STING_Pathway cluster_cell Tumor Microenvironment cluster_downstream Immune Response ADUS100 This compound STING STING (ER Membrane) ADUS100->STING Activates TBK1 TBK1 STING->TBK1 Recruits & Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 Dimerizes & Translocates to Nucleus IFNB Type I Interferons (IFN-β) pIRF3->IFNB Induces Transcription IFNB_out Secreted IFN-β IFNB->IFNB_out ImmuneCells NK Cells, CD4+ T Cells, CD8+ T Cells IFNB_out->ImmuneCells Recruits & Activates TumorRegression Tumor Regression ImmuneCells->TumorRegression Mediates

Caption: STING signaling pathway activated by this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ADU-S100
Reactant of Route 2
Reactant of Route 2
ADU-S100

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.